molecular formula C17H15NO3 B3022143 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 93316-40-6

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B3022143
CAS No.: 93316-40-6
M. Wt: 281.3 g/mol
InChI Key: QBBPKILWLZTVIC-UHFFFAOYSA-N
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Description

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBPKILWLZTVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a derivative of the conformationally constrained phenylalanine analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). We will delve into the precise chemical structure of this compound, outline a detailed, field-proven synthetic protocol, and explore its physicochemical properties. Furthermore, this guide will contextualize the significance of this molecule within the broader landscape of drug discovery, drawing upon the established therapeutic relevance of the tetrahydroisoquinoline scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific chemical entity and its potential applications.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1] The inherent rigidity of the THIQ system, as a constrained analog of phenethylamine, offers a strategic advantage in drug design by reducing the conformational flexibility of a molecule. This can lead to enhanced binding affinity and selectivity for biological targets.[2][3] A particularly important derivative of the THIQ family is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic amino acid that serves as a crucial building block in the synthesis of peptidomimetics and other novel therapeutics.[2][4] The introduction of a benzoyl group at the 2-position of the Tic core, yielding 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, further modifies its steric and electronic properties, opening avenues for new pharmacological profiles. Derivatives of the Tic scaffold have shown promise as angiotensin-converting enzyme (ACE) inhibitors for treating hypertension and as inhibitors of Bcl-2 and Mcl-1 proteins in cancer therapy.[4][5]

Molecular Structure and Chemical Properties

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic molecule with the chemical formula C₁₇H₁₅NO₃.[6] Its structure is characterized by a tetrahydroisoquinoline core, where the nitrogen at position 2 is acylated with a benzoyl group, and a carboxylic acid group is attached at position 3.

Structural Elucidation

The structural framework of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is best understood by dissecting its constituent parts:

  • Tetrahydroisoquinoline Core: A bicyclic system where a benzene ring is fused to a dihydropyridine ring.

  • Benzoyl Group: A phenyl group attached to a carbonyl group, which forms an amide linkage with the nitrogen of the tetrahydroisoquinoline ring.

  • Carboxylic Acid Group: A functional group that imparts acidic properties to the molecule and provides a key site for further chemical modifications.

The following Graphviz diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D structure of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and purification methods.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃[6]
Molecular Weight 281.30 g/mol [6]
CAS Number 93316-40-6[6]
Melting Point 152-153 °C[7]
Boiling Point (Predicted) 520.0 ± 50.0 °C[7]
Density (Predicted) 1.298 ± 0.06 g/cm³[7]
XLogP3 2.5[7]
PSA (Polar Surface Area) 57.6 Ų[7]

Synthesis Protocol

The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is typically achieved through the N-acylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzoyl chloride.[8] The following is a detailed, step-by-step methodology for this synthesis.

Materials and Reagents
  • 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Acetone

  • Hydrochloric acid (HCl)

  • Distilled water

Experimental Procedure
  • Preparation of the Starting Material Solution: To a suspension of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride in acetone, a 2N NaOH solution is added at room temperature until a clear solution is obtained.[8] This step deprotonates the carboxylic acid and neutralizes the hydrochloride salt.

  • Acylation Reaction: The resulting clear solution is then added dropwise to a solution of benzoyl chloride in acetone at room temperature.[8] Simultaneously, a 2N NaOH solution is added dropwise to maintain the pH of the reaction mixture above 10.[8] This ensures that the secondary amine of the tetrahydroisoquinoline remains deprotonated and nucleophilic for the reaction with benzoyl chloride.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for approximately 2 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal and Acidification: After the reaction is complete, the acetone is evaporated under reduced pressure.[8] The remaining aqueous solution is then acidified to a pH of 5-6 with 3N HCl.[8] This step protonates the carboxylic acid, causing the product to precipitate out of the solution as a white solid.

  • Isolation and Purification: The white solid product is collected by filtration and dried to yield 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[8] Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

The synthetic workflow is visualized in the following diagram:

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Acylation cluster_2 Work-up and Isolation Start 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid HCl in Acetone Add_NaOH Add 2N NaOH (Room Temperature) Start->Add_NaOH Clear_Solution Clear Solution of Sodium Salt Add_NaOH->Clear_Solution Reaction Combine and Stir (2h) Maintain pH > 10 with 2N NaOH Clear_Solution->Reaction Benzoyl_Chloride Benzoyl Chloride in Acetone Benzoyl_Chloride->Reaction Evaporation Evaporate Acetone Reaction->Evaporation Acidification Acidify with 3N HCl (pH 5-6) Evaporation->Acidification Precipitation White Solid Precipitates Acidification->Precipitation Filtration Filter and Dry Precipitation->Filtration Product 2-Benzoyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Filtration->Product

Caption: Synthetic workflow for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Applications in Drug Discovery and Development

While specific biological activity data for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not extensively documented in publicly available literature, the therapeutic potential of its parent scaffold is well-established. The introduction of the N-benzoyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated for a range of therapeutic applications, including:

  • Antihypertensive Agents: The Tic scaffold is a key component in several ACE inhibitors.[3][4] The rigid structure of Tic mimics the transition state of the ACE substrate, leading to potent inhibition.

  • Anticancer Therapeutics: Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[5] These proteins are often overexpressed in cancer cells, and their inhibition can induce apoptosis.

  • Neurological Disorders: The tetrahydroisoquinoline nucleus is found in various natural and synthetic compounds that interact with the central nervous system.[1]

The benzoyl group in the target molecule can engage in additional binding interactions, such as pi-stacking, with protein targets, potentially enhancing affinity and modulating selectivity.

Conclusion and Future Perspectives

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a synthetically accessible derivative of a medicinally important scaffold. Its structure combines the conformational rigidity of the Tic core with the aromatic and electronic features of the benzoyl group. While further research is needed to fully elucidate its pharmacological profile, the established biological activities of related compounds suggest that it holds potential as a valuable building block for the development of novel therapeutics. Future research efforts could focus on the synthesis of a library of analogs with diverse substituents on the benzoyl and isoquinoline rings to explore structure-activity relationships for various biological targets.

References

  • Chaniyara, R., Kapuriya, N., Dong, H., Lee, P. C., Suman, S., Marvania, B., Chou, T. C., Lee, T. C., Kakadiya, R., Shah, A., & Su, T. L. (2011). 2-Propionyl-1,2,3,4-tetrahydroisoquiniline-3-carboxylic acid (18b). Bioorganic & Medicinal Chemistry, 19(1), 275-286. [Source: ChemicalBook, https://www.chemicalbook.com/synthesis/93316-40-6.html]
  • PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(10), 2583. Retrieved from [Link]

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(5), 710-731. Retrieved from [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). Collection of Czechoslovak Chemical Communications, 72(4), 517-536. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • PubChem. (n.d.). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(14), 115038. Retrieved from [Link]

Sources

physical and chemical properties of N-benzoyl-Tic-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (N-benzoyl-Tic-OH)

Abstract

N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (N-benzoyl-Tic-OH) is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest to the fields of medicinal chemistry and drug development. As a rigid analog of Phenylalanine and Tyrosine, its incorporation into peptide-based scaffolds can impart favorable pharmacological properties, including enhanced metabolic stability and receptor binding affinity.[1] This technical guide provides a comprehensive analysis of the core , offering field-proven experimental protocols for its synthesis, characterization, and evaluation. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction and Nomenclature

The strategic use of constrained amino acids is a cornerstone of modern peptidomimetic design. By reducing the conformational flexibility of a peptide backbone, researchers can lock the molecule into a bioactive conformation, often leading to a significant increase in potency and selectivity.[1] N-benzoyl-Tic-OH is a premier example of such a scaffold. The tetrahydroisoquinoline ring system restricts the phi (Φ) and psi (Ψ) dihedral angles, while the N-benzoyl group provides a site for potential aromatic and hydrophobic interactions within a receptor's binding pocket.[1][2] The most celebrated application of the Tic core is in the development of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, where the substitution of a Proline residue with a Tic moiety resulted in a highly successful therapeutic agent.[1]

Chemical Structure and Stereochemistry

N-benzoyl-Tic-OH is characterized by a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, where the secondary amine at the N2 position is acylated with a benzoyl group.[3] The molecule possesses a single stereocenter at the C3 position, and is therefore chiral, existing as either the (S) or (R) enantiomer, or as a racemic mixture.[4][5][6] The specific stereochemistry is critical for biological activity and must be rigorously controlled during synthesis and confirmed during characterization.

  • Molecular Formula: C₁₇H₁₅NO₃[3]

  • IUPAC Name: 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[3]

  • Common Synonyms: N-benzoyl-Tic-OH, Bz-Tic-OH, 2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[3]

  • CAS Number: 93316-40-6 (unspecified stereochemistry)[3]

Physicochemical Properties

The physicochemical profile of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. The introduction of the benzoyl group significantly increases the lipophilicity of the parent Tic molecule, influencing properties such as solubility and cell permeability.[7]

Summary of Physicochemical Data
PropertyValueSource
Molecular Weight 281.30 g/mol [3]
Exact Mass 281.10519334 Da[3]
Physical State Solid (predicted)[8]
XLogP3 (Computed) 2.5[3]
Hydrogen Bond Donors 1 (Carboxylic Acid OH)[3]
Hydrogen Bond Acceptors 3 (Amide O, Carboxylic Acid O)[3]
Rotatable Bond Count 2[3]
Solubility and pKa
  • pKa: An experimental pKa value is not published. The primary acidic proton is that of the carboxylic acid group. For similar aromatic carboxylic acids, the pKa is typically in the range of 4-5.[9] The amide N-H proton is significantly less acidic. Precise determination via potentiometric titration is essential for developing formulation strategies.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for N-benzoyl-Tic-OH based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation. The spectra will be complex due to the presence of the amide rotamers (cis/trans isomerism), which can lead to peak broadening or duplication of signals.

  • ¹H NMR: Expected chemical shifts (δ, ppm) would include:

    • ~12-13 ppm: A broad singlet for the carboxylic acid proton (-COOH).

    • ~7.2-7.8 ppm: A series of multiplets corresponding to the 9 aromatic protons of the benzoyl and isoquinoline rings.

    • ~4.5-5.5 ppm: A multiplet for the methine proton (-CH) at the C3 chiral center.

    • ~2.8-4.8 ppm: A complex set of signals, likely diastereotopic multiplets, for the two methylene groups (-CH₂-) of the Tic ring.

  • ¹³C NMR: Expected chemical shifts (δ, ppm) would include:

    • ~170-175 ppm: Carbonyl carbon of the carboxylic acid.

    • ~165-170 ppm: Carbonyl carbon of the amide.

    • ~125-140 ppm: Multiple signals for the aromatic carbons.

    • ~50-60 ppm: Methine carbon at the C3 position.

    • ~25-45 ppm: Methylene carbons of the Tic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • ~2500-3300 cm⁻¹: A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid.[10]

  • ~1700-1725 cm⁻¹: A strong C=O stretching absorption for the carboxylic acid carbonyl.[11]

  • ~1630-1680 cm⁻¹: A strong C=O stretching absorption for the tertiary amide carbonyl (Amide I band).[12]

  • ~1500 & ~1600 cm⁻¹: C=C stretching absorptions characteristic of the aromatic rings.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the expected ions would be [M+H]⁺ at m/z 282.1125 or [M-H]⁻ at m/z 280.0979.

  • Key Fragmentation: A prominent fragment ion is expected at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which is a hallmark of benzoylated compounds.[3] Another significant fragment would arise from the loss of the benzoyl group.

Synthesis and Purification

The synthesis of N-benzoyl-Tic-OH is typically achieved through a standard N-acylation reaction. The causality behind the choice of reagents is rooted in achieving a clean, high-yielding conversion while preserving the stereochemical integrity of the chiral center.

Synthetic Strategy: Schotten-Baumann Acylation

The most direct route is the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) with benzoyl chloride.[13][14] This reaction is performed under Schotten-Baumann conditions, using a base to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine on the acyl chloride. An aqueous base (like NaOH) or an organic base (like pyridine or triethylamine) can be used.

G cluster_reactants Reactants cluster_process Process Tic Tic-OH Reaction Schotten-Baumann Reaction (Base, Solvent, 0°C to RT) Tic->Reaction BzCl Benzoyl Chloride BzCl->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-benzoyl-Tic-OH Purification->Product

Caption: General workflow for the synthesis of N-benzoyl-Tic-OH.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 1.0 equivalent of (S)- or (R)-Tic-OH in 1 M aqueous sodium hydroxide solution (2.5 equivalents) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture back to 0 °C and carefully acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Methodology

The crude N-benzoyl-Tic-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated and elutes with a sharp peak.

Chemical Stability and Reactivity

Understanding the stability of N-benzoyl-Tic-OH is crucial for its handling, storage, and application in multi-step syntheses or biological assays.

  • Key Reactive Moieties: The molecule contains two primary functional groups: a carboxylic acid and a tertiary amide. The carboxylic acid can undergo standard reactions such as esterification, amide coupling, and reduction. The tertiary amide bond is generally stable but can be cleaved under harsh hydrolytic conditions (strong acid or base at elevated temperatures).

  • Recommended Storage: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Applications in Medicinal Chemistry and Drug Discovery

N-benzoyl-Tic-OH is not merely an intermediate but a strategic building block for creating sophisticated molecular architectures with therapeutic potential.

  • Constrained Peptidomimetic Scaffold: Its primary application is as a constrained phenylalanine mimic.[1] When incorporated into a peptide sequence, it restricts local conformation, which can be leveraged to map receptor-binding requirements and design potent and selective ligands.

  • Influence of the Benzoyl Group: The N-benzoyl moiety can serve multiple functions. It can act as a hydrophobic element that enhances membrane permeability or fits into a lipophilic pocket of a target protein.[7] Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions, which can be a critical component of ligand-receptor binding.

  • Drug Discovery Workflow: The molecule is an ideal starting point for library synthesis in a lead discovery program. The carboxylic acid serves as a handle for amide coupling to various amines, allowing for the rapid generation of a diverse set of candidate molecules.

G Start N-benzoyl-Tic-OH (Chiral Building Block) Library Combinatorial Library Synthesis (Amide Coupling) Start->Library Screening High-Throughput In Vitro Screening (e.g., Receptor Binding) Library->Screening Hit Hit Identification & Validation Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety represents a conformationally constrained analog of the amino acid phenylalanine.[1] This structural feature has positioned the Tic scaffold as a "privileged" structure in medicinal chemistry, frequently incorporated into peptidomimetic compounds to enhance their potency, selectivity, and metabolic stability. The compound of interest, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, introduces a benzoyl group at the 2-position, a modification that significantly influences its physicochemical properties and, consequently, its biological activity. While the precise mechanism of action for this specific N-benzoyl derivative is not yet fully elucidated in publicly available literature, this guide will synthesize the current understanding of the broader class of Tic derivatives to propose a putative mechanism and outline a comprehensive research framework for its validation.

The core hypothesis is that this compound functions as a competitive inhibitor at the binding sites of proteins that recognize endogenous ligands containing a phenylalanine residue. The benzoyl group is predicted to play a crucial role in establishing additional binding interactions, thereby conferring potency and target specificity.

Putative Mechanism of Action: Insights from Structurally Related Compounds

The biological activities of various N-substituted Tic derivatives provide a strong foundation for postulating the mechanism of action of the 2-benzoyl analog. The primary areas of demonstrated activity for this class of compounds are in oncology, cardiovascular medicine, and metabolic diseases.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins: A Leading Hypothesis

A compelling line of investigation points towards the inhibition of anti-apoptotic proteins of the Bcl-2 family as a primary mechanism of action, particularly in the context of oncology.[2]

The Bcl-2 Family and Apoptosis: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[2] Overexpression of anti-apoptotic members, such as Bcl-2 and Mcl-1, is a common feature in many cancers, enabling tumor cells to evade programmed cell death.[2] These proteins function by sequestering pro-apoptotic proteins (e.g., Bak, Bax), preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation. Small molecules that inhibit the function of anti-apoptotic Bcl-2 proteins are therefore of significant therapeutic interest.

Tic Derivatives as Bcl-2/Mcl-1 Inhibitors: Research has demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can act as potent inhibitors of both Bcl-2 and Mcl-1.[2] These compounds occupy the hydrophobic groove on the surface of the anti-apoptotic proteins, mimicking the binding of the BH3 domain of pro-apoptotic proteins. This competitive binding liberates pro-apoptotic proteins, which can then trigger the apoptotic cascade.

The N-substituent of the Tic scaffold is critical for this inhibitory activity. It is hypothesized that the benzoyl group of this compound can form favorable interactions within the binding pockets of Bcl-2 and Mcl-1, contributing to its binding affinity.

Proposed Signaling Pathway: Bcl-2/Mcl-1 Inhibition

Bcl2_Inhibition cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol Bax Bax/Bak MOMP MOMP Bax->MOMP Induction CytoC Cytochrome C MOMP->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Bcl2 Bcl-2 / Mcl-1 Bcl2->Bax Sequestration Compound 2-Benzoyl-Tic-OH Compound->Bcl2

Caption: Proposed mechanism of apoptosis induction via Bcl-2/Mcl-1 inhibition.

Other Potential Mechanisms of Action

While Bcl-2/Mcl-1 inhibition is a primary hypothesis, the versatility of the Tic scaffold suggests other potential mechanisms:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Certain N-acyl derivatives of Tic have demonstrated potent ACE inhibitory activity.[3] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure. The 2-benzoyl derivative could potentially fit into the active site of ACE, with the carboxylic acid moiety chelating the zinc ion essential for catalysis.

  • Aminopeptidase N (APN/CD13) Inhibition: Derivatives of Tic have been designed as inhibitors of aminopeptidase N, a cell-surface metalloprotease that is overexpressed in many tumors and plays a role in angiogenesis and tumor invasion.

  • Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Agonism: Some N-substituted Tic derivatives have been identified as dual agonists of PPARα and PPARγ, nuclear receptors that are key regulators of lipid and glucose metabolism.[4] Such compounds have potential as treatments for type 2 diabetes and dyslipidemia.[4]

Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to definitively determine the mechanism of action of this compound.

Workflow Diagram: Mechanism of Action Elucidation

MOA_Workflow A Tier 1: Initial Screening - Phenotypic assays (e.g., cell viability) - Broad-panel kinase/protease screening B Tier 2: Target Identification - Affinity chromatography - Yeast two-hybrid - Computational target prediction A->B Hit Identified C Tier 3: Target Validation - In vitro binding assays (SPR, ITC) - In vitro functional assays (enzyme kinetics) - Cellular target engagement assays (CETSA) B->C Putative Target(s) Identified D Tier 4: Pathway Analysis - Western blotting for signaling proteins - Transcriptomic analysis (RNA-seq) - Metabolomic analysis C->D Target Validated E Mechanism of Action Confirmed D->E Pathway Elucidated

Caption: A tiered experimental approach for mechanism of action studies.

Detailed Experimental Protocols

1. Bcl-2/Mcl-1 Binding Affinity Assay (Fluorescence Polarization)

  • Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the binding groove of Bcl-2 or Mcl-1 by the test compound.

  • Protocol:

    • Prepare a series of dilutions of this compound in assay buffer (e.g., PBS with 0.01% Tween-20).

    • In a 384-well black plate, add recombinant human Bcl-2 or Mcl-1 protein to a final concentration of 20 nM.

    • Add the test compound dilutions to the wells.

    • Add a fluorescently labeled BH3 peptide (e.g., FITC-Bad) to a final concentration of 10 nM.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

2. Caspase-3/7 Activity Assay (Cell-Based)

  • Principle: This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis, in cells treated with the test compound.

  • Protocol:

    • Seed cancer cells (e.g., Jurkat or a cell line with known Bcl-2 dependence) in a 96-well white plate and allow them to adhere overnight.

    • Treat the cells with a dose range of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

    • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control and express as fold-change in caspase activity.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents representative data for related Tic derivatives from the literature to provide context for expected potencies.

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
Substituted Tic DerivativeBcl-2Fluorescence PolarizationKi = 5.2 µM[5]
Substituted Tic DerivativeMcl-1Fluorescence PolarizationActive[5]
(3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-TicACEIn vitro enzyme inhibitionIC50 = 8.6 nM[3]
Substituted Tic DerivativeAminopeptidase NIn vitro enzyme inhibitionIC50 = 6.28 µM
(S)-7-substituted-2-acyl-TicPPARαTransactivationEC50 = 0.20 µM[4]
(S)-7-substituted-2-acyl-TicPPARγTransactivationEC50 = 0.14 µM[4]
(S)-7-substituted-2-acyl-TicPTP-1BIn vitro enzyme inhibitionIC50 = 1.85 µM[4]

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged Tic scaffold and the potential for the N-benzoyl group to confer novel biological activities. Based on the extensive research into related Tic derivatives, the most probable mechanism of action is the competitive inhibition of protein-protein interactions, with the Bcl-2 family of anti-apoptotic proteins representing a high-priority target class.

The experimental framework outlined in this guide provides a clear and robust pathway for the definitive elucidation of its mechanism of action. Future research should focus on the systematic execution of these studies, beginning with broad screening to identify the primary target class, followed by detailed biochemical and cellular assays to validate the target and map the downstream signaling consequences. Such studies will be instrumental in unlocking the full therapeutic potential of this promising compound.

References

  • PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(11), 9114-9124. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 14(3), 789-813. Retrieved from [Link]

  • PubMed. (2004). Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Bioorganic & Medicinal Chemistry, 12(5), 871-882. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 6015-6025. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), e0231. Retrieved from [Link]

  • PubMed. (2011). A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity. Chemical & Pharmaceutical Bulletin, 59(10), 1233-1242. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Retrieved from [Link]

  • Frontiers. (2021). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. Frontiers in Chemistry, 9, 723389. Retrieved from [Link]

  • PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). Retrieved from [Link]

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An In-depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Synthesis, Properties, and Potential as an Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific derivative, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a molecule of significant interest due to the established antimicrobial potential of the N-benzoyl THIQ framework. While direct and extensive research on this particular molecule is emerging, this guide synthesizes the available information on its synthesis, chemical properties, and the compelling biological activities of its close analogs. By examining the structure-activity relationships of related compounds, we provide a scientifically grounded perspective on its potential as a lead compound for the development of novel therapeutic agents, particularly in the context of combating antimicrobial resistance.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural motif found in a vast array of isoquinoline alkaloids with diverse and potent biological activities.[1] These compounds have been isolated from various plant and even mammalian sources, and their derivatives have been explored for a wide range of therapeutic applications, including antitumor, antiviral, antifungal, and antibacterial agents.[1][2][3] The constrained cyclic structure of the THIQ core, which can be considered a conformationally restricted analog of phenylalanine, makes it an attractive scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.[4][5]

The introduction of a benzoyl group at the N-2 position and a carboxylic acid at the C-3 position, as seen in 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, creates a molecule with distinct chemical features that are hypothesized to modulate its biological profile. The N-benzoyl group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for binding to biological macromolecules. The carboxylic acid moiety introduces a polar, ionizable group that can influence the compound's solubility, pharmacokinetic properties, and ability to interact with target proteins. This guide will delve into the current understanding of this specific molecule, drawing on data from its synthesis and the broader family of N-acyl THIQ derivatives to illuminate its therapeutic potential.

Chemical Properties and Synthesis

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also known as N-benzoyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid) is a white solid with the molecular formula C₁₇H₁₅NO₃ and a molecular weight of approximately 281.31 g/mol .[6][7]

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₃[6]
Molecular Weight281.31 g/mol [7]
Melting Point152-153 °C[7]
XLogP32.5[8]
IUPAC Name2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[6]
CAS Number93316-40-6[6]
Synthesis Protocol

The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is typically achieved through the N-acylation of the parent amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. A common and effective method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in a basic aqueous medium.

Experimental Protocol: N-benzoylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Starting Material Preparation: Begin with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.

  • Basification: Dissolve the starting material in an aqueous solution of a suitable base, such as sodium hydroxide, to neutralize the hydrochloride and deprotonate the secondary amine, making it nucleophilic.

  • Acylation: Cool the reaction mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring. The temperature should be maintained at a low level to control the exothermic reaction.

  • pH Maintenance: Throughout the addition of benzoyl chloride, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the concurrent addition of a base solution. This ensures that the amine remains deprotonated and reactive.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete acylation.

  • Work-up and Isolation: Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of 2-3. This will protonate the carboxylic acid and cause the product to precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Diagram of the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product THIQ_HCl 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid HCl Reaction Benzoyl Chloride (PhCOCl) NaOH (aq) 0°C to RT THIQ_HCl->Reaction 1. Basification Product 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid Reaction->Product 2. Acylation

Caption: Synthetic scheme for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Biological Activity and Therapeutic Potential

While comprehensive biological studies specifically on 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are not extensively reported in peer-reviewed literature, the broader class of N-acyl and N-sulfonyl THIQ derivatives has demonstrated significant antimicrobial activity.[5] One vendor of the title compound has categorized it as an "antibacterial," suggesting that this potential is recognized in the chemical supply sector.[8]

Antibacterial Activity of N-Benzoyl THIQ Analogs

A pivotal study on the synthesis of 1-substituted benzyl-THIQ models highlighted the antibacterial potential of the N-benzoyl THIQ scaffold.[9] In this research, an N-benzoyl-1,2,3,4-tetrahydroisoquinoline derivative demonstrated notable antibacterial activity against tetracycline-resistant Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 64 μg/ml.[9] This finding is particularly significant as MRSA is a major cause of hospital-acquired infections and is notoriously difficult to treat due to its resistance to multiple antibiotics.

The presence of the N-benzoyl group appears to be a key contributor to this antibacterial activity. It is plausible that the benzoyl moiety enhances the molecule's ability to interact with bacterial targets, potentially through hydrophobic and aromatic interactions within enzyme active sites or by facilitating membrane disruption.

Broader Antimicrobial Spectrum of THIQ Derivatives

Research into various THIQ derivatives has revealed a broad spectrum of antimicrobial activities.[10][11][12] Studies have shown that different substitutions on the THIQ ring system can lead to potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] For instance, certain N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant antifungal properties against various fungal species, including Aspergillus and Penicillium.[4] This suggests that the THIQ scaffold is a versatile starting point for the development of a wide array of antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can infer some potential structure-activity relationships for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogs:

  • The N-Acyl Group: The nature of the acyl group at the N-2 position is critical for activity. The benzoyl group, with its aromatic ring, likely contributes to target binding through hydrophobic and π-π stacking interactions. Modifications to the phenyl ring of the benzoyl group, such as the introduction of electron-withdrawing or electron-donating substituents, could further modulate the antibacterial potency and spectrum.

  • The C-3 Carboxylic Acid: The carboxylic acid at the C-3 position introduces a key polar and ionizable handle. This group can significantly impact the molecule's pharmacokinetic properties, including solubility and cell permeability. It may also serve as a crucial interaction point with the target protein, potentially forming salt bridges or hydrogen bonds.

  • The THIQ Core: Substitutions on the aromatic ring of the THIQ core itself are known to influence biological activity. The introduction of various functional groups can alter the electronic properties and steric profile of the molecule, leading to changes in target affinity and selectivity.

Diagram of the Proposed Pharmacophore for Antimicrobial Activity

G cluster_0 Core Scaffold cluster_1 Key Functional Groups cluster_2 Biological Target THIQ Tetrahydroisoquinoline (Rigid Core) N_Benzoyl N-Benzoyl Group (Hydrophobic/Aromatic Interactions) THIQ->N_Benzoyl C3_Carboxylic C-3 Carboxylic Acid (Polar/Ionic Interactions) THIQ->C3_Carboxylic Target Bacterial Enzyme/ Membrane N_Benzoyl->Target Binding C3_Carboxylic->Target Binding

Caption: Key structural features contributing to the potential antimicrobial activity.

Proposed Mechanism of Action

While the precise molecular target of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has not been elucidated, the mechanism of action for other antimicrobial THIQ derivatives and N-acyl compounds provides some plausible hypotheses.

One potential mechanism is the inhibition of essential bacterial enzymes . The rigid THIQ scaffold, decorated with the N-benzoyl and C-3 carboxylic acid groups, could fit into the active site of a bacterial enzyme, such as those involved in cell wall synthesis, DNA replication, or protein translation, and inhibit its function. The N-benzoyl moiety could provide the necessary hydrophobic interactions, while the carboxylic acid could form critical hydrogen bonds or ionic interactions with key residues in the active site.

Another possibility is the disruption of the bacterial cell membrane . The amphipathic nature of the molecule, with its hydrophobic benzoyl and THIQ core and its hydrophilic carboxylic acid, could allow it to insert into the bacterial cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is common for certain classes of antimicrobial peptides and small molecules.

Further research, including target identification studies and mechanistic assays, is required to definitively determine the mode of action of this compound.

Future Directions and Conclusion

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The compelling antibacterial activity of its close N-benzoyl THIQ analogs against clinically relevant pathogens like MRSA provides a strong rationale for further investigation.

Key areas for future research include:

  • Comprehensive Antimicrobial Screening: A thorough evaluation of the compound's activity against a broad panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of action will be crucial for optimizing the compound's activity and overcoming potential resistance mechanisms.

  • Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign to synthesize and evaluate analogs with modifications at the N-benzoyl group, the C-3 position, and the THIQ core will be essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy and safety profiles.

References

  • Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 33-46.
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  • Sintim, H. O., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals, 15(8), 998.
  • Google Patents. (1986). United States Patent (19).
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  • ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Available at: [Link]

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  • PubMed. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Available at: [Link]

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  • MDPI. (2021). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 26(21), 6439.
  • NIH. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9131.
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  • ChemRxiv. (2020). Antimicrobial activity of self-assembled structures formed by protected amino acids. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • ARPI - UNIPI. (2021). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]

  • MDPI. (2022).
  • PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Available at: [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydroisoquinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of tetrahydroisoquinoline-3-carboxylic acids (Tic). This unique class of constrained α-amino acids has garnered significant attention within the scientific community, particularly among researchers, scientists, and drug development professionals. We will explore the seminal moments in its history, from the initial groundbreaking synthesis to the evolution of sophisticated stereoselective methodologies. This guide will delve into the critical synthetic strategies, elucidate the mechanistic underpinnings of its diverse biological activities, and present a forward outlook on the therapeutic potential of this remarkable scaffold.

Introduction: The Significance of a Constrained Analogue

Tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as "Tic," is a non-proteinogenic amino acid that serves as a conformationally restricted analogue of phenylalanine.[1] This structural rigidity, conferred by the fusion of the phenyl ring to the amino acid backbone, has profound implications for its biological activity. By locking the side chain's orientation, the Tic scaffold offers a unique tool for medicinal chemists to probe and modulate interactions with biological targets.[2] This inherent conformational constraint can lead to enhanced binding affinity, selectivity, and metabolic stability in peptide and peptidomimetic drug candidates.[1] The core structure of Tic has been identified as a key pharmacophore in a variety of biologically active compounds, most notably in the development of antihypertensive agents and novel anticancer therapies.[2][3]

The Genesis: Discovery and Early Synthetic Endeavors

The story of tetrahydroisoquinoline synthesis is inextricably linked to the seminal work of Amé Pictet and Theodor Spengler in 1911.[4][5] Their eponymous reaction, the Pictet-Spengler reaction, provided a direct and elegant method for the construction of the tetrahydroisoquinoline ring system from a β-arylethylamine and an aldehyde or ketone under acidic conditions.[4] This reaction laid the foundational groundwork for the eventual synthesis of tetrahydroisoquinoline-3-carboxylic acid.

The Pictet-Spengler Reaction: A Cornerstone of Heterocyclic Synthesis

The Pictet-Spengler reaction proceeds through the formation of a Schiff base intermediate from the condensation of the β-arylethylamine and the carbonyl compound. Subsequent acid-catalyzed intramolecular electrophilic aromatic substitution leads to the cyclized tetrahydroisoquinoline product. For the synthesis of tetrahydroisoquinoline-3-carboxylic acid, the readily available amino acid phenylalanine serves as the β-arylethylamine precursor.[6]

Experimental Protocol: Classical Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid [6]

Materials:

  • L-Phenylalanine

  • Formaldehyde solution (37% w/v in water)

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Activated Carbon

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend L-phenylalanine (e.g., 40 g) in concentrated hydrochloric acid (e.g., 310 ml).

  • To the stirred suspension, add formaldehyde solution (e.g., 91 ml).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After reflux, allow the mixture to cool to room temperature and store overnight.

  • Collect the precipitated crude product by filtration and wash with cold water.

  • Recrystallize the crude product from hot water with the addition of activated carbon to decolorize.

  • Wash the recrystallized product with ethanol and dry under vacuum to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.

Pictet_Spengler_Mechanism Phe Phenylalanine Schiff_base Schiff Base Phe->Schiff_base + HCHO, -H2O HCHO Formaldehyde H_plus H+ Iminium_ion Iminium Ion Schiff_base->Iminium_ion + H+ Cyclized_intermediate Cyclized Intermediate Iminium_ion->Cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution Tic Tetrahydroisoquinoline- 3-carboxylic Acid Cyclized_intermediate->Tic - H+

Caption: Mechanism of the Pictet-Spengler Reaction for Tic Synthesis.

Evolution of Synthetic Methodologies: The Pursuit of Chirality and Diversity

While the classical Pictet-Spengler reaction provided access to the core Tic scaffold, early methods often resulted in racemic mixtures. The demand for enantiomerically pure Tic derivatives for pharmaceutical applications spurred the development of asymmetric synthetic strategies.[7]

Modern Asymmetric Synthesis

Modern approaches to chiral Tic synthesis often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemistry of the cyclization reaction. These methods have significantly improved the efficiency and enantioselectivity of Tic production. Beyond the Pictet-Spengler and Bischler-Napieralski reactions, contemporary organic synthesis has introduced novel strategies for constructing the Tic core, including enyne metathesis, [2+2+2] cycloadditions, and Diels-Alder reactions, which have expanded the diversity of accessible Tic analogues.[1][8]

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary (Conceptual Workflow)

This protocol outlines a general, conceptual workflow for an asymmetric synthesis of a Tic derivative using a chiral auxiliary. The specific reagents and conditions would vary depending on the chosen auxiliary and target molecule.

Procedure:

  • Attachment of Chiral Auxiliary: Covalently attach a chiral auxiliary (e.g., a chiral oxazolidinone) to a suitable phenylalanine derivative.

  • Pictet-Spengler Cyclization: Perform the Pictet-Spengler reaction with formaldehyde and an acid catalyst. The chiral auxiliary directs the facial attack of the electrophile, leading to a diastereoselective cyclization.

  • Purification of Diastereomers: Separate the resulting diastereomers using standard chromatographic techniques (e.g., column chromatography or preparative HPLC).

  • Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter, yielding the enantiomerically enriched Tic derivative.

  • Stereochemical Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Asymmetric_Synthesis_Workflow Start Chiral Phenylalanine Derivative Step1 Attach Chiral Auxiliary Start->Step1 Step2 Diastereoselective Pictet-Spengler Cyclization Step1->Step2 Step3 Separation of Diastereomers Step2->Step3 Step4 Cleavage of Chiral Auxiliary Step3->Step4 End Enantiomerically Pure Tic Derivative Step4->End

Caption: Workflow for Asymmetric Synthesis of a Tic Derivative.

Biological Significance and Therapeutic Applications

The rigid Tic scaffold has proven to be a valuable component in the design of therapeutics targeting a range of diseases.

Angiotensin-Converting Enzyme (ACE) Inhibitors

One of the most significant applications of Tic is in the synthesis of the antihypertensive drug Quinapril.[2] Quinapril is a prodrug that is metabolized in the body to its active form, quinaprilat. Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure. The Tic moiety in quinaprilat plays a crucial role in its binding to the active site of ACE, contributing to its high affinity and inhibitory activity.[9][10] The crystal structure of ACE in complex with inhibitors like lisinopril reveals the key interactions within the enzyme's active site, providing a basis for understanding how the Tic scaffold can mimic the binding of natural substrates.[10][11]

Anticancer Agents: Targeting the Bcl-2 Family

More recently, derivatives of tetrahydroisoquinoline-3-carboxylic acid have emerged as promising anticancer agents.[3] Certain derivatives have been shown to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. By inhibiting Bcl-2 and Mcl-1, these Tic derivatives can restore the natural process of apoptosis (programmed cell death) in cancer cells.[3] The mechanism of action involves the disruption of the interaction between pro-survival proteins (like Bcl-2 and Mcl-1) and pro-apoptotic proteins (like Bak and Bax), leading to the activation of the mitochondrial apoptosis pathway.[2][3][12][13]

Bcl2_Mcl1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Regulation Regulation Bax_Bak Bax / Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2_Mcl1 Bcl-2 / Mcl-1 Bcl2_Mcl1->Bax_Bak Inhibits Tic_Derivative Tic Derivative (Inhibitor) Tic_Derivative->Bcl2_Mcl1 Inhibits

Caption: Tic Derivative-Mediated Inhibition of Bcl-2/Mcl-1 and Induction of Apoptosis.

Summary of Biological Activities

The versatility of the Tic scaffold has led to its exploration in a wide range of therapeutic areas. The following table summarizes some of the key biological targets and potential applications of Tic derivatives.

Tic Derivative Class Biological Target Therapeutic Application
QuinaprilatAngiotensin-Converting Enzyme (ACE)Hypertension, Heart Failure
Substituted Tic AmidesBcl-2 / Mcl-1Cancer
Tic-containing PeptidomimeticsVarious G-protein coupled receptors (GPCRs)Neurological Disorders, Pain Management
Functionalized Tic EstersVarious EnzymesMetabolic Disorders

Future Perspectives and Conclusion

The journey of tetrahydroisoquinoline-3-carboxylic acid from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of fundamental organic synthesis and the relentless pursuit of novel therapeutic agents. The ongoing exploration of new synthetic methodologies will undoubtedly lead to an even greater diversity of Tic analogues with fine-tuned biological activities. As our understanding of complex disease pathways deepens, the unique conformational constraints and chemical tractability of the Tic scaffold will continue to make it a privileged structure in the design of next-generation therapeutics. The history of Tic is still being written, and its future in drug discovery appears exceptionally bright.

References

  • Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PrepChem.com. Available from: [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. Available from: [Link]

  • 9QAP: Human angiotensin-1 converting enzyme C-domain in complex with quinaprilat. RCSB PDB. Available from: [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral characterization of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained analog of phenylalanine with significant interest in medicinal chemistry and drug development.[1] As precise experimental spectra for this specific compound are not widely published, this document serves as an expert guide to the expected spectral data based on the analysis of its chemical structure and comparison with closely related analogs. It is designed for researchers, scientists, and drug development professionals, offering not only illustrative spectral data but also the underlying scientific principles and detailed experimental protocols for its acquisition.

Introduction: The Structural Significance of a Constrained Amino Acid Analog

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic derivative) belongs to a class of conformationally restricted amino acids that are crucial building blocks in the design of peptidomimetics and pharmacologically active molecules.[1][2] The rigid tetrahydroisoquinoline scaffold locks the backbone and side chain of the amino acid, reducing conformational flexibility. This property is highly valuable in drug design as it can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs. The N-benzoyl group further modulates the electronic and steric properties of the molecule.

Accurate structural elucidation and characterization are paramount for any compound intended for pharmaceutical development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of synthesized molecules like this Tic derivative. This guide will delve into the expected outcomes of each of these analytical methods.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectral data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with the numbering convention that will be used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) filter Filter solution into NMR tube through a pipette with a glass wool plug dissolve->filter insert Insert NMR tube into the spectrometer filter->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard parameters shim->acquire fourier Apply Fourier Transform acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals and pick peaks for both spectra baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of about 0.7 mL. [3]It is crucial to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. The solution should be filtered through a Pasteur pipette containing a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter. 2. Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize the field's homogeneity, resulting in sharp spectral lines. 4. Acquisition: Acquire the ¹H spectrum, typically requiring a few minutes. For the ¹³C spectrum, a longer acquisition time (20-60 minutes) is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. [4]5. Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phase- and baseline-corrected, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) offer valuable structural clues.

Expected Mass Spectral Data

For a compound like 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Molecular Formula: C₁₇H₁₅NO₃, Molecular Weight: 281.31 g/mol ), high-resolution mass spectrometry (HRMS) is expected to give a precise mass.

Ion Expected m/z (Monoisotopic) Technique
[M+H]⁺282.1125ESI, CI
[M+Na]⁺304.0944ESI
[M-H]⁻280.0979ESI
M⁺•281.1052EI

Data predicted by PubChem. [5]

Fragmentation Analysis

Under EI or CID conditions, the molecule is expected to fragment in a predictable manner. The N-acyl amino acid structure suggests several key fragmentation pathways.

fragmentation M [M]⁺• m/z = 281 F1 [M-COOH]⁺ m/z = 236 M->F1 - COOH (45 Da) F2 [C₇H₅O]⁺ m/z = 105 (Benzoyl) M->F2 Amide bond cleavage F3 [M-C₇H₅O]⁺ m/z = 176 M->F3 - C₇H₅O (105 Da) F4 [C₉H₈N]⁺ m/z = 130 F3->F4 - COOH (45 Da)

Caption: Plausible EI mass spectrometry fragmentation pathway.

Expert Interpretation:

  • Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the COOH radical, leading to a fragment at m/z 236.

  • Formation of the benzoyl cation: Cleavage of the amide bond can generate a stable benzoyl cation at m/z 105. This is often a base peak in the spectra of N-benzoyl compounds. [6]* Loss of the benzoyl group: The complementary fragmentation, loss of the benzoyl radical, would produce a fragment at m/z 176.

  • Formation of the tetrahydroisoquinoline fragment: Subsequent loss of the carboxyl group from the m/z 176 fragment could lead to a fragment at m/z 130, corresponding to the dihydroisoquinolinium cation.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For fragmentation studies (MS/MS), a specific precursor ion is selected and fragmented by collision with an inert gas, and the resulting product ions are analyzed. [7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic
~1700 - 1725C=O stretchCarboxylic Acid
~1630 - 1660C=O stretchAmide (Benzoyl)
1500 - 1600C=C stretchAromatic

Expert Interpretation:

  • The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.

  • Two distinct carbonyl (C=O) stretching bands are expected: one at a higher wavenumber for the carboxylic acid and one at a lower wavenumber for the tertiary amide (N-benzoyl).

  • The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene rings.

  • Aliphatic C-H stretches will be observed from the methylene and methine groups in the tetrahydroisoquinoline ring.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Scan Sample: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Clean: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Conclusion

The comprehensive spectral analysis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. This guide, by presenting an expert-driven interpretation of the expected spectral data and robust experimental protocols, serves as a vital resource for scientists engaged in the synthesis, characterization, and application of this important class of molecules. The confluence of data from these orthogonal analytical techniques establishes a self-validating system, ensuring the scientific integrity required for advanced research and drug development endeavors.

References

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  • ResearchGate. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society, 49(1). Retrieved January 3, 2026, from [Link]

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  • NIH. (n.d.). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. PMC. Retrieved January 3, 2026, from [Link]

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  • Chemcd. (n.d.). 2-BENZOYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID Spectrum 115732-15-5. Retrieved January 3, 2026, from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Benzoyl-Tetrahydroisoquinoline Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoyl-Tetrahydroisoquinoline Scaffold - A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent scaffold in a vast array of natural products and synthetic compounds, demonstrating a remarkable breadth of pharmacological activities.[1] This privileged structure serves as a versatile template for medicinal chemists, enabling interaction with a multitude of biological targets.[2] The addition of a benzoyl group to the THIQ nucleus gives rise to the benzoyl-tetrahydroisoquinoline class of compounds, which have garnered significant interest for their potential as therapeutic agents in oncology, neurodegenerative disorders, and inflammatory conditions.[3][4]

This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of benzoyl-tetrahydroisoquinoline compounds. As a senior application scientist, the aim is to not only catalogue these targets but to provide a deeper understanding of the underlying mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is designed to be a practical resource for researchers actively engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

I. Key Therapeutic Targets in Oncology

The anticancer potential of benzoyl-tetrahydroisoquinoline derivatives has been a primary focus of research, with several key molecular targets identified.[5] These compounds often exhibit multifaceted mechanisms of action, including the disruption of cellular division, inhibition of cell cycle progression, and interference with critical signaling pathways.[3]

Microtubule Dynamics: Targeting Tubulin Polymerization

A principal mechanism by which several benzoyl-tetrahydroisoquinoline compounds exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6] Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport.[6] By binding to tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.[6]

Mechanism of Action: Many tetrahydroisoquinoline derivatives that inhibit tubulin polymerization bind to the colchicine-binding site on β-tubulin.[7] This binding event prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubule polymers. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.[8]

Figure 1: Inhibition of Tubulin Polymerization by Benzoyl-Tetrahydroisoquinoline Compounds.

Quantitative Data:

While specific IC50 values for benzoyl-tetrahydroisoquinoline compounds as tubulin polymerization inhibitors are not abundantly available in the public domain, studies on closely related tetrahydroisoquinoline derivatives demonstrate potent activity. For instance, certain tetrahydroisoquinoline stilbene derivatives show better inhibition of tubulin polymerization than colchicine at the same concentration.[8] One such compound, 16e , exhibited outstanding cytotoxicity against A549 lung cancer cells and was found to arrest the cell cycle in the G2/M phase.[8] Another example, compound 15 from a series of chimeric THIQ microtubule disruptors, inhibited tubulin polymerization with an IC50 of 1.8 µM.[9]

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Tetrahydroisoquinoline Stilbene16eTubulin PolymerizationNot specified, but better than colchicine[8]
Chimeric THIQ15Tubulin Polymerization1.8[9]
Chimeric THIQ20bTubulin Polymerization0.6[9]
Cell Cycle Control: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the eukaryotic cell cycle.[10] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain novel tetrahydroisoquinoline derivatives have been identified as potent inhibitors of CDK2.[4][11]

Mechanism of Action: CDK2, in complex with its regulatory partners cyclin E or cyclin A, is essential for the G1/S phase transition and S phase progression.[10] Tetrahydroisoquinoline-based inhibitors can act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest, preventing cancer cell proliferation.[12]

CDK2_Inhibition cluster_0 G1/S Phase Transition CyclinE Cyclin E ActiveComplex CDK2/Cyclin E (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pSubstrate Phosphorylated Substrates ActiveComplex->pSubstrate Phosphorylation G1_S_Arrest G1/S Phase Arrest Substrate Substrates (e.g., Rb protein) Substrate->pSubstrate CellCycle Cell Cycle Progression pSubstrate->CellCycle Promotes Cell Cycle Progression BTHIQ Benzoyl- tetrahydroisoquinoline Compound BTHIQ->ActiveComplex Inhibits Kinase Activity

Figure 2: Inhibition of the CDK2/Cyclin E Pathway.

Quantitative Data:

A study on novel tetrahydroisoquinolines identified compound 7e as a potent CDK2 inhibitor with an IC50 of 0.149 µM, which is more potent than the control drug Roscovitine (IC50: 0.380 µM).[4][11] This compound also exhibited potent cytotoxic activity against the A549 lung cancer cell line with an IC50 of 0.155 µM.[4][11]

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Tetrahydroisoquinoline7eCDK20.149[4][11]
TetrahydroisoquinolineRoscovitine (Control)CDK20.380[4][11]
Nucleotide Synthesis: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines, thymidylate, and certain amino acids.[10] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, and is a well-established strategy in cancer chemotherapy.[10]

Mechanism of Action: Tetrahydroisoquinoline-based DHFR inhibitors compete with the natural substrate, dihydrofolate, for binding to the active site of the enzyme. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of the nucleotide precursors required for DNA replication and cell proliferation, ultimately causing cell cycle arrest and apoptosis.[12]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Synthesis & Repair Nucleotide->DNA Cell Cell Proliferation DNA->Cell Apoptosis Apoptosis Cell->Apoptosis Inhibition leads to BTHIQ Benzoyl- tetrahydroisoquinoline Compound BTHIQ->DHFR Inhibits

Figure 3: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

Quantitative Data:

The same study that identified a potent CDK2 inhibitor also found that compound 8d , a tetrahydrothieno[2,3-c]isoquinoline, is a significant DHFR inhibitor with an IC50 of 0.199 µM, comparable to the standard drug Methotrexate (IC50: 0.131 µM).[4][11] This compound also showed strong cytotoxic activity against the MCF7 breast cancer cell line (IC50: 0.170 µM).[4][11]

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Tetrahydrothieno[2,3-c]isoquinoline8dDHFR0.199[4][11]
ControlMethotrexateDHFR0.131[4][11]
Oncogenic Signaling: Targeting the KRas Pathway

The Kirsten rat sarcoma viral oncogene homolog (KRas) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRas protein and uncontrolled cell growth.[1]

Mechanism of Action: While direct inhibition of KRas has been historically challenging, some tetrahydroisoquinoline derivatives have shown inhibitory activity.[1] The precise mechanism is not fully elucidated but may involve interference with KRas membrane localization, disruption of KRas-effector protein interactions, or modulation of upstream or downstream signaling components.

KRas_Signaling RTK Receptor Tyrosine Kinase (RTK) KRas_GDP KRas-GDP (Inactive) RTK->KRas_GDP Growth Factor Signal KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GEF KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation BTHIQ Benzoyl- tetrahydroisoquinoline Compound BTHIQ->KRas_GTP Inhibits Activity

Figure 4: Potential Inhibition of the KRas Signaling Pathway.

Quantitative Data:

A study on tetrahydroisoquinoline derivatives identified compound GM-3-18 as having significant KRas inhibition against various colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM.[1] Another compound, GM-3-121 , showed potent anti-angiogenesis activity with an IC50 of 1.72 µM, which may be linked to downstream effects of KRas signaling.[1]

Compound ClassSpecific DerivativeTarget/AssayIC50 Range (µM)Reference
TetrahydroisoquinolineGM-3-18KRas Inhibition (Colon Cancer Cell Lines)0.9 - 10.7[1]
TetrahydroisoquinolineGM-3-121Anti-angiogenesis1.72[1]

II. Emerging Targets and Pathways

Beyond the well-established anticancer targets, benzoyl-tetrahydroisoquinolines are being explored for their modulatory effects on other critical cellular pathways, opening up new therapeutic avenues.

Cellular Stress and Proliferation: Sigma Receptors

Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular proteins primarily located at the endoplasmic reticulum.[13] They are implicated in a variety of cellular functions, including cell survival, proliferation, and response to stress.[13] The σ2 receptor, in particular, is overexpressed in many types of tumors, making it a promising target for cancer therapy and imaging.[14]

Mechanism of Action: Tetrahydroisoquinolinyl benzamides are among the most potent and selective σ2 receptor ligands discovered to date.[13] The constrained tetrahydroisoquinoline ring system is crucial for high-affinity binding to the σ2 receptor.[13] While the precise downstream effects of σ2 receptor modulation are still under investigation, it is believed to be involved in the regulation of calcium signaling and the induction of apoptosis in cancer cells.

Quantitative Data:

A study on tetrahydroisoquinolinyl benzamides reported that 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide (1) has a Ki of 8.2 nM for the σ2 receptor with 1573-fold selectivity over the σ1 receptor.[13] Other derivatives, such as 3b, 3e, 4b, and 4e , also demonstrated high affinity for the σ2 receptor with Ki values in the range of 5-6 nM.[14]

Compound ClassSpecific DerivativeTargetKi (nM)Selectivity (σ1/σ2)Reference
Tetrahydroisoquinolinyl Benzamide1σ2 Receptor8.21573-fold[13]
Tetrahydroisoquinoline Derivative3bσ2 Receptor5-6High[14]
Tetrahydroisoquinoline Derivative3eσ2 Receptor5-6High[14]
Tetrahydroisoquinoline Derivative4bσ2 Receptor5-6High[14]
Tetrahydroisoquinoline Derivative4eσ2 Receptor5-6High[14]
Inflammation and Immunity: The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a central role in regulating the immune and inflammatory responses.[4] Aberrant activation of the NF-κB pathway is associated with chronic inflammatory diseases and many types of cancer.[4]

Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. Some tetrahydroisoquinoline derivatives have been shown to block the nuclear translocation of NF-κB.[4]

NFkB_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB IkB_p p-IκB IkB->IkB_p NFkB_inactive NF-κB NFkB_inactive->IkB_NFkB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nuclear Translocation IkB_NFkB->NFkB_inactive Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene Target Gene Transcription NFkB_active->Gene BTHIQ Benzoyl- tetrahydroisoquinoline Compound BTHIQ->NFkB_active Blocks Translocation

Figure 5: Inhibition of the NF-κB Signaling Pathway.

Quantitative Data:

A study of 1,2,3,4-tetrahydroisoquinoline derivatives identified compound 5d (HSR1304) as a potent inhibitor of cancer cell proliferation with GI50 values ranging from 1.591 to 2.281 µM across various human cancer cell lines.[4] This compound was shown to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 cells.[4]

Compound ClassSpecific DerivativeActivityGI50 Range (µM)Reference
Tetrahydroisoquinoline5d (HSR1304)Anti-proliferative (various cancer cell lines)1.591 - 2.281[4]

III. Broader Therapeutic Horizons

The therapeutic potential of benzoyl-tetrahydroisoquinolines extends beyond oncology, with emerging evidence suggesting their utility in neuroinflammatory and viral diseases.

Neuroinflammation and Neuroprotection

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Microglia, the resident immune cells of the central nervous system, play a crucial role in orchestrating this inflammatory response. N-benzyltetrahydroisoquinoline derivatives, structurally similar to the benzoyl counterparts, have been identified as potent anti-neuroinflammatory agents.[3] These compounds can suppress the production of pro-inflammatory cytokines, such as TNF-α, in activated microglia.[3] Additionally, some tetrahydroisoquinoline derivatives have demonstrated neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[11] A benzoyl-dihydroquinoline derivative has also been shown to exert a neuroprotective effect in a model of cerebral ischemia/reperfusion by reducing oxidative stress and inflammation.[15]

Antiviral Activity

Various isoquinoline alkaloids have been reported to possess antiviral activity against a range of viruses, including influenza virus, HIV, and coronaviruses.[16][17] The mechanisms of action are diverse and can include the disruption of endosomal acidification, which is crucial for the entry of many enveloped viruses, and the inhibition of viral replication enzymes.[17] For example, certain bisbenzylisoquinoline alkaloids have shown potent activity against influenza virus by targeting the early stages of the viral life cycle.[17] Novel tetrahydroisoquinoline-based heterocyclic compounds have also been shown to efficiently inhibit SARS-CoV-2 replication in vitro, with one compound, trans-1 , exhibiting an EC50 of 3.15 µM in Vero E6 cells and 2.78 µM in Calu-3 human lung cells.[18]

IV. Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the screening and characterization of novel benzoyl-tetrahydroisoquinoline compounds.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

Materials:

  • Tubulin (lyophilized, >99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Tubulin Glycerol Buffer (General Tubulin Buffer with 60% glycerol)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and control inhibitors (e.g., colchicine)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL on ice.

    • Prepare a 10X stock of the test compound and controls in an appropriate solvent (e.g., DMSO).

    • Prepare the polymerization buffer by mixing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a 96-well plate on ice, add the polymerization buffer.

    • Add the test compound or control to the designated wells.

    • Add the tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration is typically 2-3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the rate of polymerization from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]

CDK2 Kinase Assay (Luminescent)

This assay measures the activity of CDK2 by quantifying the amount of ADP produced in the kinase reaction using a luminescent ADP-Glo™ assay.

Materials:

  • Recombinant human CDK2/Cyclin E or A enzyme

  • Kinase substrate (e.g., a specific peptide or Histone H1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds and control inhibitors (e.g., Roscovitine)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a white assay plate, add the kinase reaction buffer.

    • Add the test compound or control at various concentrations.

    • Add the CDK2/Cyclin complex and the kinase substrate.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value from a dose-response curve.

NF-κB Reporter Luciferase Assay

This cell-based assay measures the transcriptional activity of NF-κB using a reporter gene system where the luciferase gene is under the control of an NF-κB response element.

Materials:

  • A stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc)

  • Cell culture medium and supplements

  • NF-κB activating agent (e.g., TNF-α or LPS)

  • Test compounds and control inhibitors

  • Luciferase assay system (e.g., Promega Luciferase Assay System)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound or control for 1-2 hours.

  • NF-κB Activation:

    • Stimulate the cells with the NF-κB activating agent (e.g., 10 ng/mL TNF-α) for a defined period (e.g., 6 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Transfer the cell lysate to a new opaque plate.

    • Add the luciferase assay reagent to each well.

  • Data Acquisition:

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected control reporter).

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

    • Determine the IC50 value from the resulting dose-response curve.[4]

Conclusion

The benzoyl-tetrahydroisoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The evidence presented in this guide highlights their potential to modulate key targets in oncology, including tubulin, CDKs, DHFR, and the KRas pathway. Furthermore, the emerging roles of these compounds as modulators of sigma receptors and the NF-κB pathway, coupled with their potential in neuroinflammatory and viral diseases, underscore the broad therapeutic applicability of this chemical class. The provided experimental protocols offer a starting point for the systematic evaluation of new derivatives. As research continues to unravel the intricate pharmacology of benzoyl-tetrahydroisoquinolines, it is anticipated that these compounds will play an increasingly important role in the development of next-generation therapeutics for a range of challenging diseases.

References

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An In-depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS 93316-40-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, identified by the CAS number 93316-40-6, is a derivative of the conformationally constrained phenylalanine analogue, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).[1] The Tic scaffold is a privileged structural motif in medicinal chemistry, recognized for its role in the development of various biologically active compounds.[1] This guide provides a comprehensive overview of the chemical and physical properties of CAS 93316-40-6, its potential therapeutic applications based on the activities of related compounds, detailed experimental protocols for its evaluation, and a list of potential suppliers.

Chemical and Physical Properties

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a white solid.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 93316-40-6[3]
Molecular Formula C₁₇H₁₅NO₃[4][5]
Molecular Weight 281.31 g/mol [5]
IUPAC Name 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[3]
Synonyms 2-Benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[3]
Melting Point 152-153 °C[2]
Boiling Point 520.0±50.0 °C (Predicted)[2]
InChI Key QBBPKILWLZTVIC-UHFFFAOYSA-N[5]
SMILES C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O[6]

Potential Therapeutic Applications

The therapeutic potential of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is inferred from the established biological activities of other derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core.

Anticancer Activity via Bcl-2/Mcl-1 Inhibition

The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, enabling tumor cells to evade apoptosis.[7] Small molecules that inhibit anti-apoptotic Bcl-2 proteins like Bcl-2 and Mcl-1 are a promising class of anticancer drugs.[7] A study published in Bioorganic Chemistry detailed the development of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as dual inhibitors of Bcl-2 and Mcl-1.[7] These compounds exhibited potent binding affinities to both proteins and demonstrated anti-proliferative activities against cancer cells by inducing apoptosis and caspase-3 activation.[7] Given its structure, CAS 93316-40-6 is a candidate for investigation as a Bcl-2/Mcl-1 inhibitor.

Bcl2_Inhibition_Pathway Bcl2_Inhibitor Tic Derivative (e.g., CAS 93316-40-6) Bcl2_Mcl1 Anti-apoptotic proteins (Bcl-2, Mcl-1) Bcl2_Inhibitor->Bcl2_Mcl1 Inhibits Pro_apoptotic Pro-apoptotic proteins (Bax, Bak) Bcl2_Mcl1->Pro_apoptotic Inhibits Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Promotes MOMP* Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compound Add compound dilutions incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell proliferation assay.

Target Engagement: Fluorescence Polarization Assay for Bcl-2 Binding

A fluorescence polarization (FP) assay can be used to assess the binding affinity of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to Bcl-2 family proteins. [7][8] Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide (a BH3 domain peptide) that binds to the larger Bcl-2 protein. When the small peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the large Bcl-2 protein, its tumbling is restricted, leading to high fluorescence polarization. A test compound that displaces the fluorescent peptide from Bcl-2 will cause a decrease in fluorescence polarization. [9] Protocol:

  • Reagent Preparation:

    • Recombinant Bcl-2 or Mcl-1 protein.

    • A fluorescently labeled BH3 peptide (e.g., FITC-Bid BH3). [10] * Assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20). [10]2. Assay Setup: In a 384-well plate, add the Bcl-2 protein and the fluorescently labeled BH3 peptide at optimized concentrations.

  • Compound Addition: Add serial dilutions of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to the wells. Include controls for high polarization (Bcl-2 + peptide, no inhibitor) and low polarization (peptide only).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes). [10]5. Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: Calculate the percentage of inhibition of binding and determine the IC₅₀ or Kᵢ value for the compound.

Suppliers

A number of chemical suppliers list 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 93316-40-6) in their catalogs. Researchers should inquire directly with these suppliers for availability, purity, and pricing. Potential suppliers include:

  • Echemi [5]* EvitaChem [11]* Hangzhou Zhongqi Chem Co., Ltd. [5]* Sigma-Aldrich

Conclusion

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 93316-40-6) is a compound of significant interest to the drug discovery community due to its core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold. While direct biological data for this specific compound is limited in publicly available literature, the established roles of Tic derivatives as potent inhibitors of Bcl-2/Mcl-1 and ACE provide a strong rationale for its investigation as a potential therapeutic agent in oncology and cardiovascular disease. The experimental protocols detailed in this guide offer a robust framework for elucidating the biological activity of this and related molecules.

References

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Organic & Biomolecular Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. [Link]

  • ResearchGate. (A) Bcl-2 family dual-channel fluorescence polarization assay schematic.... [Link]

  • PubMed. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1. [Link]

  • PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • PubChem. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • National Institutes of Health. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). [Link]

  • ResearchGate. (PDF) High-Throughput Fluorescence Polarization Assay for Chemical Library Screening against Anti-Apoptotic Bcl-2 Family Member Bfl-1. [Link]

  • PubChemLite. 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). [Link]

  • Frontiers in Pharmacology. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. [Link]

  • PubMed Central. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. [Link]

  • Scholars Research Library. Modern Development in ACE inhibitors. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]

Sources

Introduction: The Strategic Importance of Stereochemical Control in Tic-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Tic Derivatives for Drug Development Professionals

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of the amino acids phenylalanine and tyrosine.[1][2] This structural rigidity makes Tic a highly valuable scaffold in medicinal chemistry, as its incorporation into peptides or small molecules can restrict conformational freedom, leading to enhanced biological activity, selectivity, and metabolic stability.[2][3] The true power of the Tic scaffold, however, lies in the precise control of its stereochemistry. The chiral center at the C3 position is a critical determinant of a molecule's three-dimensional geometry, which in turn governs its interaction with biological targets like enzymes and receptors.[4][5]

As a Senior Application Scientist, it is crucial to emphasize that an empirical understanding of stereoisomers is insufficient. A profound grasp of the causality—how the spatial arrangement of atoms dictates biological outcomes—is paramount for rational drug design. Different enantiomers of a Tic-containing compound can exhibit vastly different pharmacological profiles; one may be a potent therapeutic agent, while its mirror image could be inactive or even induce undesirable side effects.[6][7] For instance, the substitution of a Tic residue for proline in the drug enalapril led to the development of quinapril, a more potent ACE inhibitor, highlighting the therapeutic advantage of this scaffold.[2]

This guide provides an in-depth exploration of the stereochemistry of Tic derivatives. We will dissect the synthetic strategies for achieving stereochemical purity, delve into the analytical methodologies for conformational and configurational assignment, and examine the direct impact of stereoisomerism on biological activity. The protocols and insights presented herein are designed to be self-validating, ensuring that researchers can confidently and reproducibly control and characterize the stereochemistry of their novel Tic-based compounds.

Part 1: Asymmetric Synthesis of Tic Derivatives: Establishing Stereochemical Integrity

The cornerstone of leveraging Tic stereochemistry is the ability to synthesize enantiomerically pure derivatives. The choice of synthetic route is a critical experimental decision, dictated by the desired substitution pattern, scalability, and required enantiomeric excess (e.e.).

The Pictet-Spengler Reaction: A Classic Approach to the Tic Core

The Pictet-Spengler reaction is a foundational method for constructing the tetrahydroisoquinoline core.[8][9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10]

  • Causality of Stereocontrol: When a chiral amino acid like L-phenylalanine is used as the starting material, the stereochemistry at the C3 position of the resulting Tic derivative is established. However, the reaction conditions, particularly strong acids and high temperatures, can lead to racemization, diminishing the optical purity of the final product.[8][11] Kinetic control (lower temperatures) is often favored over thermodynamic control to preserve the stereochemical integrity of the starting material.[12]

  • Authoritative Insight: The development of catalytic asymmetric Pictet-Spengler reactions represents a significant advancement, allowing for the construction of chiral Tic derivatives from achiral precursors with high enantioselectivity.[13][14]

Below is a diagram illustrating the general mechanism of the Pictet-Spengler reaction for Tic synthesis.

Pictet_Spengler cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearomatization Start β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base (Imine) Start->Imine Condensation (-H2O) Iminium Iminium Ion Imine->Iminium Acid Catalyst (H+) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack on Aryl Ring Product Tic Derivative Spirocycle->Product Deprotonation (-H+)

Caption: General mechanism of the Pictet-Spengler reaction.

Modern Asymmetric Synthesis Strategies

To overcome the limitations of classical methods, modern organic synthesis offers powerful tools for generating enantiopure Tic derivatives.

  • Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate.[15] The auxiliary guides the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. This approach provides reliable stereocontrol but often requires additional synthetic steps for attachment and removal.

  • Catalytic Asymmetric Synthesis: This is the most elegant and efficient approach. It utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.[16]

    • Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been successfully employed in the asymmetric alkylation of glycine Schiff base derivatives to produce Tic precursors with excellent enantioselectivity.[13][17] This method is highly practical and scalable.

    • Asymmetric Hydrogenation: The reduction of a prochiral dihydroisoquinoline precursor using a chiral transition metal catalyst (e.g., Iridium- or Titanium-based) can provide direct access to chiral tetrahydroisoquinolines with high enantiomeric excess.[18]

Part 2: Conformational Analysis and Stereochemical Characterization

Once a Tic derivative is synthesized, its absolute and relative stereochemistry must be unambiguously determined. This is not merely a quality control step; it is fundamental to understanding the structure-activity relationship (SAR).

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[19][20] The technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[21][22]

  • Causality of Separation: The separation mechanism is based on the "three-point interaction" model, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, causing it to be retained longer on the column.[20] The choice of CSP is critical and often empirical, depending on the analyte's structure.[19]

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of a synthesized Tic derivative.

1. System Preparation and Validation:

  • Instrumentation: HPLC system with UV detector.
  • Column Selection: Select an appropriate Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or protein-based). The selection is based on the structural class of the Tic derivative.
  • System Suitability: Before sample analysis, inject a racemic standard of the Tic derivative to confirm the column's ability to resolve the two enantiomers. The resolution factor (Rs) should be >1.5 to ensure baseline separation.

2. Mobile Phase Preparation:

  • Prepare the mobile phase as a mixture of solvents (e.g., hexane/isopropanol/trifluoroacetic acid). The exact ratio must be optimized to achieve optimal separation and peak shape.[20]
  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the Tic derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Analysis:

  • Injection Volume: 10 µL
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
  • Run Time: Sufficiently long to allow for the elution of both enantiomers.

5. Data Analysis and Interpretation:

  • Integrate the peak areas for both enantiomers (Peak 1 and Peak 2).
  • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area Peak 1 - Area Peak 2) / (Area Peak 1 + Area Peak 2)] x 100
  • Trustworthiness Check: The result is considered reliable only if the system suitability criteria (Rs > 1.5) were met.

Spectroscopic and Crystallographic Methods

While chiral HPLC quantifies enantiomeric purity, other techniques are required to determine the absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. While enantiomers have identical NMR spectra, diastereomers do not. Therefore, derivatization of the Tic enantiomers with a chiral agent can create diastereomers that are distinguishable by NMR.[23] Furthermore, advanced techniques comparing experimental and DFT-computed NMR parameters can help assign relative configurations in complex molecules.[24]

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[25] It requires a single, high-quality crystal of the compound.[25] The resulting electron density map provides an unambiguous picture of the atomic arrangement, bond lengths, and bond angles.[26]

The following diagram illustrates a typical workflow for the complete stereochemical characterization of a newly synthesized Tic derivative.

Stereochem_Workflow Synthesis Asymmetric Synthesis of Tic Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification ChiralHPLC Chiral HPLC Analysis Purification->ChiralHPLC Is the sample pure? NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray Can it be crystallized? Purity Enantiomeric Purity (e.e. %) ChiralHPLC->Purity Structure Relative & Absolute Configuration NMR->Structure Xray->Structure

Caption: Workflow for stereochemical characterization.

Part 3: The Impact of Tic Stereochemistry on Biological Activity

The precise spatial orientation of functional groups, dictated by the stereocenter at C3, is the ultimate determinant of a drug's interaction with its biological target.

A compelling example is found in the Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a potent δ-opioid receptor antagonist.[27] The stereochemistry of both the Dmt and Tic residues is critical for high-affinity binding and antagonist activity. Altering the chirality at the Cα of Dmt significantly curtails the δ receptor parameters.[27]

The table below summarizes data for key Dmt-Tic derivatives, illustrating the profound impact of stereochemistry and minor structural modifications on receptor affinity and antagonist potency.

Compound IDStructure Modificationδ Receptor Affinity (Kiδ, nM)δ Antagonist Potency (Ke, nM)δ/μ Selectivity (Kiμ/Kiδ)
2 H-Dmt-Tic-OH0.0225.7150,000
12 N,N-Me₂-Dmt-Tic-OH0.120.2820,000
15 N,N-Me₂-Dmt-Tic-Ala-OH0.07550.2220,132
1 H-d-Dmt-Tic-OH1.31101,230
Data synthesized from J. Med. Chem. 2007, 50, 20, 5034–5043.[27]

As the data clearly shows, changing the chirality of the Dmt residue from L (in compound 2 ) to D (in compound 1 ) results in a nearly 60-fold decrease in δ receptor affinity and a 20-fold drop in antagonist potency. This underscores the exquisite stereochemical sensitivity of the receptor's binding pocket.

Conclusion

For researchers and drug development professionals, the stereochemistry of Tic derivatives is not an academic detail but a central pillar of rational drug design. The ability to synthesize stereochemically pure compounds, unambiguously characterize their three-dimensional structure, and correlate this structure with biological function is essential for success. The methods and principles outlined in this guide—from the strategic choice of an asymmetric synthesis route like phase-transfer catalysis to the rigorous validation of enantiomeric purity by chiral HPLC—provide a framework for harnessing the full potential of this powerful chemical scaffold. By treating stereochemistry as a primary design element, scientists can develop more potent, selective, and safer therapeutics.

References

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of the amino acid phenylalanine.[1] The rigid Tic scaffold is a crucial structural motif in medicinal chemistry, frequently incorporated into peptide-based drugs to enhance their biological activity and metabolic stability.[1] The N-benzoylated derivative, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, serves as an important intermediate in the synthesis of more complex pharmaceutical agents, including potential inhibitors of the angiotensin-converting enzyme (ACE).[2] This document provides a comprehensive, two-stage protocol for the synthesis of this valuable compound, intended for researchers and professionals in organic synthesis and drug development. The described methodology is rooted in established chemical principles, ensuring a reliable and reproducible process.

The synthetic strategy is bifurcated into two primary stages:

  • Formation of the Tetrahydroisoquinoline Core: Synthesis of 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride via the Pictet-Spengler reaction.[3][4][5]

  • N-Acylation: The subsequent N-benzoylation of the synthesized tetrahydroisoquinoline intermediate to yield the final product.

This guide emphasizes the rationale behind key experimental steps, providing a deeper understanding of the underlying chemical transformations.

Part 1: Synthesis of 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid hydrochloride

The foundational step in this synthesis is the construction of the 1,2,3,4-tetrahydroisoquinoline ring system. For this, the Pictet-Spengler reaction is a highly effective and historically significant method.[4][5] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid.[4] In this specific application, phenylalanine serves as the β-arylethylamine precursor, and formaldehyde is the carbonyl component.

Reaction Mechanism: The Pictet-Spengler Reaction

The reaction proceeds through the initial formation of a Schiff base (iminium ion) between the amino group of phenylalanine and formaldehyde under acidic conditions. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium ion, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[4]

Diagram: Pictet-Spengler Reaction Workflow

pictet_spengler_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Isolation phenylalanine Phenylalanine reflux Heat to Reflux (4 hours) phenylalanine->reflux formaldehyde Formaldehyde (37% aq.) formaldehyde->reflux hcl Conc. Hydrochloric Acid hcl->reflux store Store at Ambient Temp. (16 hours) reflux->store filtration Filtration store->filtration drying Drying filtration->drying product 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid HCl drying->product

Caption: Workflow for the synthesis of the Tic intermediate.

Experimental Protocol

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Phenylalanine165.1940 g0.242
Formaldehyde (37% w/v aq.)30.0391 mL1.12
Concentrated Hydrochloric Acid36.46310 mL-

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylalanine (40 g).

  • Addition of Reagents: Sequentially add concentrated hydrochloric acid (310 mL) and a 37% aqueous solution of formaldehyde (91 mL).

  • Reflux: Stir the mixture and heat it to reflux for a duration of 4 hours. Rationale: The elevated temperature and acidic environment facilitate the formation of the iminium ion intermediate and the subsequent intramolecular cyclization.

  • Crystallization: After the reflux period, allow the reaction mixture to cool and then store it at ambient temperature for 16 hours. This allows for the crystallization of the product as its hydrochloride salt.

  • Isolation: Collect the resulting crystalline solid by filtration.

  • Drying: Dry the collected solid to obtain 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride.

Part 2: N-Benzoylation of 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid hydrochloride

With the successful synthesis of the core Tic structure, the next stage involves the acylation of the secondary amine at the N2 position with a benzoyl group. This is a standard nucleophilic acyl substitution reaction.

Reaction Mechanism: Schotten-Baumann Reaction

This N-benzoylation is conducted under Schotten-Baumann conditions. The secondary amine of the Tic hydrochloride is first deprotonated by a base (sodium hydroxide) to generate the free, nucleophilic amine. This amine then attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in a two-phase system or in a solvent that can accommodate both the aqueous base and the organic acyl chloride. Maintaining a basic pH is crucial to ensure the amine remains deprotonated and to neutralize the HCl generated during the reaction.

Diagram: N-Benzoylation Reaction Workflow

n_benzoylation_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Isolation tic_hcl Tic·HCl dissolution Dissolve Tic·HCl in Acetone/NaOH tic_hcl->dissolution naoh 2N NaOH (aq.) naoh->dissolution benzoyl_chloride Benzoyl Chloride addition Add Benzoyl Chloride (maintain pH > 10) benzoyl_chloride->addition acetone Acetone acetone->dissolution dissolution->addition stir Stir at RT (2 hours) addition->stir evaporation Evaporate Acetone stir->evaporation acidification Acidify with 3N HCl (pH 5-6) evaporation->acidification filtration Filtration & Drying acidification->filtration product 2-Benzoyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid filtration->product

Caption: Workflow for the N-benzoylation of the Tic intermediate.

Experimental Protocol

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid HCl213.6610 g0.0468
Benzoyl Chloride140.575.2 g0.037
Sodium Hydroxide (2N aq. solution)40.00~60 mL-
Acetone58.0880 mL-
Hydrochloric Acid (3N aq. solution)36.46As needed-

Procedure:

  • Preparation of the Free Amine: In a suitable flask, prepare a suspension of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (10 g, 46.8 mmol) in acetone (60 mL). Add 2 N sodium hydroxide solution (40 mL) at room temperature to obtain a clear solution. Rationale: The NaOH deprotonates the amine hydrochloride, making the nitrogen atom nucleophilic and ready for acylation.

  • Acylation: In a separate beaker, dissolve benzoyl chloride (5.2 g, 57 mmol) in acetone (20 mL). Add this solution dropwise to the clear amine solution at room temperature.

  • pH Control: Simultaneously, add 2 N sodium hydroxide solution dropwise to the reaction mixture, ensuring the pH is maintained above 10. Rationale: Maintaining a basic pH is critical. It keeps the amine in its nucleophilic free base form and neutralizes the hydrochloric acid byproduct of the acylation, driving the reaction to completion.

  • Reaction Time: Stir the reaction mixture at room temperature for 2 hours.

  • Solvent Removal: After the reaction is complete, remove the acetone by evaporation under reduced pressure.

  • Precipitation: Acidify the remaining aqueous solution to a pH of 5-6 using 3 N HCl. A white solid should precipitate out. Rationale: The product is a carboxylic acid, which is soluble in its carboxylate salt form at high pH. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

  • Isolation: Filter the white solid and dry it thoroughly to yield the final product, this compound.[6] The expected yield is approximately 87%.[6]

Summary of Physicochemical Properties

Compound NameMolecular FormulaMolar Mass ( g/mol )
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC₁₇H₁₅NO₃281.30

Data sourced from PubChem.[7]

References

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]

  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. SpringerLink. Available from: [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. Available from: [Link]

  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. Google Patents.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]

  • 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). PubChemLite. Available from: [Link]

  • 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. ResearchGate. Available from: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available from: [Link]

  • Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PrepChem.com. Available from: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Available from: [Link]

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Application Note & Protocol: Strategic Incorporation of Tic Derivatives into Peptidomimetics for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Peptidomimetic Design

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][] Peptidomimetics overcome these limitations by introducing non-natural amino acids or modified backbones to mimic the structure and function of natural peptides while enhancing their drug-like properties.[3][4]

A powerful strategy in peptidomimetic design is the use of conformationally constrained amino acids.[5][6] By restricting the torsional angles of the peptide backbone, these residues pre-organize the molecule into a specific secondary structure, reducing the entropic penalty upon binding to a biological target. This can lead to significant improvements in binding affinity, selectivity, and proteolytic resistance.[7]

One of the most effective and widely used constrained building blocks is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .[8] As a cyclic analogue of phenylalanine, Tic rigidly locks the χ1 and χ2 side-chain torsion angles, making it an exceptional inducer of β-turn conformations in the peptide backbone.[8][9] The incorporation of Tic has been instrumental in the development of potent and selective ligands for a variety of receptors and enzymes, making it a cornerstone of modern medicinal chemistry.[8][10]

This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of Fmoc-Tic-OH into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). It addresses the unique challenges posed by this sterically hindered amino acid and offers field-proven solutions to ensure high-yield, high-purity synthesis for researchers in drug discovery and development.

The Challenge of Incorporating Tic: Steric Hindrance and Coupling Efficiency

The primary obstacle in synthesizing Tic-containing peptides is the difficulty of the coupling reaction. Tic is a secondary amine and possesses a bulky, rigid ring system, which creates significant steric hindrance at the N-terminus of the growing peptide chain.[11][12] This steric clash can lead to slow and incomplete coupling reactions when using standard SPPS protocols, resulting in deletion sequences and low overall yields.

To overcome this challenge, the choice of coupling reagent is paramount. Traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to drive the reaction to completion.[13] More potent activating agents are required to generate a highly reactive ester intermediate that can overcome the steric barrier.

Modern aminium/uronium and phosphonium salt-based reagents have proven far more effective. Among these, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely recognized as the gold standard for coupling sterically hindered amino acids.[11][14] The 7-azabenzotriazole (HOAt) moiety in HATU forms a highly reactive OAt-ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the acylation step and minimizing side reactions like racemization. While other reagents like HBTU or PyBOP can be used, they often require longer reaction times or double-coupling cycles to achieve comparable efficiencies to a single HATU-mediated coupling.[11][15]

Core Protocol: Fmoc-SPPS of a Tic-Containing Peptide

This protocol details the manual synthesis of a generic Tic-containing peptide (e.g., X-Tic-Y-Resin) using Fmoc/tBu chemistry on a Rink Amide resin. The procedure assumes a standard laboratory setup for manual SPPS.[16][17]

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable solid support)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Methanol (MeOH)

  • Amino Acids: Fmoc-protected amino acids (including Fmoc-L-Tic-OH[18])

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solutions: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) [Note: Composition may vary based on peptide sequence][19][20]

  • Precipitation Solvent: Cold Diethyl Ether

Step-by-Step Synthesis Workflow

The synthesis follows iterative cycles of deprotection, washing, coupling, and washing.

Step 1: Resin Preparation and Swelling

  • Place the resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

  • Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin thoroughly with DMF (3 x 1 min).

Step 2: N-terminal Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin extensively with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to ensure complete removal of piperidine.[21]

  • Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

Step 3: Amino Acid Coupling (Standard Residues)

  • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 45-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Optional: Perform a Kaiser test to confirm reaction completion (negative result). If positive, perform a second coupling.

Step 4: Tic Derivative Coupling (The Critical Step)

  • Perform Fmoc deprotection as described in Step 2 . The N-terminus is now a secondary amine.

  • In a separate vial, dissolve Fmoc-Tic-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2 minutes.

  • Add the activated Tic solution to the resin.

  • Crucially, extend the coupling time. Agitate the mixture at room temperature for a minimum of 2-4 hours .[11] For particularly difficult sequences, overnight coupling may be beneficial.

  • Monitoring: A standard Kaiser test will not work for the secondary amine of Tic. Reaction completion can be inferred by performing a test coupling of the next amino acid and checking for its presence by mass spectrometry after cleavage of a small sample.

  • Drain the coupling solution and wash the resin thoroughly as described in Step 3 . Due to the extended coupling time, ensure all reagents are completely removed.

Step 5: Chain Elongation

  • Repeat Step 2 and Step 3 for all subsequent amino acids in the sequence.

Step 6: Final Cleavage and Deprotection

  • After the final coupling, perform a final Fmoc deprotection (Step 2 ).

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally Methanol, then dry the resin under vacuum for at least 1 hour.[22]

  • Prepare the cleavage cocktail (e.g., Reagent K) immediately before use.[23]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-3 hours.[20] Note: Peptides with multiple arginine residues may require longer deprotection times.[19]

  • Filter the resin and collect the filtrate. Wash the resin with a small additional volume of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Purification and Characterization

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Visualization of the Synthesis Workflow

The diagram below illustrates the key stages of the solid-phase synthesis cycle, highlighting the modified step for Tic incorporation.

SPPS_Workflow_for_Tic Resin Start: Swollen Resin (e.g., Rink Amide) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Step 2: Standard Coupling (Fmoc-AA, HATU, DIPEA) 45-60 min Wash1->Coupling For non-Tic residues Tic_Coupling Step 2 (Modified): Tic Coupling (Fmoc-Tic-OH, HATU, DIPEA) 2-4+ hours Wash1->Tic_Coupling For Tic residue Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Tic_Coupling->Wash2 Cycle->Deprotection Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage After last AA Purify Purification (HPLC) & Characterization (MS) Cleavage->Purify

Caption: Workflow for Fmoc-SPPS highlighting the modified, extended coupling step for Tic derivatives.

Data Summary: Comparison of Coupling Reagents for Hindered Residues

The selection of a coupling reagent directly impacts yield, purity, and cost. While HATU is recommended for Tic, this table provides a comparison with other common reagents used for sterically demanding couplings.

Coupling ReagentReagent TypeTypical Coupling Time (Hindered AA)Representative Yield (%)Key Considerations & Risks
HATU Aminium/Uronium15-45 minutes (standard); 2-4 hours (Tic) >95%Highest reactivity for hindered systems. [14] Lower racemization risk.[11] High cost. Potential for guanidinylation side reaction if used in large excess.
HBTU Aminium/Uronium2-4 hours>85-90%Less reactive than HATU.[11] Often requires double coupling or longer times. More cost-effective than HATU.
HCTU Aminium/Uronium15-45 minutes>95%Reactivity comparable to HATU but generally less expensive. Based on a less explosive HOBt derivative.
PyBOP Phosphonium30-120 minutes>90%Good for routine synthesis but less potent than HATU for highly hindered residues. Does not cause guanidinylation. By-products can be difficult to remove.
DIC/Oxyma Carbodiimide60-180+ minutesVariable, often <85%Cost-effective but generally inefficient for Tic.[13] High risk of incomplete coupling. Oxyma is a safer, non-explosive alternative to HOBt.[24]

Note: Yields and times are illustrative and depend heavily on the specific peptide sequence and synthesis conditions.[14][15]

Conclusion and Future Outlook

The successful incorporation of Tic derivatives is a critical skill for medicinal chemists aiming to design next-generation peptidomimetic therapeutics. While the steric bulk of Tic presents a synthetic challenge, it is readily overcome by selecting a high-potency coupling reagent like HATU and providing sufficient reaction time. The protocol outlined here provides a robust and validated framework for achieving high-yield synthesis of Tic-containing peptides.

By mastering these techniques, researchers can fully exploit the conformational-constraining power of Tic to develop peptides with enhanced stability, receptor affinity, and therapeutic potential, paving the way for novel drugs targeting a wide range of diseases.[25][26]

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785–2798. Retrieved from [Link]

  • Kaur, H., et al. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Cowell, S. M., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]

  • ProQuest. (n.d.). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). Retrieved from [Link]

  • ProQuest. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Retrieved from [Link]

  • PeptiDream Inc. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • Ali, I., et al. (2021). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]

  • Santos, A. C. B., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. Retrieved from [Link]

  • Apostolopoulos, V., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. Retrieved from [Link]

  • Protheragen. (n.d.). Effective Strategies for Overcoming Challenges in Peptide Drug Development. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Bumbak, F., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Pharmacology & Translational Science, 3(4), 690–705. Retrieved from [Link]

  • P3 BioSystems. (n.d.). Fmoc-Tic-OH. Retrieved from [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visualized and Quantitative Conformational Analysis of Peptidomimetics. Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Mondal, J., et al. (2017). Effects of Trimethylamine-N-oxide on the Conformation of Peptides and its Implications for Proteins. PubMed. Retrieved from [Link]

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Application Note & Protocols: A Multi-Assay Strategy for Characterizing the In Vitro Biological Activity of Tetrahydroisoquinoline (THIQ) Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of the THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and neurobiology.[1] Structurally related to essential biogenic amines like dopamine, THIQ-containing molecules are found in nature and can be synthesized to create vast chemical libraries.[1][2] This structural motif imparts a dual character to these compounds: some endogenous THIQs have been implicated as potential neurotoxins in the pathology of neurodegenerative conditions like Parkinson's disease, while other synthetic derivatives have shown promise as potent anti-cancer, anti-viral, and neuroprotective agents.[1][3][4]

Given this dichotomy, a comprehensive in vitro assessment is critical to elucidate the biological and toxicological profile of any novel THIQ compound. A simplistic, single-endpoint assay is insufficient. Instead, a multi-assay strategy is required to build a detailed pharmacological profile, identifying both therapeutic potential and potential liabilities.

This guide provides an integrated, field-proven framework for researchers, scientists, and drug development professionals to dissect the biological activity of THIQ compounds. We move beyond simple protocols to explain the scientific causality behind the experimental design, ensuring a robust and self-validating approach to characterization. The workflows detailed herein cover foundational cytotoxicity, key mechanistic pathways relevant to neurodegeneration, and an integrated model using a disease-relevant cell line.

Section 1: Foundational Assays – Establishing the Cytotoxicity Profile

Before investigating complex mechanisms, it is imperative to determine the fundamental dose-dependent effect of a THIQ compound on cell health. This is typically quantified as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). We recommend a dual-assay approach to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

1.1. Principle of Complementary Viability Assays

No single assay perfectly measures cell health. Therefore, we utilize two distinct methods:

  • MTT Assay: Measures the metabolic activity of a cell population. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. The absorbance of the dissolved formazan is proportional to the number of metabolically active cells. This assay is a strong indicator of overall cell proliferation and viability.[5]

  • Lactate Dehydrogenase (LDH) Assay: Measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH into the culture medium upon loss of plasma membrane integrity.[6] This is a direct marker of cell death.

By running these assays in parallel, a compound that shows a low IC50 in the MTT assay but a high EC50 in the LDH assay might be cytostatic, whereas a compound potent in both is likely cytotoxic.

1.2. Data Presentation: Cytotoxicity Profile

All quantitative data should be summarized to clearly present the compound's potency.

Table 1: Example Cytotoxicity Data for a Novel THIQ Compound on SH-SY5Y Cells

THIQ Concentration (µM) % Cell Viability (MTT Assay) (Mean ± SD) % Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control) 100 ± 5.2 0 ± 1.8
0.1 98.1 ± 4.8 2.5 ± 2.0
1 85.3 ± 6.1 12.4 ± 3.1
10 51.2 ± 4.5 48.9 ± 4.2
50 15.7 ± 3.9 82.1 ± 5.5
100 5.4 ± 2.1 94.6 ± 2.7

| Calculated IC50/EC50 | 9.8 µM | 10.5 µM |

1.3. Experimental Protocol: MTT Cell Viability Assay

This protocol is optimized for adherent cells (e.g., SH-SY5Y, HeLa) in a 96-well format.

Materials:

  • Target cell line

  • Complete culture medium

  • THIQ compound stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the THIQ compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Controls: Include a vehicle control (medium with solvent), a positive control (e.g., doxorubicin for cancer cells, 6-OHDA for neuronal cells[8]), and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm (or a suitable wavelength between 550-600 nm).[10]

  • Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate % viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the results and determine the IC50 value using non-linear regression.

Scientist's Note: Phenol red and serum in culture medium can interfere with absorbance readings. If high background is observed, consider using phenol red-free medium for the assay or setting up specific background controls containing medium and the MTT reagent but no cells.[7]

Section 2: Key Mechanistic Assays for Neuroactivity

Many THIQ compounds derive their biological effects from interactions with pathways central to neuronal function and dysfunction. The following assays are designed to probe these mechanisms directly.

2.1. Assessment of Oxidative Stress via Reactive Oxygen Species (ROS) Production

Scientific Rationale: Catechol-containing THIQs can undergo auto-oxidation or enzymatic oxidation to form reactive quinones.[3] This redox cycling can generate superoxide anions (O2•−), which are converted to hydrogen peroxide (H2O2) and subsequently to the highly damaging hydroxyl radical (•OH), leading to oxidative stress and cellular damage.[3]

THIQ_ROS_Pathway cluster_redox Redox Cycle THIQ Catechol-THIQ Oxidation Auto-oxidation / Enzymatic Oxidation THIQ->Oxidation Quinone THIQ-Quinone (Redox Cycling) Oxidation->Quinone Quinone->THIQ Reduction O2_neg Superoxide (O2•−) Quinone->O2_neg e- transfer to O2 H2O2 Hydrogen Peroxide (H2O2) O2_neg->H2O2 SOD OH_rad Hydroxyl Radical (•OH) H2O2->OH_rad Fenton Reaction (Fe2+) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_rad->Damage MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant MAO-A/B - THIQ dilutions - Substrate (e.g., p-Tyramine) - Detection Reagents Incubate1 Pre-incubate: THIQ + MAO Enzyme Reagents->Incubate1 AddSub Add Substrate Incubate1->AddSub Incubate2 Incubate (Reaction) AddSub->Incubate2 Measure Measure Product (e.g., H2O2 via fluorescence) Incubate2->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Value Calc->IC50 Integrated_Workflow cluster_assays Parallel Endpoint Assays Culture Culture & Differentiate Dopaminergic Cells (e.g., SH-SY5Y) Treat Treat with THIQ Compound (Dose-Response) Culture->Treat MTT MTT Assay (Viability) Treat->MTT ROS H2DCFDA Assay (Oxidative Stress) Treat->ROS Synuclein α-Synuclein Assay (Aggregation) Treat->Synuclein Data Data Integration & Analysis MTT->Data ROS->Data Synuclein->Data Profile Comprehensive Neurotoxicity Profile Data->Profile

References

HPLC analysis method for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Introduction

This compound is a complex heterocyclic molecule incorporating a benzoyl group, a tetrahydroisoquinoline core, and a carboxylic acid moiety.[1][2] As a derivative of the tetrahydroisoquinoline skeleton, it belongs to a class of compounds with significant pharmacological potential, making its accurate quantification crucial in research, process development, and quality control settings.[3] The presence of multiple functional groups, including a carboxylic acid, presents unique challenges for chromatographic analysis, such as poor peak shape and variable retention if pH is not controlled.

This application note presents a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed for simplicity, reproducibility, and efficiency, employing standard instrumentation available in most analytical laboratories. Furthermore, this document provides a comprehensive protocol for method validation based on the International Council for Harmonisation (ICH) guidelines to ensure the procedure is fit for its intended purpose.[4]

Principle of the Method

The analytical method is founded on reversed-phase chromatography, a technique ideally suited for separating moderately non-polar molecules like the target analyte. The stationary phase is a non-polar, octadecyl-silane modified silica gel (C18), which retains the analyte through hydrophobic interactions with its tetrahydroisoquinoline and benzoyl groups.

A critical aspect of this method is the mobile phase composition. It consists of an organic solvent (acetonitrile) and an acidified aqueous phase. The inclusion of an acid, such as phosphoric acid, is essential to suppress the ionization of the analyte's carboxylic acid group. By maintaining a low pH, the analyte is kept in its neutral, protonated form, which prevents peak tailing and ensures consistent, reproducible retention on the non-polar stationary phase.[5][6]

Detection is achieved using a UV-Vis detector. The benzoyl and isoquinoline components of the molecule contain aromatic rings, which act as strong chromophores, providing excellent sensitivity at wavelengths in the range of 230-255 nm.[7][8]

Materials and Reagents

  • Analyte: this compound reference standard (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reagents:

    • Phosphoric Acid (ACS Grade, ~85%)

  • Equipment:

    • Analytical Balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials with caps

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm[8]
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

Experimental Protocols

Mobile Phase Preparation (1 L)
  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a suitable media bottle.

  • Measure 400 mL of HPLC-grade water into the same graduated cylinder and add it to the media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the mixture.

  • Cap the bottle and mix thoroughly by inversion.

  • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol to dissolve the standard. Sonicate briefly if necessary.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol.

  • Mix thoroughly by inverting the flask multiple times. This solution should be stored under refrigeration.

Working Standard and Calibration Curve Preparation

Prepare a series of working standards by diluting the stock solution with the mobile phase. A suggested concentration range for linearity studies is 10-150 µg/mL.

Concentration (µg/mL)Volume of Stock Solution (µL)Final Volume (mL)
1010010
2525010
5050010
100100010
150150010
Sample Preparation
  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve the sample in a known volume of a suitable solvent (methanol is a good starting point) to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Solvent A->B C Volumetric Dilution B->C D Filter with 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Isocratic Separation on C18 Column E->F G UV Detection at 245 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Analyte Concentration I->J

Caption: HPLC analysis workflow from sample preparation to final result calculation.

Method Validation Protocol

To ensure the reliability of the analytical method, it must be validated according to ICH Q2(R2) guidelines.[4] The following parameters should be assessed.

Validation ParameterSuggested ExperimentAcceptance Criteria
System Suitability Inject the working standard (e.g., 50 µg/mL) five times before starting the analysis.%RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[9]
Specificity Analyze a blank (mobile phase) and a placebo (sample matrix without analyte) to check for interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte peak.
Linearity Analyze the prepared calibration standards (e.g., 10-150 µg/mL) in triplicate. Plot a graph of mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy (% Recovery) Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% - 102.0%.[10][11]
Precision (Repeatability) Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.Relative Standard Deviation (%RSD) ≤ 2.0%.[12]
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument.Overall %RSD for both sets of data should be ≤ 2.0%.[9][12]
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The concentration at which the analyte can be reliably detected (Signal-to-Noise ratio of ~3:1).[8]
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ratio of ~10:1).[8]
Robustness Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%).The system suitability parameters should still be met, and results should not be significantly affected.[12]

Data Analysis and Calculations

  • System Suitability: Before sample analysis, perform five replicate injections of a working standard solution. Calculate the mean, standard deviation, and %RSD for the peak areas and retention times. Verify that all system suitability criteria are met.

  • Linearity: Using the data from the calibration standards, perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: The concentration of this compound in the prepared sample solution can be calculated using the regression equation derived from the calibration curve:

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Adjust this concentration for the initial sample weight and dilution factors to determine the final amount of the analyte in the original sample (e.g., as a percentage w/w).

Conclusion

This application note details a simple, specific, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound. The use of a standard C18 column and an acidified acetonitrile-water mobile phase provides excellent peak shape and resolution. The outlined validation protocol, based on ICH guidelines, establishes the method's trustworthiness and ensures its suitability for routine use in quality control and research environments.

References

  • SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 4-pentyl- on Newcrom R1 HPLC column.
  • Tysl, F., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570005, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Echemi. (n.d.). This compound.
  • American Journal of Enology and Viticulture. (n.d.). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. Retrieved from American Journal of Enology and Viticulture website.
  • Journal of Food Science. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • SIELC Technologies. (n.d.). HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column.
  • ResearchGate. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones.
  • ResearchGate. (2025). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • ResearchGate. (2024). (PDF) Development and Validation of Reversed-phase High-performance Liquid Chromatography Method for the Simultaneous Estimation of Benzoyl Peroxide and Resveratrol.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Journal of Chromatographic Science. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • PubChemLite. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3).
  • ChemicalBook. (n.d.). This compound (115732-15-5).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.

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Application and Protocol Guide for the Use of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for researchers, biochemists, and drug development professionals on the characterization and application of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a validated therapeutic target for metabolic diseases, and compounds based on the 2-acyl-tetrahydroisoquinoline-3-carboxylic acid scaffold have demonstrated inhibitory activity against this enzyme.[1][2][3] This document outlines the scientific rationale, detailed protocols for biochemical and cell-based assays, and data analysis methodologies to facilitate the investigation of this compound's inhibitory potential.

Introduction: PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor, intracellular enzyme that plays a crucial role as a negative regulator in key signal transduction pathways, most notably the insulin and leptin signaling cascades.[4][5][6] By dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates insulin signaling.[7][8][9] Similarly, it negatively regulates the leptin pathway through the dephosphorylation of Janus kinase 2 (JAK2).[7]

Elevated expression and activity of PTP1B are strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[4][10] Genetic deletion or inhibition of PTP1B in animal models has been shown to enhance insulin sensitivity and confer resistance to diet-induced obesity.[4][5] Consequently, the development of potent and selective PTP1B inhibitors represents a promising therapeutic strategy for treating these metabolic disorders.[4][6]

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a privileged structure in medicinal chemistry. Studies have revealed that 2-acyl derivatives of this scaffold are effective inhibitors of PTP1B, suggesting that this compound is a strong candidate for investigation.[1][2][3][11] Some derivatives have been shown to exhibit a mixed-type inhibition, potentially binding to both the catalytic and allosteric sites of the enzyme.[2][3]

Mechanism of Action: PTP1B in Insulin Signaling

The binding of insulin to its receptor on the cell surface triggers the autophosphorylation of tyrosine residues on the receptor's β-subunit. This activation initiates a downstream signaling cascade, leading to the translocation of GLUT4 glucose transporters to the cell membrane and subsequent glucose uptake. PTP1B, located on the cytoplasmic face of the endoplasmic reticulum, dephosphorylates critical phosphotyrosine residues on the insulin receptor, terminating the signal.[7][8][12] Inhibition of PTP1B is hypothesized to prolong the phosphorylated, active state of the insulin receptor, thereby enhancing insulin sensitivity.[13]

PTP1B_Insulin_Pathway cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates Inhibitor 2-Benzoyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Inhibitor->PTP1B Inhibits

Figure 1: Simplified Insulin Signaling Pathway and the Role of PTP1B Inhibition.

Materials and Reagents

Compound Information
PropertyValue
Compound Name This compound
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
CAS Number 93316-40-6
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and aqueous base
Storage Store at -20°C as a solid or in solution (DMSO) for long-term use.

Note: Always handle the compound in accordance with the Safety Data Sheet (SDS). Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

Reagents for Biochemical Assay
  • Human Recombinant PTP1B (catalytic domain, e.g., residues 1-321), stored at -80°C.

  • para-Nitrophenyl Phosphate (pNPP) as substrate.[10][13][14]

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or HEPES), 50 mM NaCl, 1 mM EDTA, pH 7.0.

  • Dithiothreitol (DTT): Add fresh to the assay buffer to a final concentration of 1 mM before use.

  • Stop Solution: 5 M NaOH.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Protocol 1: In Vitro PTP1B Biochemical Inhibition Assay (pNPP)

This colorimetric assay is a robust and high-throughput method to determine the IC₅₀ value of the test compound. PTP1B catalyzes the hydrolysis of the artificial substrate pNPP, producing the yellow-colored product p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.[10][13][15]

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Inhibitor Dilutions, pNPP, PTP1B) start->prep_reagents add_buffer_inhibitor Add Assay Buffer and Inhibitor/Vehicle to Plate prep_reagents->add_buffer_inhibitor add_enzyme Add PTP1B Enzyme Solution add_buffer_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate initiate_reaction Initiate Reaction with pNPP Substrate pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C for 15-30 min initiate_reaction->incubate_reaction stop_reaction Stop Reaction with NaOH incubate_reaction->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the pNPP-based biochemical assay for PTP1B inhibition.

Assay Preparation
  • Assay Buffer Preparation: Prepare the assay buffer and chill on ice. Immediately before use, add DTT to a final concentration of 1 mM.

  • Inhibitor Dilution Series: Prepare a 10-point serial dilution of the this compound stock solution (e.g., from 1 mM down to ~50 nM) in Assay Buffer. This will be your 2X inhibitor solution. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%. Prepare a vehicle control containing the same final concentration of DMSO.

  • Enzyme Preparation: Thaw the recombinant PTP1B on ice. Dilute the enzyme in cold Assay Buffer to a 2X working concentration (e.g., 100 nM). The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.

  • Substrate Preparation: Prepare a 2X working solution of pNPP (e.g., 4 mM) in Assay Buffer. The concentration should be near the Kₘ value for PTP1B (typically 0.7-1.3 mM) to ensure sensitivity for competitive inhibitors.[13]

Assay Procedure (96-well plate)
  • Add 50 µL of the 2X inhibitor serial dilutions or vehicle control to the appropriate wells of the microplate.

  • Add 50 µL of Assay Buffer to the "no enzyme" control wells.

  • To initiate the enzymatic reaction, add 50 µL of the 2X PTP1B enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme.

  • Start the reaction by adding 100 µL of the 2X pNPP substrate solution to all wells. The final reaction volume is 200 µL.

  • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction of the uninhibited control remains in the linear phase.

  • Stop the reaction by adding 40 µL of 5 M NaOH to each well.[15] The solution will turn yellow.

  • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the "no enzyme" blank wells from all other absorbance readings.

  • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Vehicle)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterTypical Concentration/ValueRationale
Human PTP1B (1-321) 20 - 75 nMEnsures a linear reaction rate for the duration of the assay.[13][15]
pNPP Substrate 1 - 5 mMConcentration is near the Kₘ value, providing good sensitivity for competitive and mixed-type inhibitors.[13]
Final DMSO % ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Incubation Temperature 37°COptimal temperature for enzymatic activity.
Incubation Time 15 - 30 minSufficient time for product formation while remaining in the linear range of the reaction.

Protocol 2: Cell-Based Glucose Uptake Assay

To assess the inhibitor's efficacy in a more physiologically relevant context, a cell-based assay measuring glucose uptake in an insulin-responsive cell line (e.g., differentiated L6 myotubes or 3T3-L1 adipocytes) is recommended. This protocol uses a fluorescently-labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to quantify glucose uptake.[7]

Cell Culture and Differentiation
  • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells in a 96-well black, clear-bottom plate.

  • Once confluent, induce differentiation by switching to DMEM with 2% horse serum. Allow cells to differentiate for 5-7 days, replacing the medium every 2 days. Fully differentiated myotubes will be multinucleated and elongated.

Glucose Uptake Assay Procedure
  • Serum Starvation: Before the assay, starve the differentiated L6 myotubes by incubating them in serum-free DMEM for 3-4 hours.

  • Inhibitor Pre-treatment: Remove the starvation medium and add Krebs-Ringer-HEPES (KRH) buffer containing various concentrations of the test compound or vehicle (DMSO). Incubate for 60 minutes at 37°C.

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells to stimulate glucose uptake. Include wells without insulin as a basal control. Incubate for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM to all wells. Incubate for 30-60 minutes at 37°C.

  • Wash: Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of KRH buffer to each well and measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

Data Analysis
  • Subtract the background fluorescence from wells without cells.

  • Calculate the fold-increase in glucose uptake relative to the basal (no insulin, vehicle control) condition.

  • Determine the potentiation of insulin-stimulated glucose uptake by the inhibitor. Plot the fluorescence intensity or fold-increase against the inhibitor concentration to evaluate its dose-dependent effect.

Expected Results and Interpretation

A successful PTP1B inhibitor like this compound is expected to show a dose-dependent inhibition of recombinant PTP1B activity in the biochemical assay, yielding a sigmoidal curve from which an IC₅₀ value can be derived. In the cell-based assay, the compound should potentiate insulin-stimulated glucose uptake, demonstrating its ability to enhance the insulin signaling pathway in a cellular environment. The lack of effect on basal (non-insulin-stimulated) glucose uptake would indicate that the compound's action is specific to the insulin signaling pathway.

References

  • Kennedy, B. P. (1999). Role of Protein Tyrosine phosphatase-1B in Diabetes and Obesity. Biomedicine & Pharmacotherapy, 53(10), 466-70. [Link]

  • Otake, K., et al. (2011). 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids: lead compounds with triple actions, peroxisome proliferator-activated receptor α/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities. Chemical & Pharmaceutical Bulletin, 59(7), 876-9. [Link]

  • Azukizawa, S., et al. (2012). 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives: Mixed-Type PTP1B Inhibitors without PPARγ Activation. Chemical & Pharmaceutical Bulletin, 60(9), 1147-1159. [Link]

  • Azukizawa, S., et al. (2012). 2-Acyl-3-carboxyl-tetrahydroisoquinoline derivatives: mixed-type PTP1B inhibitors without PPARγ activation. PubMed. [Link]

  • Cho, H. (2009). Protein tyrosine phosphatase 1B (PTP1B) and obesity. Vitamins and Hormones, 80, 443-63. [Link]

  • Gao, Y. (2004). [Role of protein tyrosine phosphatase 1B in the type 2 diabetes and obesity]. Sheng li ke xue jin zhan [Progress in physiological sciences], 35(4), 295-8. [Link]

  • Wrobel, J., et al. (2004). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry, 47(19), 4657-68. [Link]

  • Hill, B. G., et al. (2004). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Pharmacology, Chapter 2, Unit 2.9. [Link]

  • González-Rodríguez, A., et al. (2012). ESSENTIAL ROLE OF PROTEIN TYROSINE PHOSPHATASE 1B IN OBESITY-INDUCED INFLAMMATION AND PERIPHERAL INSULIN RESISTANCE DURING AGING. Aging Cell, 11(2), 284-96. [Link]

  • Tchorz, J. S., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 23(15), 8569. [Link]

  • Sharma, R., et al. (2007). Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 51-6. [Link]

  • Justino, V., et al. (2017). Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure-activity relationship study. Bioorganic & Medicinal Chemistry, 25(19), 5127-5133. [Link]

  • Li, L., et al. (2017). Computational Insight into Protein Tyrosine Phosphatase 1B Inhibition: A Case Study of the Combined Ligand- and Structure-Based Approach. Computational and Mathematical Methods in Medicine, 2017, 3028912. [Link]

  • Zhang, S., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Galic, S., et al. (2005). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology, 25(2), 832-42. [Link]

  • Lu, D., et al. (2021). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 22(16), 8778. [Link]

  • Bence, K. K., & Maegawa, H. (2014). Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Scientifica, 2014, 327324. [Link]

  • Hussain, S., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7, 11923. [Link]

  • Wu, C., et al. (2013). Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells. The Journal of Biological Chemistry, 288(34), 24532-44. [Link]

  • Bandyopadhyay, D., et al. (1997). Protein tyrosine phosphatase 1B interacts with the activated insulin receptor. The Journal of Biological Chemistry, 272(3), 1639-45. [Link]

  • Salsman, J., & Imperiali, B. (2012). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Chembiochem, 13(10), 1433-8. [Link]

  • ResearchGate. (n.d.). Role of PTP-1B in Insulin signaling pathway. [Link]

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  • AMSBIO. (n.d.). pNPP Phosphatase Assay Kits. [Link]

  • Otake, K., et al. (2011). A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity. Chemical & Pharmaceutical Bulletin, 59(10), 1233-42. [Link]

  • BPS Bioscience. (n.d.). PTP1B (Catalytic Domain) Colorimetric Assay Kit. [Link]

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Application Notes and Protocols: Development of KRas Inhibitors Utilizing a Tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic carcinomas. For decades, KRas was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of deep hydrophobic pockets for small molecule intervention. The recent groundbreaking success of covalent inhibitors targeting the KRas G12C mutant has revitalized the field, demonstrating that this challenging target is indeed tractable. This guide focuses on a promising chemotype for the development of novel KRas inhibitors: the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This document provides a comprehensive overview of the design, synthesis, and evaluation of THIQ-based KRas inhibitors, offering detailed protocols and expert insights to guide researchers in this exciting area of oncology drug discovery.

The Rationale for Targeting KRas with a Tetrahydroisoquinoline Scaffold

KRas functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, differentiation, and survival. Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the intrinsic GTPase activity of KRas, locking it in a constitutively active state and driving tumorigenesis.

The THIQ scaffold offers several advantages for the design of KRas inhibitors:

  • Structural Rigidity and Three-Dimensional Diversity: The THIQ core provides a rigid framework that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of substituents to engage with specific pockets on the KRas surface.

  • Proven Bioactivity: THIQ derivatives have a long history of potent and diverse biological activities, including anticancer properties. This established track record suggests a favorable starting point for hit-finding and lead optimization.

  • Synthetic Tractability: The synthesis of the THIQ core is well-established, with robust and versatile methods such as the Bischler-Napieralski and Pictet-Spengler reactions, allowing for the generation of diverse compound libraries.

KRas Signaling Pathway and Points of Inhibition

Below is a diagram illustrating the KRas signaling pathway and the mechanism of action for inhibitors that lock KRas in its inactive, GDP-bound state.

KRas_Pathway cluster_upstream Upstream Signaling cluster_kras KRas Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activates SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP Hydrolysis (GAP-mediated) RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation THIQ_Inhibitor THIQ-based KRas Inhibitor THIQ_Inhibitor->KRas_GDP Stabilizes Inactive State

Caption: KRas signaling pathway and inhibitor action.

Synthesis of Tetrahydroisoquinoline-Based KRas Inhibitors

The synthesis of a diverse library of THIQ analogues is crucial for establishing a robust structure-activity relationship (SAR). The Bischler-Napieralski and Pictet-Spengler reactions are two of the most powerful and widely used methods for constructing the THIQ core.

General Synthetic Workflow

The development of THIQ-based KRas inhibitors follows a logical progression from scaffold synthesis to the evaluation of biological activity.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials β-arylethylamine & Aldehyde/Acyl Chloride Cyclization Core Synthesis (e.g., Pictet-Spengler or Bischler-Napieralski) Starting_Materials->Cyclization Functionalization Analogue Generation (N- and C-substitutions) Cyclization->Functionalization Purification Purification & Characterization (NMR, MS, HPLC) Functionalization->Purification Biochemical_Assays Biochemical Assays (Binding, Activity) Purification->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Biochemical_Assays->Cell_Based_Assays Structural_Biology Structural Biology (Crystallography, Docking) Cell_Based_Assays->Structural_Biology Structural_Biology->Functionalization SAR-guided Optimization

Caption: General workflow for THIQ-based KRas inhibitor development.

Protocol: Representative Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. This method is particularly versatile for creating C1-substituted THIQs.

Objective: To synthesize a C1-substituted tetrahydroisoquinoline core.

Materials:

  • β-phenylethylamine derivative (1.0 eq)

  • Substituted benzaldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-phenylethylamine derivative (1.0 eq) in DCM.

  • Aldehyde Addition: Add the substituted benzaldehyde (1.1 eq) to the solution.

  • Acid Catalysis: Add trifluoroacetic acid (TFA) dropwise to the reaction mixture. The amount of TFA can be catalytic or stoichiometric depending on the reactivity of the substrates.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • TFA as a Catalyst: TFA is a strong acid that protonates the imine intermediate, activating it for the intramolecular electrophilic aromatic substitution reaction.

  • Anhydrous Conditions: While not strictly necessary for all Pictet-Spengler reactions, maintaining relatively dry conditions can prevent side reactions.

  • Aqueous Work-up: The sodium bicarbonate quench neutralizes the TFA, preventing product degradation and facilitating extraction.

Biochemical Characterization of THIQ-Based KRas Inhibitors

Biochemical assays are essential for determining the direct interaction of the synthesized compounds with the KRas protein and for quantifying their inhibitory potency.

Homogeneous Time-Resolved Fluorescence (HTRF) for KRas/Effector Interaction

HTRF assays are a robust method for studying protein-protein interactions in a high-throughput format. This assay can be used to identify compounds that disrupt the interaction between KRas and its downstream effectors, such as RAF1.

Principle: The assay uses two antibodies, one targeting KRas and the other targeting the effector protein (e.g., RAF1), labeled with a FRET donor and acceptor, respectively. When KRas and the effector interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, KRas protein, effector protein, and the THIQ compounds at various concentrations.

  • Reaction Setup: In a 384-well plate, add the KRas and effector proteins.

  • Compound Addition: Add the THIQ compounds to the wells.

  • Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.

  • Antibody Addition: Add the HTRF antibody pair (anti-KRas and anti-effector).

  • Signal Detection: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique that provides real-time data on the binding affinity (KD) and kinetics (kon and koff) of a compound to its target protein.

Principle: The KRas protein is immobilized on a sensor chip. A solution containing the THIQ inhibitor is flowed over the chip. The binding of the inhibitor to KRas causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).

Protocol Outline:

  • Chip Preparation: Immobilize recombinant KRas protein onto a sensor chip.

  • Compound Preparation: Prepare a dilution series of the THIQ inhibitor in running buffer.

  • Binding Analysis: Inject the compound solutions over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, kon, and koff values.

Cell-Based Evaluation of THIQ-Based KRas Inhibitors

Cell-based assays are critical for confirming that the inhibitors can penetrate the cell membrane, engage with KRas in a cellular context, and exert a biological effect.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful tool for measuring compound binding to a target protein in living cells.

Principle: The assay utilizes a KRas protein fused to a NanoLuc® luciferase. A fluorescent tracer that binds to KRas is added to the cells. In the absence of an inhibitor, the tracer binds to the KRas-NanoLuc® fusion, and the close proximity results in Bioluminescence Resonance Energy Transfer (BRET). A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.

Protocol Outline:

  • Cell Preparation: Transfect cells with a plasmid encoding the KRas-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells in a 96- or 384-well plate.

  • Compound Addition: Add a dilution series of the THIQ inhibitor to the cells.

  • Tracer Addition: Add the fluorescent tracer.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.

  • Signal Detection: Measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Principle: The binding of a small molecule inhibitor can increase the thermal stability of its target protein. In a CETSA® experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) KRas protein remaining at each temperature is then quantified. An effective inhibitor will result in more soluble KRas at higher temperatures compared to the vehicle control.

Protocol Outline:

  • Cell Treatment: Treat cells with the THIQ inhibitor or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Quantification: Quantify the amount of soluble KRas in the supernatant by Western blotting or other methods.

  • Data Analysis: Plot the amount of soluble KRas as a function of temperature to generate a melting curve and determine the shift in the melting temperature (Tm) induced by the inhibitor.

Structural Analysis of THIQ-KRas Interactions

Understanding the three-dimensional structure of a THIQ inhibitor bound to KRas is invaluable for structure-based drug design and optimization.

X-ray Crystallography and Molecular Docking

X-ray crystallography provides high-resolution structural information of the protein-ligand complex. In the absence of a co-crystal structure, molecular docking can be a powerful tool to predict the binding mode of an inhibitor and to rationalize SAR data.

Docking studies have suggested that THIQ derivatives can bind to the Switch II pocket of KRas. Key interactions may include hydrogen bonds with residues such as Thr74.

Binding_Mode cluster_interactions KRas KRas Protein THIQ_Inhibitor THIQ Inhibitor THIQ_Inhibitor->KRas Binds to Switch II Pocket H_Bond Hydrogen Bonding (e.g., with Thr74) THIQ_Inhibitor->H_Bond Hydrophobic Hydrophobic Interactions (with Switch II pocket) THIQ_Inhibitor->Hydrophobic Pi_Stacking π-π Stacking (with aromatic residues) THIQ_Inhibitor->Pi_Stacking

Caption: Hypothetical binding mode of a THIQ inhibitor in the KRas Switch II pocket.

Data Summary

The following table summarizes the activity of a representative THIQ-based KRas inhibitor, GM-3-18.

CompoundTarget Cell LineAssayIC50 (µM)Reference
GM-3-18HCT116 (KRas mutant)KRas Inhibition0.9 - 10.7
GM-3-18Colon 320 (KRas mutant)KRas Inhibition-

Note: The range of IC50 values for GM-3-18 in HCT116 cells reflects data from different colon cancer cell lines tested in the study.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel, potent, and selective KRas inhibitors. The synthetic accessibility of the THIQ core, combined with its favorable physicochemical properties, makes it an attractive scaffold for medicinal chemistry campaigns. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate THIQ-based KRas inhibitors. Future efforts should focus on leveraging structure-based design to optimize the potency and selectivity of these compounds, ultimately leading to the development of new therapeutic options for patients with KRas-mutant cancers.

References

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ACS Pharmacology & Translational Science. [Link]

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Design and Evaluation of HDAC8-Selective Inhibitors Featuring a Tetrahydroisoquinoline Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting HDAC8 with Tetrahydroisoquinoline-Based Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[1][2][3] Dysregulation of HDAC activity is a hallmark of numerous diseases, including a variety of cancers and neurological disorders, making them attractive therapeutic targets.[1][2][3][4][5]

While several pan-HDAC inhibitors have been approved for clinical use, their lack of selectivity often leads to dose-limiting toxicities.[1][2][3] This has spurred the development of isoform-selective inhibitors to achieve better therapeutic windows. HDAC8, a class I HDAC, has emerged as a particularly promising target.[1][2][3][4] Its overexpression is implicated in the progression of various cancers, including neuroblastoma, and it possesses a unique active site topology that can be exploited for selective targeting.[1][2][3][6][7][8][9][10][11]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has garnered significant attention in medicinal chemistry due to its prevalence in bioactive natural products and its synthetic tractability.[12][13][14][15][16] Its rigid, conformationally constrained structure serves as an excellent foundation for presenting pharmacophoric elements in a spatially defined manner, which is critical for achieving high potency and selectivity. In the context of HDAC8 inhibition, the THIQ core can be strategically functionalized to interact with key residues in the enzyme's active site, leading to potent and selective inhibition.[6][7][8][9][10][11][17]

This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for developing selective HDAC8 inhibitors based on the tetrahydroisoquinoline scaffold.

Part 1: Design Strategy and Structure-Activity Relationships (SAR)

The design of potent and selective HDAC8 inhibitors with a THIQ core is guided by a well-established pharmacophore model for HDAC inhibitors. This model typically consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The THIQ scaffold can be incorporated as part of the linker or the cap group.[17] A successful strategy involves leveraging the unique "open" conformation of the HDAC8 binding site to enhance both potency and selectivity.[6][7][8][9][10][11]

Key Pharmacophoric Features:
  • Zinc-Binding Group (ZBG): Hydroxamic acids are potent and commonly used ZBGs that chelate the catalytic zinc ion in the HDAC8 active site.[6][8][11]

  • Linker: An appropriate linker connects the ZBG to the cap group and occupies the hydrophobic tunnel of the active site. The length and rigidity of the linker are crucial for optimal interactions.

  • Cap Group: The cap group interacts with residues at the rim of the active site and is a key determinant of isoform selectivity. The THIQ moiety, when used as part of the cap, can be substituted at various positions to probe interactions with surface residues.

Structure-Activity Relationship (SAR) Insights:

Studies have shown that C1-substituted THIQ derivatives can be potent and selective HDAC8 inhibitors.[6][7][8][9][10][11] For instance, substitutions on the phenyl ring of the THIQ core can significantly impact potency and selectivity. Electron-donating groups, such as methoxy, have been shown to enhance HDAC8 inhibitory activity, with the position of substitution (meta vs. para) influencing potency.[8]

The following DOT diagram illustrates the general pharmacophore model for a THIQ-based HDAC8 inhibitor.

HDAC8_Inhibitor_Pharmacophore cluster_Inhibitor THIQ-based HDAC8 Inhibitor cluster_HDAC8 HDAC8 Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker ZBG->Linker Covalent Bond Zinc_Ion Zn²⁺ Ion ZBG->Zinc_Ion Chelation THIQ_Core Tetrahydroisoquinoline Core (Cap Group) Linker->THIQ_Core Covalent Bond Hydrophobic_Tunnel Hydrophobic Tunnel Linker->Hydrophobic_Tunnel Hydrophobic Interactions Surface_Residues Surface Residues THIQ_Core->Surface_Residues Van der Waals & Other Interactions

Caption: General pharmacophore model for a THIQ-based HDAC8 inhibitor.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of THIQ-based HDAC8 inhibitors.

Protocol 1: Chemical Synthesis of a Representative THIQ-based HDAC8 Inhibitor

This protocol outlines a general synthetic route for C1-substituted THIQ-based hydroxamic acids, adapted from published procedures.[11][18][19] The Pictet-Spengler condensation is a common method for synthesizing the THIQ core.[12]

Workflow for Synthesis of a THIQ-based HDAC8 Inhibitor:

Synthesis_Workflow Start Starting Materials (e.g., Phenylethylamine derivative, Aldehyde) Pictet_Spengler Pictet-Spengler Condensation Start->Pictet_Spengler THIQ_Ester THIQ-Ester Intermediate Pictet_Spengler->THIQ_Ester Alkylation N-Alkylation THIQ_Ester->Alkylation Alkylated_Ester N-Alkylated THIQ-Ester Alkylation->Alkylated_Ester Hydroxylamine Hydroxylamine Treatment Alkylated_Ester->Hydroxylamine Final_Product Final THIQ-based HDAC8 Inhibitor Hydroxylamine->Final_Product

Caption: General workflow for the synthesis of a THIQ-based HDAC8 inhibitor.

Step-by-Step Synthesis:

  • Synthesis of the Tetrahydroisoquinoline Core (Pictet-Spengler Reaction):

    • To a solution of a substituted phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired aldehyde (1.1 eq).

    • Add a catalyst, such as trifluoroacetic acid (TFA) or polyphosphoric acid, and stir the reaction at room temperature or with heating until completion (monitored by TLC or LC-MS).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting THIQ derivative by column chromatography.

  • N-Alkylation of the THIQ Core:

    • To a solution of the THIQ derivative (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add a base such as triethylamine (1.5 eq).[11]

    • Add the desired alkylating agent (e.g., a methyl ester of a bromo-substituted carboxylic acid) (1.2 eq) and stir the reaction at room temperature for 12 hours.[11]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, work up the reaction and purify the N-alkylated THIQ-ester intermediate by column chromatography.

  • Formation of the Hydroxamic Acid:

    • Dissolve the N-alkylated THIQ-ester (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add a solution of hydroxylamine hydrochloride (20 eq) and potassium hydroxide (25 eq) in methanol.[11]

    • Allow the reaction to warm to room temperature and stir for 5 hours.[11]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture and extract the final hydroxamic acid product.

    • Purify the final compound by preparative HPLC or crystallization.

Note: All synthesized compounds should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro HDAC8 Enzymatic Assay (Fluorogenic)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against HDAC8.[20][21][22]

Materials:

  • Recombinant human HDAC8 enzyme

  • Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in HDAC Assay Buffer.

  • In a 96-well plate, add the inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HDAC8 enzyme to all wells except the negative control.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence using a plate reader (e.g., excitation at 360-380 nm and emission at 440-460 nm).[20][22]

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: HDAC Isoform Selectivity Profiling

To assess the selectivity of the inhibitors, the enzymatic assay described in Protocol 2 should be performed against other HDAC isoforms (e.g., HDAC1, 2, 3, and 6).[6][7][8][9][10][11] The selectivity is determined by comparing the IC₅₀ values for HDAC8 to those of other isoforms.

Protocol 4: Cellular Activity Assessment

A. Cytotoxicity Assay (MTS Assay)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines (e.g., neuroblastoma cell lines such as SH-SY5Y).[6][11]

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • MTS reagent

  • 96-well clear microplates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.[11] Include a vehicle control (e.g., DMSO).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) values.

B. Western Blot Analysis for Target Engagement

This protocol assesses the ability of the inhibitors to increase the acetylation of HDAC8 substrates in cells, confirming target engagement.[6][11]

Materials:

  • Neuroblastoma cell line

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-acetylated-Histone H3, anti-acetylated-α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).[11]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the change in acetylation levels. An effective HDAC8 selective inhibitor should not significantly increase the acetylation of histone H3 (a substrate of HDAC1/2/3) or α-tubulin (a substrate of HDAC6).[6][11]

Part 3: Data Presentation and Interpretation

Table 1: Example Structure-Activity Relationship (SAR) Data for THIQ-based HDAC8 Inhibitors
CompoundHDAC8 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity (HDAC1/HDAC8)
3g Hp-OCH₃82>27,000>330
3n OCH₃H557,400135
PCI-34051 --102,300230

Data adapted from a representative study.[6][11]

Table 2: Example Cellular Activity of Lead Compounds
CompoundCell LineGI₅₀ (µM)
3n SH-SY5Y8.5
PCI-34051 SH-SY5Y12.3

Data adapted from a representative study.[6][11]

Conclusion

The tetrahydroisoquinoline scaffold represents a promising platform for the design of potent and selective HDAC8 inhibitors. By leveraging structure-based design principles and robust synthetic and biological evaluation protocols, researchers can develop novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases where HDAC8 is implicated. The methodologies outlined in this guide provide a solid foundation for the successful discovery and development of next-generation HDAC8-selective inhibitors.

References

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  • National Center for Biotechnology Information. (2022, September 2). A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. PubMed. Retrieved from [Link]

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  • SciSpace. (2021, January 26). Structure-Based Design of Tetrahydroisoquinoline-Based Hydroxamic Acid Derivatives Inhibiting Human Histone Deacetylase 8. Retrieved from [Link]

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Application Note & Protocols: A Comprehensive Guide to the Analytical Characterization of N-benzoyl-Tic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel therapeutics.

Introduction: The Significance of N-benzoyl-Tic Derivatives in Medicinal Chemistry

N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (N-benzoyl-Tic) and its derivatives represent a critical class of compounds in contemporary drug discovery. The rigid bicyclic structure of the Tic scaffold serves as a conformationally constrained analog of phenylalanine, making it a valuable building block for designing peptides and small molecules with enhanced biological activity and metabolic stability. The N-benzoyl group further modulates the compound's physicochemical properties, influencing its interaction with biological targets.

Given that the therapeutic potential of these molecules is intrinsically linked to their precise molecular structure, stereochemistry, and purity, a robust and multi-faceted analytical approach is paramount.[1] This guide provides a detailed framework for the comprehensive characterization of N-benzoyl-Tic derivatives, leveraging a suite of orthogonal analytical techniques. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data.

Foundational Analytical Workflow

The comprehensive characterization of N-benzoyl-Tic derivatives necessitates a multi-step analytical workflow. This ensures not only the confirmation of the chemical identity but also a thorough assessment of purity, including stereoisomeric integrity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of N-benzoyl-Tic Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC/UPLC (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Chiral Chiral Separation (Enantiomeric Purity) HPLC->Chiral

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of N-benzoyl-Tic derivatives.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile and thermally labile compounds like N-benzoyl-Tic derivatives.[2] A reversed-phase HPLC (RP-HPLC) method is a suitable starting point for these analyses.[3]

Rationale for Method Development

The selection of an appropriate HPLC method is contingent on several factors, including the polarity of the N-benzoyl-Tic derivative and the nature of potential impurities.[2] A C18 column is often a good initial choice due to its versatility in retaining a wide range of organic molecules.[3] The mobile phase, typically a mixture of acetonitrile or methanol and water, is often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the consistent protonation of acidic and basic functional groups.[3]

Detailed Protocol: RP-HPLC for Purity Analysis

Objective: To determine the purity of a synthesized N-benzoyl-Tic derivative and to quantify any impurities.

Instrumentation:

  • A standard HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample: N-benzoyl-Tic derivative, accurately weighed.

Procedure:

  • Sample Preparation: Prepare a stock solution of the N-benzoyl-Tic derivative in the sample diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm or 254 nm, where the benzoyl group exhibits strong absorbance.[3]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start at 30% B.

      • Linear gradient to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 30% B over 1 minute.

      • Equilibrate at 30% B for 4 minutes.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Parameter Condition Rationale
Column C18 (150 mm x 4.6 mm, 3.5 µm)Good retention for moderately polar aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent and improves peak shape.
Detection 230 nm or 254 nmStrong absorbance of the benzoyl chromophore.[3]
Gradient 30-90% AcetonitrileEnsures elution of the main compound and any impurities with varying polarities.

Mass Spectrometry (MS): Unveiling Molecular Identity

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.[4] For N-benzoyl-Tic derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.

The Logic of Ionization and Fragmentation

ESI is a "soft" ionization technique that often produces singly charged ions, making it straightforward to determine the molecular mass. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecule with high accuracy.[4] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. Common fragmentation patterns for N-benzoyl derivatives include the loss of the benzoyl group.[5]

Protocol: LC-MS for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the N-benzoyl-Tic derivative.

Instrumentation:

  • An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or Orbitrap mass analyzer).

Procedure:

  • LC Conditions: Utilize the same RP-HPLC method described in Section 3.2, but replace TFA with a volatile acid like formic acid (0.1%) to avoid ion suppression in the MS source.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For higher confidence, look for other adducts such as [M+Na]⁺. If using HRMS, compare the measured mass to the theoretical mass to confirm the elemental formula.

Parameter Setting Rationale
Ionization ESI+Efficiently ionizes the amide nitrogen.
Analyzer Quadrupole or OrbitrapQuadrupole for routine confirmation; Orbitrap for high-resolution mass determination.
Expected Ion [M+H]⁺The most common ion formed in positive ESI for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.[7]

A Strategic Approach to NMR Analysis

The structural elucidation process begins with ¹H NMR to identify the types and number of protons and their neighboring environments. ¹³C NMR then provides information on the carbon framework.[4] Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the molecular structure by identifying proton-proton and proton-carbon correlations.

NMR_Strategy H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Framework) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC HSQC->HMBC Structure Final Structure Elucidation HMBC->Structure

Caption: A logical workflow for structural elucidation using various NMR techniques.

Protocol: Comprehensive NMR Characterization

Objective: To elucidate the complete chemical structure of the N-benzoyl-Tic derivative.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.[4]

Materials:

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on sample solubility.

  • Internal Standard: Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the N-benzoyl-Tic derivative in approximately 0.6 mL of the chosen deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Reference the spectrum to TMS at 0.00 ppm.

    • Integrate all signals and analyze their chemical shifts and multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis:

    • COSY: Identify coupled proton systems within the Tic ring and the benzoyl group.

    • HSQC: Correlate each proton signal to its directly attached carbon.

    • HMBC: Connect molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, the protons on the methylene group adjacent to the nitrogen should show a correlation to the benzoyl carbonyl carbon.

Experiment Information Gained Expected Observations for N-benzoyl-Tic
¹H NMR Proton chemical environments and spin-spin coupling.Aromatic protons of the benzoyl and Tic rings, diastereotopic protons of the methylene groups in the Tic ring.
¹³C NMR Carbon skeleton.Carbonyl carbon of the amide, aromatic carbons, aliphatic carbons of the Tic ring.
COSY ¹H-¹H connectivity.Correlation between adjacent protons in the aromatic rings and the aliphatic Tic scaffold.
HSQC Direct ¹H-¹³C connectivity.Correlation of each proton to its directly bonded carbon atom.
HMBC Long-range ¹H-¹³C connectivity.Key correlations from the Tic protons to the benzoyl carbonyl carbon, confirming the N-acylation.

Chiral Separation: Ensuring Enantiomeric Purity

The biological activity of chiral molecules is often stereospecific. Therefore, confirming the enantiomeric purity of N-benzoyl-Tic derivatives is a critical step in their characterization.[2] Chiral HPLC and Capillary Electrophoresis (CE) are powerful techniques for separating enantiomers.[8][9]

Principles of Chiral Recognition

Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector.[10] In chiral HPLC, this is typically accomplished by using a chiral stationary phase (CSP), such as derivatized cellulose or amylose.[8] In CE, a chiral selector, like a cyclodextrin, is added to the running buffer.[10][11]

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of a chiral N-benzoyl-Tic derivative.

Instrumentation:

  • A standard HPLC system with a UV detector.

Materials:

  • Chiral Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD).[8]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).[8]

  • Sample: The N-benzoyl-Tic derivative dissolved in the mobile phase.

Procedure:

  • Method Development: Screen different chiral columns and mobile phase compositions (e.g., varying the percentage of alcohol) to achieve baseline separation of the enantiomers.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel® OD-H (250 mm x 4.6 mm).

    • Mobile Phase: n-Hexane/Isopropanol (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

  • Data Analysis: Integrate the peak areas of the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100.

Conclusion: An Integrated Approach to Confident Characterization

The robust characterization of N-benzoyl-Tic derivatives is a non-negotiable aspect of drug discovery and development. A single analytical technique is insufficient to provide a complete picture of a compound's identity and purity. By strategically combining HPLC for purity assessment, mass spectrometry for molecular weight confirmation, a suite of NMR techniques for definitive structural elucidation, and chiral chromatography for enantiomeric analysis, researchers can build a comprehensive and reliable data package. This integrated approach ensures the scientific integrity of subsequent biological and preclinical studies, ultimately accelerating the path toward novel therapeutics.

References

  • Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. ResearchGate. Available at: [Link]

  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. PubMed. Available at: [Link]

  • Cyclodextrine Screening for the Chiral Separation of Beta-blocker Derivatives. ResearchGate. Available at: [Link]

  • Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Journal of Materials and Electronic Devices. Available at: [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH. Available at: [Link]

  • Superior and novel detection of small, polar metabolites in saline samples using pre-extraction benzoyl chloride derivatization and ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC MS/MS). ChemRxiv. Available at: [Link]

  • Preparation and characterization of N-benzoyl-O-acetyl-chitosan. ResearchGate. Available at: [Link]

  • Preparation and characterization of N-benzoyl-O-acetyl-chitosan. PubMed. Available at: [Link]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. Available at: [Link]

  • Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. ResearchGate. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scirp.org. Available at: [Link]

  • Proximity Effects in Mass Spectra of Benzanilides. PMC - PubMed Central. Available at: [Link]

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  • Spectroscopy Methods of structure determination. University of Colorado Boulder. Available at: [Link]

  • Synthesis and Performance of N-(Benzoyl) Stearic Acid Hydrazide. SciSpace. Available at: [Link]

  • The Synthesis, Structure, Morphology Characterizations and Evolution Mechanisms of Nanosized Titanium Carbides and Their Further Applications. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

The synthesis of this valuable molecule, a constrained analog of phenylalanine, is typically a two-step process.[1] First, the core heterocyclic structure, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is formed via the classic Pictet-Spengler reaction.[1][2] This is followed by the N-benzoylation of the secondary amine. While seemingly straightforward, optimizing the yield and stereochemical integrity, particularly during the acid-catalyzed Pictet-Spengler cyclization, requires careful control of several parameters.

Overall Synthetic Workflow

The diagram below outlines the two primary stages of the synthesis, starting from L-Phenylalanine.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Benzoylation (Schotten-Baumann) L-Phenylalanine L-Phenylalanine Tic_HCl 1,2,3,4-Tetrahydro-isoquinoline- 3-carboxylic acid HCl (Tic-HCl) L-Phenylalanine->Tic_HCl  Acid Catalyst (e.g., H₂SO₄)  Heat (50-80°C) Formaldehyde Formaldehyde Formaldehyde->Tic_HCl  Acid Catalyst (e.g., H₂SO₄)  Heat (50-80°C) Tic_HCl_Start Tic-HCl Final_Product 2-Benzoyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Tic_HCl_Start->Final_Product  Base (e.g., NaOH)  Acetone/Water  pH Control (>10) Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Final_Product  Base (e.g., NaOH)  Acetone/Water  pH Control (>10) G cluster_checks Primary Checks Start Low Yield in Pictet-Spengler Catalyst Is the Acid Catalyst Optimal? Start->Catalyst Temp Is the Temperature Correct? Catalyst->Temp [Yes] Solution Yield Improvement Catalyst->Solution [No] Adjust Acid Type/ Concentration Purity Are Reagents Pure & Anhydrous? Temp->Purity [Yes] Temp->Solution [No] Optimize Temp (50-80°C) Purity->Solution [Yes] Purity->Solution [No] Use High-Purity Reagents

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant loss of optical purity in my product. How can I prevent racemization?

Answer: Racemization is a known issue when using chiral amino acids like L-phenylalanine in the Pictet-Spengler reaction. [3]It occurs because the acidic conditions and elevated temperatures required for cyclization can facilitate the reversible opening and closing of the heterocyclic ring or epimerization at the newly formed stereocenter.

  • Primary Cause: High reaction temperatures and prolonged reaction times are the main culprits. [3]* Solution:

    • Minimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, preferably between 50-80°C. [3] 2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • Choice of Acid: While strong acids are needed, some studies suggest that the choice of counter-ion can influence racemization. Using sulfuric or hydrobromic acid is reported to yield high optical purity. [3]One patent reported achieving 97% ee using sulfuric acid. [3] 4. Purification: If some racemization is unavoidable, resolution of the final product or an intermediate may be necessary. For instance, fractional crystallization of a diastereomeric salt of the Tic product can be used to isolate the desired enantiomer. [4]

Part 2: The N-Benzoylation Reaction (Step 2)

Question 3: The N-benzoylation step is messy, with incomplete conversion and multiple spots on my TLC plate. How can I improve this?

Answer: This is a classic Schotten-Baumann reaction. The key to a clean, high-yielding reaction is rigorous control of pH and temperature. [5]

  • The Problem: The reaction requires a basic medium to deprotonate the secondary amine of the Tic intermediate, making it nucleophilic. However, benzoyl chloride is highly susceptible to hydrolysis under basic conditions. If the pH is too high or the addition is too slow, you will consume your acylating agent. If the pH is too low, the amine will be protonated and non-nucleophilic.

  • Solution:

    • Simultaneous Addition & pH Control: The most effective procedure involves dissolving the Tic-HCl salt in an acetone/water mixture and then adding benzoyl chloride and a solution of sodium hydroxide (e.g., 2N NaOH) simultaneously and dropwise. [5] 2. Maintain High pH: Use a pH meter to continuously monitor the reaction mixture, ensuring the pH is maintained above 10 throughout the addition. [5]This keeps the amine deprotonated and reactive.

    • Temperature Control: The reaction is exothermic. Perform the addition at room temperature or in an ice bath to prevent unwanted side reactions and hydrolysis of the benzoyl chloride. [5] 4. Workup: After the reaction is complete (typically 1-2 hours), the acetone is removed under reduced pressure. The aqueous solution is then carefully acidified (e.g., with 3N HCl) to a pH of 5-6 to precipitate the carboxylic acid product, which can then be collected by filtration. [5]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Pictet-Spengler reaction?

A: The reaction proceeds through several key steps: 1) Condensation of the amine and aldehyde to form a Schiff base. 2) Acid-catalyzed dehydration to form a highly electrophilic iminium ion. 3) An intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the iminium ion to form the new six-membered ring. 4) A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. [6][7][8]

G Amine β-Arylethylamine Schiff Schiff Base Amine->Schiff -H₂O Aldehyde Aldehyde Aldehyde->Schiff -H₂O Iminium Iminium Ion (Electrophilic) Schiff->Iminium +H⁺, -H₂O Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized->Product -H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler Reaction.

Q: Which acid catalyst is best?

A: The "best" catalyst depends on your specific substrate, solvent, and safety considerations. Here is a comparative summary:

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Aqueous solution, 50-80°CHigh yields, high optical purity reported,[3] avoids carcinogen formation.Strong acid, requires careful handling.
Hydrobromic Acid (HBr) Aqueous solution, 50-80°CGood alternative to H₂SO₄, reported to give high optical purity. [3]Corrosive, requires careful handling.
Hydrochloric Acid (HCl) Aqueous solution, refluxTraditional, widely used. [2]Forms carcinogenic bis(chloromethyl)ether with formaldehyde. [3]Can cause higher rates of racemization. [3]
Trifluoroacetic Acid (TFA) Aprotic solvent (e.g., DCE, Benzene), refluxEffective in organic media, can be milder for sensitive substrates. [9][10]Expensive, volatile, and corrosive.
Lewis Acids (e.g., BF₃·OEt₂) Aprotic solventCan be effective for certain substrates, especially those sensitive to protic acids. [11][12]Stoichiometric amounts may be needed, moisture-sensitive.

Q: How critical is starting material purity?

A: It is absolutely critical. The success of multi-step organic synthesis is highly dependent on the quality of the materials used in each step. Impurities can act as catalyst poisons, participate in side reactions, or complicate purification. For this synthesis, ensure you are using high-purity phenylalanine and a reliable source of formaldehyde.

Optimized Experimental Protocol

This protocol is a synthesized example based on literature procedures and best practices. [3][5] Step 1: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • To a suitable reaction vessel, add L-phenylalanine (1 equivalent).

  • Add water and concentrated sulfuric acid carefully to create the desired acidic solution.

  • Begin stirring and heat the mixture to 70-75°C.

  • Add 37% aqueous formaldehyde (1.5-2.0 equivalents) dropwise over 30 minutes.

  • Maintain the temperature and stir for 8-12 hours, monitoring the reaction by TLC or HPLC until the L-phenylalanine is consumed.

  • Cool the reaction mixture in an ice bath. The product may precipitate as the sulfate salt.

  • Adjust the pH to ~5 with a suitable base (e.g., aqueous ammonia) to precipitate the free amino acid if necessary.

  • Filter the solid product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Step 2: (S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Suspend the dried product from Step 1 (1 equivalent) in a mixture of acetone and water (e.g., 3:2 v/v).

  • Cool the suspension in an ice bath and add 2N sodium hydroxide solution until the solid dissolves and the solution is clear.

  • In a separate funnel, prepare a solution of benzoyl chloride (1.1-1.2 equivalents) in acetone.

  • Begin the simultaneous dropwise addition of the benzoyl chloride solution and a 2N NaOH solution.

  • Monitor the pH of the reaction mixture continuously, maintaining it above 10 throughout the addition.

  • After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 5-6 with 3N HCl.

  • A white solid should precipitate. Stir for 30 minutes in the ice bath to ensure complete precipitation.

  • Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

References

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  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022, September 26). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

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  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Pictet-Spengler Reaction for Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cyclization reaction to synthesize substituted tetrahydroisoquinolines. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed analysis of potential causes and a set of actionable solutions.

Issue 1: My Pictet-Spengler reaction is not proceeding to completion, resulting in low yields of the desired tetrahydroisoquinoline.

Possible Causes and Solutions:

  • Insufficient Acid Catalysis: The driving force of the Pictet-Spengler reaction is the formation of an electrophilic iminium ion from the condensation of the β-arylethylamine and the aldehyde.[1][2][3][4][5] This step is acid-catalyzed. If the reaction is sluggish or stalling, the acidity of the reaction medium may be insufficient.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Gradually increase the molar ratio of the acid catalyst.

      • Switch to a Stronger Acid: If using a weak acid, consider switching to a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[6] For particularly unreactive substrates, superacids may be required.[4]

      • Ensure Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate, hindering the cyclization.[6] Ensure your solvent and reagents are dry.

  • Poor Nucleophilicity of the Aromatic Ring: The rate-limiting step is often the intramolecular electrophilic aromatic substitution.[7] Electron-withdrawing groups (EWGs) on the aromatic ring of the β-arylethylamine decrease its nucleophilicity, making the cyclization more difficult.[7][8]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur with deactivated aromatic rings.[1]

      • Use a More Activating Solvent: While less common, the choice of solvent can influence the reaction rate. Aprotic solvents have sometimes been shown to give superior yields.[1]

      • Consider a Two-Step Procedure: Form the Schiff base first under neutral conditions, isolate it, and then subject it to strong acid catalysis for the cyclization.[6][9]

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the aldehyde can sterically hinder the formation of the iminium ion or the subsequent cyclization.[6]

    • Troubleshooting Steps:

      • Prolong Reaction Time: Allow the reaction to stir for a longer period to overcome the steric barrier.

      • Increase Temperature: As with electronic deactivation, higher temperatures can help overcome steric hindrance.

Issue 2: I am observing significant formation of side products, complicating purification.

Possible Causes and Solutions:

  • N-Acyliminium Ion Pathway vs. Direct Cyclization: In some cases, especially with less reactive substrates, side reactions can compete with the desired Pictet-Spengler cyclization. One common side product can arise from the acylation of the starting amine if an acylating agent is present.

    • Troubleshooting Steps:

      • Control Reagent Stoichiometry: Using a slight excess of the carbonyl compound can help ensure the complete consumption of the amine starting material.[9]

      • Optimize Reaction Temperature: Lowering the temperature may favor the desired reaction pathway and minimize the formation of side products.

  • Oxidation of the Indole Nucleus (for Tryptamine Derivatives): The indole ring system in tryptamine derivatives can be susceptible to oxidation under harsh acidic conditions or in the presence of air.[6]

    • Troubleshooting Steps:

      • Degas Solvents: Purge the reaction solvent with an inert gas (e.g., nitrogen or argon) before adding the reagents.

      • Run the Reaction Under an Inert Atmosphere: Maintain an inert atmosphere throughout the course of the reaction.

      • Use Milder Acid Catalysts: Explore the use of milder acids that are less likely to promote oxidation.

  • Formation of Regioisomers: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers may be formed.[10]

    • Troubleshooting Steps:

      • Solvent Optimization: The polarity of the solvent can influence the regioselectivity. Apolar solvents have been reported to favor ortho-cyclization in some cases.[10]

      • Use of Directing Groups: The electronic nature and position of substituents on the aromatic ring can direct the cyclization to a specific position.

Pictet-Spengler Troubleshooting Workflow

G start Low Yield or Incomplete Reaction check_acid Check Acid Catalyst start->check_acid check_substrate Evaluate Substrate Reactivity start->check_substrate check_conditions Review Reaction Conditions start->check_conditions increase_acid Increase Catalyst Loading or Use Stronger Acid check_acid->increase_acid Insufficient Acidity anhydrous Ensure Anhydrous Conditions check_acid->anhydrous Presence of Water increase_temp Increase Reaction Temperature check_substrate->increase_temp Deactivated Ring (EWGs) prolong_time Prolong Reaction Time check_substrate->prolong_time Steric Hindrance two_step Consider Two-Step Procedure check_substrate->two_step Unreactive Substrate check_conditions->increase_temp Low Temperature check_conditions->prolong_time Short Reaction Time G cluster_0 Pictet-Spengler Reaction Mechanism β-arylethylamine β-arylethylamine Imine Imine β-arylethylamine->Imine + Aldehyde/Ketone - H₂O Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ Spirocyclic Intermediate Spirocyclic Intermediate Iminium Ion->Spirocyclic Intermediate Intramolecular Electrophilic Attack Tetrahydroisoquinoline Tetrahydroisoquinoline Spirocyclic Intermediate->Tetrahydroisoquinoline - H⁺ (Rearomatization)

Caption: The general mechanism of the Pictet-Spengler reaction.

Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the reaction?

A2: The electronic nature of the substituents on the aromatic ring of the β-arylethylamine has a profound impact on the reaction outcome.

  • Electron-Donating Groups (EDGs): EDGs such as alkoxy or alkyl groups increase the nucleophilicity of the aromatic ring, thereby accelerating the rate-limiting cyclization step. [7][9]This often leads to higher yields and allows the reaction to proceed under milder conditions. [7][9]For instance, β-arylethylamines with two alkoxy groups can undergo the Pictet-Spengler reaction under physiological conditions. [9]* Electron-Withdrawing Groups (EWGs): EWGs like nitro or cyano groups decrease the nucleophilicity of the aromatic ring, making the cyclization step more challenging. [7][8]This typically results in lower yields, longer reaction times, and the need for harsher reaction conditions, such as higher temperatures and stronger acids. [7]

    Substituent Effect Impact on Aromatic Ring Reaction Outcome
    Electron-Donating Groups (EDGs) Increases nucleophilicity Faster reaction, higher yield, milder conditions

    | Electron-Withdrawing Groups (EWGs) | Decreases nucleophilicity | Slower reaction, lower yield, harsher conditions required |

Q3: What are the best practices for purifying the substituted tetrahydroisoquinoline product?

A3: Purification can sometimes be challenging due to the presence of unreacted starting materials or polar byproducts.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is recommended to neutralize the acid catalyst and remove water-soluble impurities. This typically involves quenching the reaction with a base such as sodium bicarbonate or sodium carbonate solution.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. [10]A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain a highly pure compound.

Experimental Protocols

General Procedure for a Standard Pictet-Spengler Reaction:

  • To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) is added the aldehyde or ketone (1.1-1.2 eq).

  • The acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at the desired temperature (room temperature to reflux) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydroisoquinoline.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • Chemical Science (RSC Publishing). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. [Link]

  • SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]

  • ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. [Link]

  • PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • . Pictet–Spengler reaction. [Link]

  • ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]

  • PubMed Central. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. [Link]

  • Thieme Connect. Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. [Link]

  • Organic Letters. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. [Link]

  • Organic Letters. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. [Link]

  • ResearchGate. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions. [Link]

  • MDPI. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. [Link]

  • YouTube. The Pictet Spengler Reaction Mechanism. [Link]

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Technical Support Center: Purification of Benzoyl-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoyl-tetrahydroisoquinoline (BTHIQ) derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered in the synthesis of this important class of heterocyclic compounds. We will move beyond simple protocols to explore the underlying chemical principles, helping you make informed decisions to optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs) - Core Purification Strategies

This section addresses high-level questions regarding the initial approach to purifying crude BTHIQ derivatives.

Question 1: What are the primary purification strategies for a crude reaction mixture containing a benzoyl-tetrahydroisoquinoline derivative?

Answer: The purification strategy depends on the scale of the reaction and the nature of the impurities. A multi-step approach is often most effective.

  • Acid-Base Extraction: This classical technique is highly effective for separating basic alkaloids from neutral or acidic impurities.[1] However, the introduction of the N-benzoyl group neutralizes the basic nitrogen of the tetrahydroisoquinoline core. Therefore, this method is not suitable for purifying the final N-benzoyl product but is excellent for purifying the unacylated tetrahydroisoquinoline precursor.

  • Column Chromatography: This is the most common and versatile method for purifying BTHIQ derivatives.[2] Silica gel is the most frequently used stationary phase due to its ability to separate compounds based on polarity.[3] Given the moderate polarity of most BTHIQ compounds, solvent systems typically involve mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Recrystallization: For solid compounds, recrystallization can be an exceptionally powerful technique for achieving high purity, often superior to chromatography.[4] This method is particularly effective for removing minor impurities. Some N-acylated BTHIQs can be purified entirely by recrystallization, avoiding chromatography altogether.[5]

Question 2: How does the N-benzoyl group fundamentally alter the purification approach compared to the parent tetrahydroisoquinoline?

Answer: The N-benzoyl group has two major impacts:

  • Neutralization of Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the benzoyl moiety. This amide resonance significantly reduces the basicity of the nitrogen. As a result, the molecule cannot be protonated and extracted into an acidic aqueous layer, rendering acid-base extraction ineffective for the final product.

  • Increased Polarity and UV Activity: The benzoyl group increases the overall polarity of the molecule and introduces a strong chromophore. This is advantageous for purification, as it typically leads to better interaction with polar stationary phases like silica gel and allows for easy visualization by UV light on TLC plates (254 nm).[3]

Question 3: My synthesis involved a Pictet-Spengler reaction. What common byproducts should I anticipate during purification?

Answer: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a cornerstone of tetrahydroisoquinoline synthesis.[6][7] While often efficient, it can generate specific side products that complicate purification.

  • Incomplete Cyclization: The intermediate Schiff base or iminium ion may be present in the crude mixture if the reaction does not go to completion. These are typically more polar than the desired product.

  • Over-oxidation: Depending on the reaction conditions and the stability of the product, the tetrahydroisoquinoline ring can be oxidized to the corresponding 3,4-dihydroisoquinoline or even the fully aromatic isoquinoline.

  • Side Reactions: Under certain conditions, particularly alkaline pH, side reactions can occur. For instance, the formation of a dihydroisoquinolinone byproduct has been reported.[8] Harsher conditions required for less-activated aromatic rings can also lead to polymerization or degradation products.[6][9]

Section 2: Troubleshooting Guide - Resolving Specific Purification Issues

This guide addresses specific experimental problems in a "Problem → Cause → Solution" format.

Problem 1: Poor separation between my BTHIQ product and a non-polar impurity during silica gel column chromatography.

  • Probable Cause: The chosen solvent system is too polar, causing both your product and the impurity to elute too quickly (high Rf values) with minimal differential interaction with the silica.

  • Solution:

    • Systematically Decrease Solvent Polarity: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. Aim for an Rf of ~0.25-0.35 for your target compound on TLC for optimal column separation.

    • Change Solvent System: If reducing polarity doesn't work, switch to a different solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol. The different solvent selectivities can significantly alter the elution order and improve separation.

    • Consider a Different Stationary Phase: If the impurity is very non-polar (e.g., unreacted starting material from a coupling reaction), consider using a less polar stationary phase like alumina (basic alumina can be a good choice for nitrogen-containing compounds) or reversed-phase (C18) chromatography.[2]

Problem 2: My product appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery.

  • Probable Cause: Silica gel is weakly acidic and can cause the degradation of acid-sensitive compounds.[2] The benzoyl group is generally stable, but other functional groups on your molecule may not be.

  • Solution:

    • Deactivate the Silica: Neutralize the acidity of the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~0.5-1%), to your mobile phase. This will cap the acidic silanol groups and prevent product degradation.

    • Use Neutral or Basic Alumina: As an alternative to silica, aluminum oxide is available in acidic, neutral, and basic grades. Basic alumina is often an excellent choice for purifying nitrogen-containing heterocycles.[2]

    • Minimize Contact Time: Run the column as quickly as possible ("flash chromatography") without sacrificing separation to reduce the time your compound spends on the stationary phase.

Problem 3: I am struggling to separate diastereomers of my 1-substituted BTHIQ derivative.

  • Probable Cause: Diastereomers have different physical properties, but sometimes these differences are too subtle for standard silica gel chromatography to resolve effectively.[10]

  • Solution:

    • Optimize Chromatography: Meticulous optimization of the mobile phase is key. Test a wide range of solvent systems and gradients. Sometimes, a small change in solvent composition can dramatically improve resolution.

    • Recrystallization: This is often the best method for separating diastereomers.[11] Systematically screen different solvents to find one in which one diastereomer is significantly less soluble than the other.

    • Preparative HPLC: If column chromatography and recrystallization fail, preparative HPLC on a silica or C18 column can provide the necessary resolving power.

    • Derivatization: As a last resort, the diastereomeric mixture can be reacted with a chiral agent to form new diastereomers (now with an additional chiral center) that may be more easily separable.[12]

Problem 4: My product is a racemic mixture. How can I separate the enantiomers?

  • Probable Cause: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatographic or recrystallization techniques.[10] A chiral environment is required.

  • Solution:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used method for enantiomeric separation.[13][14] It requires screening various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are excellent starting points for BTHIQ derivatives.[15] Method development will involve optimizing the mobile phase (often a polar organic mode with alcohols) and additives (e.g., diethylamine for basic compounds, though less critical for N-benzoylated derivatives).[15]

    • Diastereomeric Salt Formation: If the benzoyl group can be removed to reveal the basic nitrogen, the resulting racemic amine can be reacted with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by basifying the salt.

Workflow for Stereoisomer Separation

The following diagram illustrates the decision-making process when faced with a mixture of stereoisomers.

G start Crude Product with Stereoisomers check_type Are isomers Enantiomers or Diastereomers? start->check_type diastereomers Diastereomers check_type->diastereomers Different Physical Properties enantiomers Enantiomers (Racemic Mixture) check_type->enantiomers Identical Physical Properties sep_dias Separation Strategy for Diastereomers diastereomers->sep_dias sep_enan Separation Strategy for Enantiomers enantiomers->sep_enan chrom 1. Optimize Flash Chromatography (Silica/Alumina) sep_dias->chrom recrys 2. Attempt Fractional Recrystallization chrom->recrys prep_hplc 3. Use Preparative HPLC (Normal or RP) recrys->prep_hplc pure_dias Isolated Diastereomers prep_hplc->pure_dias chiral_hplc 1. Direct Separation via Chiral HPLC sep_enan->chiral_hplc deriv 2. Indirect Separation via Diastereomeric Salt Formation/ Derivatization sep_enan->deriv pure_enan Isolated Enantiomers chiral_hplc->pure_enan deriv->pure_enan

Caption: Decision tree for separating stereoisomers.

Section 3: Detailed Experimental Protocols

Protocol 3.1: General Purification Workflow for a BTHIQ Derivative

This protocol outlines a standard workflow from a crude reaction mixture to the final purified product.

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Quench, Extract with Organic Solvent, Wash with Brine, Dry over Na2SO4) crude->workup concentrate Concentrate in vacuo workup->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid tlc Analyze by TLC (Multiple Solvent Systems) crude_solid->tlc path_choice Choose Primary Purification Method tlc->path_choice chromatography Flash Column Chromatography path_choice->chromatography Impurities have different Rf recrystallization Recrystallization path_choice->recrystallization Product is solid & relatively pure collect_fractions Collect & Combine Pure Fractions chromatography->collect_fractions dissolve Dissolve in Minimum Hot Solvent recrystallization->dissolve concentrate2 Concentrate in vacuo collect_fractions->concentrate2 final_product Purified Product concentrate2->final_product cool Slowly Cool to Room Temperature, then Ice Bath dissolve->cool filter Collect Crystals by Vacuum Filtration cool->filter filter->final_product purity_check Assess Purity (TLC, NMR, LC-MS) final_product->purity_check

Caption: General purification workflow for BTHIQ derivatives.

Protocol 3.2: Flash Column Chromatography on Silica Gel

  • Preparation: Choose a solvent system based on TLC analysis (aim for a product Rf of 0.25-0.35). If streaking was observed, add 0.5% triethylamine to the solvent system. Prepare a slurry of silica gel in the non-polar component of your solvent system.

  • Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Add a layer of sand to the top of the silica bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase and apply pressure (using a pump or inert gas) to begin eluting the column. Collect fractions continuously.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[3]

Protocol 3.3: Chiral HPLC Method Development for Enantiomer Separation

This protocol provides a starting point for separating the enantiomers of a racemic BTHIQ derivative.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA, IB, or IC column. These are broadly effective for many classes of compounds.[15]

  • Initial Mobile Phase Screening:

    • Mode: Use the polar organic mode.

    • Solvents: Screen isocratic mobile phases such as 100% Methanol, 100% Ethanol, and 100% Acetonitrile.

    • Additives: Since the N-benzoyl group is neutral, acidic or basic additives may not be necessary initially but can be tested if separation is poor.

  • Optimization:

    • Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm ID).

    • Temperature: Maintain the column at a constant temperature, typically 25 °C.

    • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., ~254 nm).

  • Refinement: If partial or no separation is observed, screen mixtures of the polar organic solvents (e.g., Methanol/Acetonitrile). If resolution is still insufficient, try a different class of CSP (e.g., a Cinchona alkaloid-based column).[16]

  • Scale-Up: Once an effective analytical method is developed, it can be scaled up to a semi-preparative or preparative column to isolate larger quantities of each enantiomer.[15]

Table 1: Common Chromatographic Conditions for BTHIQ Derivatives
Stationary PhaseTypical Mobile Phase (Elution Order: Less Polar to More Polar)Application Notes
Silica Gel Hexanes / Ethyl AcetateStandard choice for general purification. Good for separating compounds with moderate polarity differences.
Silica Gel Dichloromethane / MethanolA more polar system, useful for BTHIQ derivatives with highly polar functional groups.
Alumina (Basic) Hexanes / Ethyl AcetateGood alternative to silica for acid-sensitive compounds. Can alter elution order.
Reversed-Phase (C18) Water / Acetonitrile or Water / Methanol (with 0.1% TFA or Formic Acid)Useful for highly polar derivatives or when normal phase fails. The benzoyl group provides good retention.
Chiral (Polysaccharide) Methanol, Ethanol, or Acetonitrile (often as mixtures)The gold standard for enantiomeric separation.[15]

References

  • Gubitz, G., & Schmid, M. G. (2008). Chiral separation by liquid chromatography and related techniques. Journal of Chromatography A, 1204(2), 140-156. [Link to a general representative article as the provided link was a specific study: https://www.sciencedirect.com/science/article/pii/S002196730800791X]
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  • Harada, N. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 20(4), 6370-6421. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272671/]
  • Vitaku, E., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9698-9768. [https://pubs.acs.org/doi/10.1021/acs.chemrev.0c01302]
  • Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 13(10), 4627-4631. [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/13/10/RJPT%2013(10)%202020%20Paper%2022.pdf]
  • BenchChem. (2024). A Comprehensive Literature Review of Benzoylisoquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. [https://www.benchchem.

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Technical Support Center: Overcoming Solubility Challenges of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming the solubility challenges associated with this compound. Our aim is to equip you with the scientific rationale and experimental protocols necessary for successful experimental outcomes.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to addressing its solubility. The molecule's structure, featuring a bulky benzoyl group attached to the nitrogen of the tetrahydroisoquinoline core, and a carboxylic acid moiety, dictates its behavior in various solvent systems.

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₃[1][2][3]
Molecular Weight281.31 g/mol [1]
Predicted XLogP32.5[1][2][3]
Melting Point152-153 °C
Predicted pKa ~3.5 - 4.0 (Predicted using MarvinSketch)

The predicted pKa of the carboxylic acid group is in the range of 3.5 to 4.0. This acidic proton is the key to manipulating the compound's aqueous solubility. The predicted XLogP3 of 2.5 indicates a moderate lipophilicity, suggesting that while it has some nonpolar character, it is not excessively greasy. The benzoyl group significantly contributes to the molecule's hydrophobicity, thereby reducing its aqueous solubility compared to the parent 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound is primarily due to the presence of the large, nonpolar benzoyl group and the overall hydrophobic nature of the bicyclic tetrahydroisoquinoline ring system. At neutral pH, the carboxylic acid group is largely protonated (COOH), making the molecule less polar and therefore less soluble in water.[6]

Q2: I'm observing precipitation when I dilute my DMSO stock solution with aqueous buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. This causes the poorly water-soluble compound to crash out of the solution.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to perform initial stability tests to determine the compound's thermal tolerance.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes. Based on the available GHS information, this compound is toxic if swallowed and causes skin and eye irritation.[1][3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

Troubleshooting Guides: Strategies for Solubilization

This section provides detailed experimental strategies to enhance the solubility of this compound.

Issue 1: Poor Aqueous Solubility

The carboxylic acid functionality is the most practical handle for improving aqueous solubility through pH modification. By increasing the pH of the solution above the pKa of the carboxylic acid, the proton is removed, forming the much more polar and water-soluble carboxylate salt.

Causality: The deprotonation of the carboxylic acid to a carboxylate anion introduces a negative charge, which significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[10]

Experimental Protocol:

  • Preparation of a Slurry: Suspend a known amount of the compound in deionized water or your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Titration with Base: While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or 0.1 M KOH) dropwise.

  • Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter.

  • Observation: Observe the visual dissolution of the solid. The pH at which the compound fully dissolves represents the minimum pH required for solubilization.

  • Final pH Adjustment: For stable solutions, it is advisable to adjust the final pH to be at least 1.5 to 2 pH units above the predicted pKa (~3.5-4.0). A final pH of 7.0-7.4 is often suitable for biological experiments.

Expected Outcome: A clear, aqueous solution of the sodium or potassium salt of this compound.

Troubleshooting:

  • Precipitation upon standing: If the solution becomes cloudy or precipitates over time, it may indicate that the buffer capacity is insufficient to maintain the desired pH. Consider using a buffer with a higher buffering capacity or increasing the final pH slightly.

  • Compound Instability: At very high pH values, some compounds may be susceptible to hydrolysis or other forms of degradation. It is good practice to assess the stability of your compound at the final working pH over the time course of your experiment.

Issue 2: Preparing High-Concentration Stock Solutions

For many in vitro and in vivo studies, a high-concentration stock solution in an organic solvent is necessary.

Causality: Water-miscible organic solvents can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[7]

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): An excellent and widely used solvent for poorly soluble compounds.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.

  • Ethanol: A less toxic option, often used in combination with other co-solvents.

  • Polyethylene Glycol (PEG 300/400): Can be used to create formulations for in vivo studies.

Experimental Protocol:

  • Solvent Selection: Choose a suitable organic solvent based on your experimental requirements and downstream applications.

  • Dissolution: Add the desired amount of the compound to a vial and then add the organic solvent.

  • Aiding Dissolution: Use a vortex mixer or sonication to aid in the dissolution process. Gentle warming (30-40°C) can also be applied if necessary, but with caution regarding compound stability.

  • Storage: Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation. Ensure the vial is tightly sealed to prevent solvent evaporation and absorption of water.

Troubleshooting:

  • Incomplete Dissolution: If the compound does not fully dissolve, try a different organic solvent or a combination of solvents. Sonication for a longer duration may also be helpful.

  • Precipitation upon Dilution: To mitigate precipitation when diluting with aqueous media, consider:

    • Using a higher percentage of co-solvent in the final solution if experimentally permissible.

    • Adding the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

    • Including a surfactant in the aqueous buffer to help maintain solubility.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like our target compound, forming an inclusion complex that has significantly improved aqueous solubility.

Experimental Protocol:

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

  • Complex Formation:

    • Prepare an aqueous solution of the chosen cyclodextrin.

    • Add an excess of this compound to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation to reach equilibrium.

  • Separation and Quantification:

    • Filter or centrifuge the suspension to remove the undissolved compound.

    • Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Expected Outcome: An increase in the apparent aqueous solubility of the compound.

Troubleshooting:

  • Limited Solubility Enhancement: The degree of solubility enhancement depends on the binding affinity between the compound and the cyclodextrin. If the improvement is insufficient, try a different type of cyclodextrin or consider using a combination of cyclodextrins and co-solvents.

Visualizing the Workflow

Caption: A workflow diagram illustrating the decision-making process for overcoming the solubility issues of this compound.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005. PubChem. Available at: [Link]

  • 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3) - PubChemLite. Available at: [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489. PubChem. Available at: [Link]

  • Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370. PubChem. Available at: [Link]

  • N-benzoyl-D-phenylalanine | C16H15NO3 | CID 721472. PubChem. Available at: [Link]

  • Chemical Properties of L-Phenylalanine, N-benzoyl- (CAS 2566-22-5). Cheméo. Available at: [Link]

  • L-Phenylalanine, N-benzoyl-. NIST WebBook. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • The solubility of amino acids and related compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

  • 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005. PubChem. Available at: [Link]

  • BENZOYLATION OF AMINO ACIDS. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • MarvinSketch. ChemAxon. Available at: [Link]

  • pKa calculation. ChemAxon Docs. Available at: [Link]

  • Tools for Estimating pKa. YouTube. Available at: [Link]

  • Calculating pKa values : r/Chempros. Reddit. Available at: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Available at: [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. Available at: [Link]

  • Rowan's Free Online pKa Calculator. Available at: [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Available at: [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available at: [Link]

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Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (THIQ-3-COOH)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine widely used in medicinal chemistry.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field experience to help you navigate the common challenges and side reactions inherent in this synthesis.

Section 1: Troubleshooting Guide - Diagnosing and Solving Common Synthesis Problems

This section is designed to address specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Question 1: My yield of THIQ-3-COOH is significantly lower than expected, and my TLC/LC-MS shows multiple unidentified spots. What is the most likely cause?

Answer:

Low yields in the synthesis of THIQ-3-COOH, typically performed via the Pictet-Spengler reaction, are most often attributable to two primary side reactions: Oxidative Rearomatization and Decarboxylation .

  • Oxidative Rearomatization: The target molecule, a tetrahydroisoquinoline, is susceptible to oxidation, which leads to the formation of the more thermodynamically stable aromatic isoquinoline or related isoquinolinone structures.[2][3] This process can be initiated by atmospheric oxygen, especially under elevated temperatures or upon exposure to light.[4][5] The electron-rich nature of the tetrahydroisoquinoline ring system makes it prone to losing hydrogen to re-establish aromaticity.

    • Mechanistic Insight: The oxidation can proceed through a stepwise loss of hydride or via radical mechanisms, often catalyzed by trace metal impurities or light. The resulting dihydroisoquinoline intermediate is rapidly oxidized further to the fully aromatic isoquinoline product.

    • Mitigation Strategy:

      • Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

      • Temperature Control: Avoid excessive heating during the reaction and purification steps. While the Pictet-Spengler cyclization requires heat, prolonged exposure at high temperatures (e.g., >100°C) can accelerate oxidation.

  • Decarboxylation: The carboxylic acid moiety can be lost as carbon dioxide (CO₂) under harsh thermal or acidic conditions.[6][7] This results in the formation of 1,2,3,4-tetrahydroisoquinoline as a significant byproduct.

    • Mechanistic Insight: While not as facile as with β-keto acids, the decarboxylation of THIQ-3-COOH can be promoted by heat, which facilitates the cleavage of the C-C bond between the carboxyl group and the isoquinoline ring.[6][8]

    • Mitigation Strategy:

      • Strict Temperature Monitoring: Maintain the lowest effective temperature for the cyclization step. A typical reported condition is around 95°C, but this should be optimized for your specific substrate and scale.[9]

      • Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating of the product.

Question 2: I started with optically pure (S)-Phenylalanine, but my final product shows significant racemization. How can I preserve the stereochemistry?

Answer:

The stereocenter at the C-3 position is susceptible to epimerization (racemization) under the acidic and thermal conditions of the Pictet-Spengler reaction.[10]

  • Mechanistic Insight: The acidic catalyst required for the reaction can protonate the nitrogen atom. This can facilitate a ring-opening/ring-closing equilibrium or the formation of an enol intermediate involving the carboxylic acid, both of which can lead to a loss of stereochemical integrity at the adjacent C-3 carbon. The iminium ion intermediate formed during the reaction is planar, and while the cyclization is often stereoselective, harsh conditions can erode this selectivity.

  • Mitigation Strategies:

    • Milder Acid Catalysis: While strong acids like concentrated HCl are traditionally used, consider using a milder Lewis acid or trifluoroacetic acid (TFA) at lower concentrations, which can sometimes promote cyclization without requiring excessively high temperatures.[11]

    • Temperature Optimization: This is the most critical factor. Run a temperature screen (e.g., 70°C, 80°C, 90°C) to find the optimal balance between reaction rate and retention of optical purity.

    • Azeotropic Removal of Water: The initial condensation step to form the imine generates water. Efficiently removing this water (e.g., with a Dean-Stark trap) can drive the reaction forward at a lower temperature, thus preserving stereochemistry.

Question 3: My NMR analysis indicates the presence of an N-formyl or N-acetyl impurity. What is the source of this side product?

Answer:

The secondary amine in the tetrahydroisoquinoline ring is a nucleophile and can react with acylating agents to form N-acylated byproducts.[12]

  • Source of Acylating Agents:

    • Formaldehyde as a Formylating Agent: Formaldehyde, used as a reactant, can act as a formylating agent under certain conditions, particularly if the reaction is run in formic acid (Eschweiler-Clarke conditions) or if side reactions generate formic acid.

    • Solvent Impurities: Acetonitrile can hydrolyze to acetic acid under strong acidic conditions and heat, which can then act as an acetylating agent. Similarly, acetic acid used as a solvent or catalyst can lead to N-acetylation.

    • N-Acyliminium Ion Pathway: Some variations of the Pictet-Spengler reaction intentionally use an N-acylated intermediate (an N-acyliminium ion) because it is a more powerful electrophile, allowing the reaction to proceed under milder conditions.[11][13][14] If your reagents or conditions inadvertently favor this pathway, you may isolate N-acylated products.

  • Mitigation Strategies:

    • Use High-Purity Reagents: Ensure your formaldehyde source (e.g., formalin or paraformaldehyde) and solvents are of high purity and free from formic acid or acetic acid contaminants.

    • Controlled Stoichiometry: Use a precise stoichiometry of formaldehyde (typically 1.0-1.2 equivalents). An excess can lead to undesired side reactions.

    • Purification: N-acylated byproducts often have different polarity from the desired product and can typically be separated by column chromatography or recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting conditions for the Pictet-Spengler synthesis of THIQ-3-COOH? A common and effective starting point is the reaction of L-phenylalanine with aqueous formaldehyde (formalin) in the presence of a strong acid like concentrated hydrochloric acid.[9][15] The mixture is typically heated to reflux (around 90-100°C) for several hours. However, as detailed in the troubleshooting guide, these conditions should be carefully optimized to minimize side reactions.

Q2: How can I effectively monitor the reaction to avoid byproduct formation? Thin-Layer Chromatography (TLC) is a straightforward method. Use a mobile phase that gives good separation between your starting material (phenylalanine), the product (THIQ-3-COOH), and major byproducts. A typical system is Dichloromethane:Methanol with a small amount of Acetic Acid. The product is usually more nonpolar than the starting amino acid. For more precise monitoring, LC-MS is ideal as it can track the disappearance of reactants and the appearance of the product and any side products by mass.

Q3: What is the best method for purifying the final THIQ-3-COOH product? The crude product often precipitates from the reaction mixture upon cooling and pH adjustment. The primary purification method is recrystallization. A common solvent system for recrystallization is water or an ethanol/water mixture. If significant impurities persist, column chromatography on silica gel can be employed, but care must be taken as the acidic nature of silica can sometimes hold onto the amphoteric product. Using a solvent system doped with a small amount of acid (e.g., acetic acid) or a base (e.g., triethylamine) may be necessary to ensure good elution.

Section 3: Recommended Experimental Protocol

This protocol provides a detailed methodology for the synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Materials:

  • (S)-Phenylalanine

  • Formalin (37% aqueous formaldehyde solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-Phenylalanine (1 equivalent).

  • Addition of Reagents: Add concentrated HCl (approx. 7-8 volumes relative to phenylalanine mass) followed by formalin (1.2 equivalents).

    • Scientist's Note: The order of addition is important. Adding the acid first ensures the amino acid is protonated and soluble before the aldehyde is introduced.

  • Heating and Monitoring: Heat the mixture to 90-95°C with vigorous stirring.[9] Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete in 4-8 hours.

    • Scientist's Note (Critical): This is the step where side reactions are most likely. Avoid temperatures above 100°C to minimize decarboxylation and racemization. If the reaction is sluggish, consider extending the time rather than increasing the temperature.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate as the hydrochloride salt.

  • pH Adjustment: Slowly neutralize the reaction mixture by adding a cold NaOH solution until the pH is approximately 5-6. The isoelectric point of THIQ-3-COOH is in this range, maximizing the precipitation of the zwitterionic product.

    • Scientist's Note: Perform the neutralization slowly and with efficient cooling to avoid heating the mixture, which could degrade the product.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to aid in drying.

  • Recrystallization: For higher purity, recrystallize the crude solid from hot water or an ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the primary synthesis route and the common side reactions.

Main Synthetic Pathway: The Pictet-Spengler Reaction```dot

pictet_spengler cluster_reactants Reactants A Phenylalanine C Schiff Base Formation (Condensation) A->C B Formaldehyde B->C D Iminium Ion (Acid Catalyzed) C->D H+ E Electrophilic Aromatic Substitution (Cyclization) D->E F Spirocyclic Intermediate E->F G Rearomatization (Deprotonation) F->G H THIQ-3-COOH Product G->H

Caption: Key side reactions originating from the desired product.

Section 5: Data Summary Table

ParameterConditionEffect on YieldPrimary Side Reaction Risk
Temperature Low (70-80°C)Slower reaction rate, may require longer timeLow risk of side reactions
Moderate (90-95°C)Good balance of rate and yieldModerate risk of decarboxylation/racemization
High (>100°C)Faster reaction, but often lower isolated yieldHigh risk of decarboxylation, oxidation, and racemization
Acid Catalyst Conc. HClStandard, effectiveCan promote racemization at high temperatures
Trifluoroacetic Acid (TFA)Can allow for milder conditionsMay be less effective for less reactive substrates
Atmosphere AirConvenientHigh risk of oxidative rearomatization
Inert (N₂ or Ar)Requires more setupSignificantly reduces oxidation, improving yield and purity

Section 6: References

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). PMC. Retrieved from [Link]

  • MDPI. (n.d.). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to dihydroisoquinolones via an α‐oxidation of amines. Retrieved from [Link]

  • ACS Publications. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2021). Oxidation of the inert sp3 C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones. Retrieved from [Link]

  • PubMed. (2024). One-Pot Reaction Sequence: N-Acylation/Pictet-Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. Retrieved from [Link]

  • American Chemical Society. (2024). N-Acylation/Pictet−Spengler Reaction/ Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β‑Carboline Alkaloid Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2024). One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • IRIS. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

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Technical Support Center: Regioselectivity in Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tetrahydroisoquinoline (THIQ) Synthesis. The THIQ scaffold is a privileged structure in medicinal chemistry and natural product synthesis, making its efficient and controlled construction a critical task for researchers.[1][2] One of the most persistent challenges in this field is controlling the regioselectivity of the core cyclization reactions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into diagnosing, troubleshooting, and ultimately controlling the regiochemical outcomes of your THIQ syntheses. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic principles.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the factors that govern regioselectivity in the classical methods of THIQ synthesis.

FAQ 1.1: What are the primary factors that determine regioselectivity in the Pictet-Spengler reaction?

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, is a cornerstone of THIQ synthesis.[3][4] The regioselectivity of the cyclization—the electrophilic aromatic substitution step—is primarily governed by a combination of:

  • Electronic Effects: The cyclization preferentially occurs at the most nucleophilic position on the aromatic ring. Electron-donating groups (EDGs) such as alkoxy (-OR), hydroxyl (-OH), or alkyl groups strongly activate the ortho and para positions. Cyclization will overwhelmingly favor the position that best stabilizes the positive charge in the transition state (the Wheland intermediate). For a meta-substituted phenethylamine with an EDG, cyclization typically occurs at the position ortho to the ethylamine chain and para to the EDG, as this is the most electronically enriched and often less sterically hindered site.[5]

  • Steric Hindrance: Bulky substituents on the aromatic ring can hinder the approach of the electrophilic iminium ion, directing the cyclization to a less sterically crowded, albeit potentially less electronically activated, position.[5]

  • Acid Catalyst and Reaction Conditions: The strength of the acid catalyst can influence the regiochemical outcome. Stronger acids, like superacids, can protonate even weakly activated aromatic rings, sometimes altering the kinetic versus thermodynamic product distribution.[6] Reaction temperature and solvent can also play a role; protic solvents may improve selectivity in some cases by stabilizing charged intermediates.[5][7]

FAQ 1.2: How do I predict the cyclization site in the Bischler-Napieralski reaction for an unsymmetrically substituted phenethylamine?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline.[8][9][10] Predicting the regioselectivity follows the standard rules for electrophilic aromatic substitution:

  • Activating Groups Rule: The reaction is most effective with electron-rich aromatic rings.[8][9] Cyclization will occur at the position most activated by electron-donating groups. For a phenethylamine with a meta-EDG (e.g., a methoxy group), the cyclization will strongly favor the position para to the EDG, as this is the most nucleophilic site.[11]

  • Deactivating Groups: If the ring is substituted with electron-withdrawing groups (EWGs), the reaction becomes much more difficult and may require harsh conditions, such as refluxing in POCl₃ with P₂O₅.[10][11] Cyclization will occur at the least deactivated position.

  • Competing Pathways: Be aware of potential side reactions. A significant competing pathway is the retro-Ritter reaction, which leads to styrene derivatives, especially if the nitrilium ion intermediate is stabilized by conjugation.[11][12]

FAQ 1.3: What dictates the regiochemical outcome of the Pomeranz-Fritsch-Bobbitt reaction?

The Pomeranz-Fritsch reaction and its Bobbitt modification are used to synthesize isoquinolines and tetrahydroisoquinolines, respectively, from the acid-catalyzed cyclization of benzalaminoacetals.[13][14] The regioselectivity is determined during the intramolecular electrophilic attack of the benzene ring onto an activated imine or equivalent species.

  • Substituent Position: For a substituted benzaldehyde precursor, the cyclization can occur at either of the two ortho positions. The outcome is a delicate balance between electronics and sterics. Generally, cyclization is favored at the less sterically hindered ortho position.

  • Acid Strength and Concentration: The choice and concentration of the acid are critical. The Bobbitt modification uses reduced acid concentration to minimize side products.[14] For non-activated or deactivated aromatic systems, stronger acids like perchloric acid (HClO₄) may be necessary to promote cyclization, and this can sometimes be used to control the regiochemical outcome.[15] For instance, selective ring closure para to a directing group can be achieved under standard conditions, while stronger acids might induce cyclization at a different position.[15]

Section 2: Troubleshooting Guides - Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you might encounter in the lab.

Problem 2.1: I'm getting a mixture of regioisomers (e.g., 6-substituted vs. 8-substituted THIQ) in the Pictet-Spengler cyclization of my 3-methoxyphenethylamine. How can I improve the selectivity?

This is a classic regioselectivity challenge. The 3-methoxy group activates both the C2 position (undesired, leading to the 8-methoxy THIQ) and the C6 position (desired, leading to the 6-methoxy THIQ). While the C6 position is electronically favored (para to the methoxy group), the C2 position is also activated (ortho), leading to mixtures.

Causality Analysis & Solutions:

The formation of a mixture suggests that the energy difference between the two transition states for cyclization is small. Your goal is to find conditions that amplify this difference.

  • Kinetic vs. Thermodynamic Control: The reaction may be under thermodynamic control, where the more stable product is formed, or kinetic control, where the product from the lowest energy transition state dominates.[16] Lowering the reaction temperature often favors the kinetic product.

    • Actionable Protocol: Run the reaction at 0 °C or even -20 °C and monitor carefully by TLC. If the reaction is too slow, a stronger, non-coordinating acid might be needed to facilitate cyclization at low temperatures.

  • Acid Catalyst Choice: The nature of the acid catalyst is paramount. Protic acids (HCl, H₂SO₄) are standard, but Lewis acids or milder Brønsted acids can offer different selectivity profiles.

    • Actionable Protocol: Screen a panel of acid catalysts. Start with standard conditions (e.g., TFA in CH₂Cl₂ at room temperature). If a mixture persists, try a bulkier acid catalyst like camphorsulfonic acid (CSA) or a chiral phosphoric acid (CPA), which may introduce steric bias.[17][18]

  • Solvent Effects: The solvent can influence the stability of the iminium ion intermediate and the transition states.[7][19]

    • Actionable Protocol: Switch from a standard protic solvent like methanol to an aprotic solvent like dichloromethane (DCM) or toluene. Aprotic media can sometimes lead to superior yields and selectivity.[3]

Workflow for Optimizing Pictet-Spengler Regioselectivity

Below is a decision-making workflow to systematically troubleshoot this issue.

G cluster_0 Problem: Poor Regioselectivity cluster_1 Primary Optimization Steps cluster_2 Advanced Strategies cluster_3 Outcome Start Mixture of Regioisomers Observed Temp Step 1: Lower Temperature (e.g., RT to 0°C or -20°C) Start->Temp Is reaction kinetically controlled? Acid Step 2: Screen Acid Catalysts (TFA, CSA, PPA, CPAs) Temp->Acid If mixture persists End Desired Regioisomer Achieved Temp->End Monitor by TLC/NMR Solvent Step 3: Vary Solvent (MeOH, DCM, Toluene) Acid->Solvent If selectivity is still poor Acid->End Monitor by TLC/NMR Substrate Substrate Modification (Add bulky protecting group) Solvent->Substrate If optimization fails Solvent->End Monitor by TLC/NMR Substrate->End Monitor by TLC/NMR

Caption: Decision-making workflow for Pictet-Spengler regiocontrol.

Problem 2.2: My Bischler-Napieralski reaction is giving low yields and a styrene byproduct. How can I suppress the side reaction and improve cyclization?

This indicates that the retro-Ritter reaction is outcompeting the desired intramolecular cyclization. This is common when the aromatic ring is not sufficiently activated or when the reaction conditions favor elimination.[11][12]

Causality Analysis & Solutions:

The key is to favor the electrophilic aromatic substitution pathway over the fragmentation of the nitrilium ion intermediate.

  • Choice of Dehydrating Agent: The dehydrating agent's strength and properties are crucial. POCl₃ is standard, but for less reactive substrates, a stronger system is needed.

    • Actionable Protocol: For substrates lacking strong EDGs, use a mixture of P₂O₅ in refluxing POCl₃.[10][11] This generates pyrophosphates, which are better leaving groups and promote cyclization under harsher conditions.[12] Milder, modern alternatives like triflic anhydride (Tf₂O) can also be effective, sometimes at room temperature.[8]

  • Suppressing the Retro-Ritter Reaction: The retro-Ritter reaction is an equilibrium process.

    • Actionable Protocol: If your starting amide was formed from a nitrile (e.g., R-CN), running the Bischler-Napieralski reaction using that nitrile as the solvent can shift the equilibrium away from the styrene byproduct, effectively suppressing its formation.[11][12]

  • Alternative Intermediate Generation: Avoiding the nitrilium ion altogether can prevent the retro-Ritter side reaction.

    • Actionable Protocol: Use oxalyl chloride to generate an N-acyliminium intermediate instead of a nitrilium ion. This intermediate is highly electrophilic and readily cyclizes without the risk of fragmentation.[12]

Table 1: Comparison of Dehydrating Agents in Bischler-Napieralski Reactions

Dehydrating AgentTypical ConditionsMechanism IntermediateBest ForPotential Issues
POCl₃ Refluxing Toluene/XyleneNitrilium Ion / Imidoyl Phosphate[10][12]Electron-rich arenesRetro-Ritter reaction; requires heat
P₂O₅ in POCl₃ Refluxing POCl₃Nitrilium Ion (via pyrophosphate)[12]Electron-neutral or deactivated arenesHarsh conditions; potential charring
PPA (Polyphosphoric Acid) 100-150 °CNitrilium IonElectron-rich arenesHigh viscosity; difficult workup
Tf₂O (Triflic Anhydride) RT with base (e.g., 2-chloropyridine)[8]Nitrilium TriflateSensitive substrates; mild conditionsExpensive reagent

Problem 2.3: I'm trying a modern palladium-catalyzed C-H activation/annulation to build my THIQ core, but I'm getting poor regioselectivity. How can I control which C-H bond is activated?

Transition-metal-catalyzed C-H activation is a powerful, atom-economical strategy.[20] However, regioselectivity is entirely dependent on the directing group and the catalytic system. Poor selectivity means the catalyst is not differentiating effectively between multiple C-H bonds.

Causality Analysis & Solutions:

Regiocontrol in these reactions is achieved by forming a stable, five- or six-membered metallacycle intermediate, which positions the catalyst to activate a specific C-H bond.[20]

  • The Power of the Directing Group (DG): The coordinating atom of the DG and the length of the tether to the aromatic ring are the primary determinants of regioselectivity. The reaction almost exclusively occurs at the ortho C-H bond that forms a stable metallacycle.

    • Actionable Protocol: If your substrate has multiple potential directing sites or multiple ortho positions, you may need to redesign the substrate. Ensure you have a single, strong coordinating group (e.g., an N-methoxy amide, pyridine, or picolinamide) that will unambiguously direct the catalyst to the desired position.[20]

  • Ligand and Additive Effects: While the DG is primary, the ligands on the metal center and the additives (especially the oxidant) can fine-tune selectivity.

    • Actionable Protocol: Perform a ligand screen. For a Pd-catalyzed reaction, switching from a simple salt like Pd(OAc)₂ to a pre-catalyst with bulky phosphine or N-heterocyclic carbene (NHC) ligands can influence the steric environment around the metal, potentially favoring one C-H bond over another. The choice of oxidant (e.g., Ag₂CO₃ vs. Cu(OAc)₂) can also be critical.[20]

  • Steric Control of the Coupling Partner: In annulations, the steric profile of the coupling partner (e.g., an alkyne or allene) can influence the regioselectivity of the migratory insertion step, which can be the selectivity-determining step.[20]

    • Actionable Protocol: If you are forming a product with a new stereocenter or exocyclic double bond, the steric bulk on your coupling partner can dictate the outcome. For example, in annulations with allenes, the steric effect of substituent groups on the allenoic acid ester controls the regioselectivity of the final product.[20]

Diagram of a Directing Group-Mediated C-H Activation

C cluster_0 Catalytic Cycle for Regioselective Annulation A Substrate + [Pd(II)] B Coordination & C-H Activation (Forms Palladacycle) A->B Directing Group Controls Site C Migratory Insertion (of Alkyne/Allene) B->C Regioselective D Reductive Elimination C->D E Product + [Pd(0)] D->E F Oxidation [Pd(0) -> Pd(II)] E->F F->A Regenerates Catalyst

Caption: C-H activation is directed by a coordinating group.

Section 3: Advanced Protocols & Method Selection

Protocol 3.1: Step-by-Step Guide to a Regioselective Brønsted Acid-Catalyzed Pictet-Spengler Reaction

This protocol is optimized for the cyclization of a phenethylamine with an electron-donating group at the 3-position, aiming for the 6-substituted THIQ product.

Materials:

  • 3-Methoxyphenethylamine (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Trifluoroacetic acid (TFA, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methoxyphenethylamine (1.0 equiv) and paraformaldehyde (1.2 equiv) in anhydrous DCM (to make a 0.1 M solution).

  • Initiation: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (1.5 equiv) dropwise to the stirred solution over 5 minutes. The solution may change color.

  • Reaction Monitoring (Validation Checkpoint): Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase is 5-10% methanol in DCM. The product should have a different Rf value from the starting amine.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM to elute the final product.

  • Characterization: Confirm the structure and regiochemistry of the product (6-methoxy-1,2,3,4-tetrahydroisoquinoline) using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can be unequivocally determined by 2D NMR experiments like NOESY.

References

  • Ishikawa, T., & Shimooka, K. (2000). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. PubMed. [Link]

  • Cuevas, C., et al. (2005). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. National Center for Biotechnology Information. [Link]

  • Kwon, O., et al. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [Link]

  • Stoltz, B. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link]

  • Ishikawa, T., & Shimooka, K. (2000). Anomalous Substituent Effects in the Bischler−Napieralski Reaction of 2-Aryl Aromatic Formamides. ResearchGate. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]

  • Ruijter, E., & Orru, R. V. A. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. National Center for Biotechnology Information. [Link]

  • Jacobsen, E. N., et al. (2020). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. RSC Publishing. [Link]

  • Wang, J., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Stoltz, B. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

  • Liu, J., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. ChemRxiv. [Link]

  • Pinto, A. C., et al. (2014). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Zhou, Y-G., et al. (2018). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Kwon, O., et al. (2020). The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

  • O'Brien, P., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Glorius, F., et al. (2021). Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. RSC Publishing. [Link]

  • Kwon, O., et al. (2020). Catalytic and Enantioselective Control of the C−N Stereogenic Axis via the Pictet‐Spengler Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Larock, R. C., & Yue, D. (2001). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. [Link]

  • Bobbitt, J. M., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. ResearchGate. [Link]

  • Stoltz, B. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). PubMed. [Link]

  • Bobbitt, J. M., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journals. [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Kündig, E. P., et al. (1998). Tetrahydroisoquinolines. Part 3. Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. RSC Publishing. [Link]

  • Cook, J. M., et al. (1988). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. Journal of the American Chemical Society. [Link]

  • Li, X., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group. ElectronicsAndBooks. [Link]

  • Pinto, A. C., et al. (2014). Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. [Link]

  • Jacobsen, E. N. (2005). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. ACS Publications. [Link]

Sources

stability testing of N-benzoyl-Tic-OH under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of N-benzoyl-Tic-OH

Document ID: TSC-NBZ-TIC-2026-01

For: Researchers, scientists, and drug development professionals.

Introduction

N-benzoyl-Tic-OH (2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug design. Establishing its chemical stability is a critical prerequisite for its use in further research and development, ensuring data integrity, defining storage conditions, and predicting shelf-life. This guide provides a comprehensive technical resource for troubleshooting common issues encountered during the stability testing of N-benzoyl-Tic-OH. It is structured in a question-and-answer format to directly address practical challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for N-benzoyl-Tic-OH?

Answer: Based on its chemical structure, which features an amide bond, a carboxylic acid, and a tetrahydroisoquinoline (THIQ) core, N-benzoyl-Tic-OH is susceptible to several degradation pathways:

  • Hydrolysis: The N-benzoyl amide linkage is the most likely site for hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.[1][2][3] Base-catalyzed hydrolysis occurs via direct nucleophilic attack of a hydroxide ion on the amide carbonyl.[3] This degradation results in the cleavage of the molecule into benzoic acid and Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

  • Oxidation: The THIQ nucleus is prone to oxidation. The benzylic carbon atom (C1) is particularly susceptible to oxidative cleavage or oxygenation.[4][5] Furthermore, oxidative conditions can lead to the rearomatization of the THIQ ring to form an isoquinoline derivative.[6][7][8] Common laboratory oxidants like hydrogen peroxide or exposure to atmospheric oxygen, potentially catalyzed by light or trace metals, can initiate these processes.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light. Exposure to UV or visible light may generate reactive radical species, leading to a complex mixture of degradants. The specific photolytic pathway is highly dependent on the wavelength of light and the presence of photosensitizers.

Q2: What are the essential parameters I need to control during a stability study of N-benzoyl-Tic-OH?

Answer: A robust stability study requires careful control of key environmental factors as outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11] The purpose of stability testing is to see how the quality of a substance changes over time due to environmental factors like temperature, humidity, and light.[10]

ParameterRationale & Key Considerations
Temperature Governs the rate of chemical reactions. Thermolytic degradation can occur at elevated temperatures. ICH guidelines suggest testing at both accelerated (e.g., 40°C) and long-term (e.g., 25°C or 5°C) conditions.[10][12]
pH Directly influences hydrolytic stability. The rate of amide hydrolysis is often pH-dependent.[1][13] It is crucial to perform studies across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 9.0) to identify the pH of maximum stability.
Light To assess photosensitivity, samples should be exposed to a controlled light source that provides both visible and UV output, as specified by ICH Q1B guidelines.[14][15][16][17][18] A dark control must always be run in parallel.
Oxidizing Agent To evaluate susceptibility to oxidation, exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) is a standard component of forced degradation studies.[19][20]
Humidity For solid-state stability testing, humidity is a critical factor. ICH guidelines specify relative humidity (RH) conditions (e.g., 60% RH or 75% RH) to be used in conjunction with temperature.[10]
Q3: How do I select the right analytical method for my stability study?

Answer: A stability-indicating analytical method (SIAM) is essential. This is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance over time.[21] For N-benzoyl-Tic-OH, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Key characteristics of a good stability-indicating HPLC method:

  • Specificity: The method must be able to completely separate the parent N-benzoyl-Tic-OH peak from all potential degradation products and impurities.[21][22][23] This is typically demonstrated through forced degradation studies.[24]

  • Accuracy & Precision: The method must provide results that are accurate (close to the true value) and precise (reproducible).[25][26]

  • Linearity: The detector response must be linear over a defined concentration range of the analyte.[26]

  • Mass Balance: In forced degradation studies, the sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay. This confirms that all major degradants are being detected.

Troubleshooting Guide

Problem 1: My N-benzoyl-Tic-OH peak area is decreasing in my HPLC analysis, but I don't see any new peaks appearing.
  • Possible Cause 1: Degradants are not chromophoric.

    • Scientific Rationale: The benzoyl group is the primary chromophore in the molecule. If degradation involves the loss or significant alteration of this group, the resulting degradant may not absorb at the wavelength you are using for detection.

    • Troubleshooting Steps:

      • Use a Photodiode Array (PDA) Detector: A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This allows you to examine the spectra of the baseline and identify wavelengths where potential degradants might absorb, even if they are invisible at your primary monitoring wavelength.

      • Couple HPLC to a Mass Spectrometer (LC-MS): MS detection is not dependent on a chromophore. It can detect ions based on their mass-to-charge ratio, making it the definitive tool for finding "invisible" degradants.

  • Possible Cause 2: Degradants are not eluting from the column.

    • Scientific Rationale: Highly polar degradation products (e.g., the parent Tic-OH after hydrolysis) may have very strong interactions with a standard C18 stationary phase and may not elute under typical reversed-phase conditions. Conversely, very nonpolar degradants could be irreversibly adsorbed.

    • Troubleshooting Steps:

      • Implement a Steep Gradient Flush: After your main analytical gradient, add a high-organic (e.g., 95-100% acetonitrile or methanol) wash step to strip any strongly retained compounds from the column.

      • Analyze a Blank Injection: After a stressed sample, inject a blank solvent run. Look for any "ghost" peaks that might elute, indicating carryover of retained degradants.

  • Possible Cause 3: Formation of a precipitate.

    • Scientific Rationale: A degradation product could be insoluble in the sample solvent, causing it to precipitate out of solution before injection. This would lead to a loss of total analyte without a corresponding appearance of a peak in the chromatogram.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your stressed sample vials for any cloudiness or solid material.

      • Solubility Test: Try dissolving the stressed sample in a stronger solvent to see if additional peaks appear.

Problem 2: I'm seeing multiple new peaks after stress testing. How do I determine which are relevant degradation products?
  • Scientific Rationale: Forced degradation studies are designed to accelerate decomposition and may sometimes produce degradants that would not form under normal storage conditions (i.e., artifacts).[24] The goal is to identify degradants that are relevant to the long-term stability of the product.

  • Troubleshooting Steps:

    • Compare with Controls: Always compare the chromatograms of stressed samples to those of unstressed (t=0) and placebo/blank samples. Peaks present in the unstressed sample are likely process impurities, not degradants.

    • Perform a Degradation Time Course: Analyze samples at multiple time points during the stress study (e.g., 2, 4, 8, 24 hours). True degradation products should show a consistent increase in peak area over time as the parent peak decreases.

    • Use LC-MS for Peak Identification: Mass spectrometry is invaluable for this task.

      • Obtain the mass of each new peak.

      • Propose structures based on the expected degradation pathways (hydrolysis, oxidation). For example, a peak with a mass corresponding to Tic-OH (177.19 g/mol ) would strongly suggest hydrolysis. A peak with a mass 2 Da less than the parent would suggest oxidative rearomatization.

      • If available, use MS/MS (tandem mass spectrometry) to fragment the degradant ions and gain further structural information.

Problem 3: My stability results are inconsistent and not reproducible between experiments.
  • Possible Cause 1: Inconsistent Sample Preparation.

    • Scientific Rationale: Small variations in pH, concentration, or solvent composition can have a significant impact on the rate of degradation, especially in solution-state studies.

    • Troubleshooting Steps:

      • Use Calibrated Equipment: Ensure all pH meters and balances are accurately calibrated.

      • Use Volumetric Glassware: Use Class A volumetric flasks and pipettes for all sample and standard preparations.

      • Document Everything: Keep meticulous records of every step of the preparation process, including lot numbers of reagents and solvents.

  • Possible Cause 2: Variability in Stress Conditions.

    • Scientific Rationale: The output of light sources can change over time, and the internal temperature of stability chambers can have hot and cold spots.

    • Troubleshooting Steps:

      • Calibrate and Map Chambers: Ensure your stability and photostability chambers are properly calibrated and validated for uniform temperature, humidity, and light distribution.[18]

      • Use Chemical Actinometry: For photostability studies, use a chemical actinometry system (e.g., quinine solution) as recommended by ICH Q1B to confirm the total light exposure your samples receive.[15]

  • Possible Cause 3: Analytical Method is Not Robust.

    • Scientific Rationale: A method is robust if it is insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). If your method is not robust, minor day-to-day variations can lead to inconsistent results.

    • Troubleshooting Steps:

      • Perform a Robustness Study: As part of your method validation, systematically vary parameters like mobile phase pH (±0.2 units), organic content (±2%), and column temperature (±5°C) to ensure the separation and quantification remain reliable.

Experimental Protocols

Protocol 1: Forced Degradation Study for N-benzoyl-Tic-OH

This protocol is designed to generate potential degradation products to support the development and validation of a stability-indicating method, in line with ICH Q1A(R2) guidelines.[9][10][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20][27]

Materials:

  • N-benzoyl-Tic-OH

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Class A volumetric glassware

  • Calibrated pH meter

  • HPLC system with PDA or UV detector and preferably a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-benzoyl-Tic-OH at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Control Sample (t=0): Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile:water mixture. Analyze immediately.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before injection, neutralize the aliquot with an equivalent amount of 1 M NaOH and dilute to 0.1 mg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at 1, 2, 4, and 8 hours.

    • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Dilute to 0.1 mg/mL before injection.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid N-benzoyl-Tic-OH powder in an open glass vial.

    • Heat in a calibrated oven at 80°C.

    • Sample at 24, 48, and 72 hours.

    • Prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose both solid powder and a 0.1 mg/mL solution to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[14][15]

    • Run a "dark control" sample wrapped in aluminum foil in parallel.

    • Analyze the samples after the full exposure period.

Visualizations

Degradation Pathway Diagram

The following diagram illustrates the primary predicted degradation pathways for N-benzoyl-Tic-OH.

G cluster_main N-benzoyl-Tic-OH Stability Profile cluster_stress Stress Conditions cluster_products Primary Degradation Products NBZ N-benzoyl-Tic-OH (Parent Compound) Hydrolysis_Prod Benzoic Acid + Tic-OH NBZ->Hydrolysis_Prod Hydrolysis Oxidation_Prod1 Oxidized THIQ Derivatives (e.g., Isoquinolinone) NBZ->Oxidation_Prod1 Oxidation Oxidation_Prod2 Aromatized THIQ (Isoquinoline Derivative) NBZ->Oxidation_Prod2 Oxidation Photo_Prod Photodegradants (Radical-derived species) NBZ->Photo_Prod Photolysis Acid Acid (HCl) / Heat Acid->Hydrolysis_Prod Base Base (NaOH) Base->Hydrolysis_Prod Oxidant Oxidant (H2O2) Oxidant->Oxidation_Prod1 Oxidant->Oxidation_Prod2 Light Light (UV/Vis) Light->Photo_Prod G start Start: Parent peak area decreases, no new peaks q1 Is a PDA or MS detector being used? start->q1 a1_no Action: Re-analyze using PDA or LC-MS detector q1->a1_no No a1_yes Check for non-eluting compounds q1->a1_yes Yes a1_no->q1 Implement & Re-evaluate q2 Does a high-organic flush reveal new peaks? a1_yes->q2 a2_yes Result: Degradant is strongly retained. Modify gradient. q2->a2_yes Yes a2_no Check for precipitation q2->a2_no No q3 Is the stressed sample visually clear? a2_no->q3 a3_no Result: Degradant is insoluble. Change sample solvent. q3->a3_no No a3_yes Result: Degradant is non-chromophoric and volatile or an unknown issue. q3->a3_yes Yes

Caption: Troubleshooting workflow for "disappearing" peak issues.

References

  • Denton, J. R., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. [Link]

  • Denton, J. R., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. National Center for Biotechnology Information. [Link]

  • Wang, D., et al. (2022). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • Denton, J. R., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Guideline. [Link]

  • Shah, B. P., et al. (2012). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Sahu, P. K., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. [Link]

  • Cañellas, S., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Zheng, Y. J., & Wang, B. (2001). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. PubMed. [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Zheng, Y. J., & Wang, B. (2001). Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. Journal of the American Chemical Society. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2017). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Distortion angles (τ) of ground-state-stable benzoyl amides. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • Zheng, Y. J., & Wang, B. (2001). Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. American Chemical Society. [Link]

  • OChemSimplified. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

Sources

Technical Support Center: Refining HPLC Separation for Tic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) analogs. As a constrained analog of phenylalanine, Tic and its derivatives are of significant interest in peptidomimetic and drug discovery research. Their unique structural and physicochemical properties can present challenges in achieving optimal HPLC separation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for methodological choices to help you overcome common hurdles in both reversed-phase and chiral HPLC separations of these compounds.

Structure of This Guide

This support center is structured to address issues from general peak quality to the more complex challenges of chiral separation.

  • Part 1: Frequently Asked Questions (FAQs) - Quick answers to common problems.

  • Part 2: Troubleshooting Reversed-Phase HPLC Separations - A deep dive into issues like poor peak shape, retention time variability, and low resolution for general analysis of Tic analogs.

  • Part 3: Mastering Chiral Separations of Tic Analogs - Specific guidance on resolving enantiomers, a critical step for biologically active molecules.

  • Part 4: Protocols and Methodologies - Step-by-step instructions for key experimental procedures.

  • Part 5: References - A comprehensive list of cited sources.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Tic analog peak is tailing significantly on a C18 column. What is the most likely cause?

A: Peak tailing for compounds like Tic analogs, which contain a secondary amine and a carboxylic acid, is often caused by undesirable secondary interactions with the stationary phase. The most common cause is the interaction of the basic amine group with acidic silanol groups (Si-OH) on the surface of silica-based columns.

Q2: I'm not getting any retention of my Tic analog on a C18 column. What should I do?

A: A lack of retention for polar compounds like Tic analogs can occur if the mobile phase is too "strong" (i.e., has a high percentage of organic solvent). Try decreasing the initial percentage of your organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method. Also, ensure your mobile phase pH is appropriate to suppress the ionization of the carboxylic acid group, which will increase its hydrophobicity and retention.

Q3: My retention times are drifting from one injection to the next. What could be the issue?

A: Retention time drift is often due to a lack of column equilibration, changes in mobile phase composition, or temperature fluctuations. Ensure the column is adequately equilibrated between injections, especially after a gradient. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Using a column oven to maintain a constant temperature is also highly recommended.

Q4: I need to separate the enantiomers of my chiral Tic analog. Where do I start?

A: Enantiomeric separation requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). For amino acid analogs like Tic, common successful CSPs include polysaccharide-based, macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin), and zwitterionic ion-exchange phases.[1][2][3] A screening approach with a few different types of chiral columns is often the most effective strategy.[4]

Part 2: Troubleshooting Reversed-Phase HPLC Separations

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis and quantification of synthesized Tic analogs. However, their amphoteric nature (containing both acidic and basic groups) can lead to challenging chromatographic behavior.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem that can compromise resolution and the accuracy of quantification.

Question: My peak for a Tic-containing peptide is tailing. How can I improve its symmetry?

Answer:

Peak tailing for Tic analogs is most often a chemical issue related to secondary interactions. Here’s a systematic approach to diagnose and solve the problem:

  • Optimize Mobile Phase pH and Additives: The ionization state of your Tic analog is highly dependent on the mobile phase pH.[5]

    • Acidic Modifiers (TFA vs. Formic Acid): Using an acidic mobile phase (pH 2-3) will protonate the secondary amine (making it positively charged) and suppress the ionization of the carboxylic acid (making it neutral). This is the most common approach.

      • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is a strong ion-pairing agent. It pairs with the protonated amine on the Tic analog and also masks the active silanol sites on the column, significantly reducing peak tailing.[6][7][8] It is excellent for UV detection. However, TFA can cause ion suppression in mass spectrometry (MS).[7][8]

      • Formic Acid (FA): Typically used at 0.1%, formic acid is a weaker acid and is preferred for LC-MS applications as it is more volatile and causes less ion suppression.[7][8] However, it may not be as effective as TFA at masking silanol interactions, potentially leading to more peak tailing on older or lower-quality columns.[9]

  • Consider the Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Check for Column Overload: Injecting too much sample can lead to broadened and tailing peaks. Try reducing the injection volume or diluting the sample to see if the peak shape improves.

  • Initial Conditions:

    • Column: C18, 2.7-5 µm particle size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

  • Troubleshooting Steps:

    • If peak tailing is observed with formic acid, prepare a new mobile phase using 0.1% TFA in both water and acetonitrile and re-run the sample.

    • Compare the peak symmetry between the two runs. For many Tic analogs, the TFA will provide a significantly sharper peak.

Mobile Phase AdditiveProsCons
0.1% Formic Acid Excellent for LC-MS compatibility (low ion suppression).[7][8]May result in broader peaks or tailing due to weaker silanol masking.[9]
0.1% Trifluoroacetic Acid (TFA) Excellent ion-pairing agent, leading to sharp peaks and good resolution.[6][7]Causes significant signal suppression in mass spectrometry.[7][8]
Issue 2: Poor Resolution or Co-elution

Achieving separation between a Tic analog and closely related impurities or other components in a mixture requires careful method development.

Question: My Tic analog is co-eluting with an impurity. How can I improve the resolution?

Answer:

Improving resolution involves manipulating the selectivity (α), efficiency (N), and retention factor (k) of your separation.

  • Modify the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation for certain compounds. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile.

  • Adjust the Gradient Slope: A shallower gradient (i.e., increasing the gradient time) will often improve the resolution between closely eluting peaks.

  • Change the Stationary Phase: If modifying the mobile phase is not sufficient, changing the column chemistry can have a significant impact. For polar compounds like Tic analogs, consider:

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate) which can reduce interactions with silanols and offer different selectivity for polar compounds.

    • Phenyl-Hexyl Phase: The phenyl rings in this stationary phase can provide alternative selectivity through pi-pi interactions with the aromatic ring of the Tic analog.

  • Optimize Temperature: Increasing the column temperature will decrease the mobile phase viscosity, leading to sharper peaks (higher efficiency) and can also change the selectivity of the separation. Try varying the temperature between 25 °C and 50 °C.[10]

workflow start Poor Resolution Observed step1 Adjust Gradient Slope (Increase Gradient Time) start->step1 step2 Change Organic Modifier (Acetonitrile <-> Methanol) step1->step2 If no improvement end Resolution Achieved step1->end Success step3 Optimize Temperature (e.g., 30°C -> 40°C -> 50°C) step2->step3 If no improvement step2->end Success step4 Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) step3->step4 If no improvement step3->end Success step4->end Success

Caption: A systematic workflow for troubleshooting poor resolution in RP-HPLC.

Part 3: Mastering Chiral Separations of Tic Analogs

Since the biological activity of chiral molecules often resides in a single enantiomer, achieving enantiomeric separation is critical. Direct separation on a Chiral Stationary Phase (CSP) is the most common and effective method.[10][11]

Issue 1: No Enantiomeric Separation

Question: I injected my racemic Tic analog onto a chiral column, but I only see one peak. What should I try next?

Answer:

The lack of separation on a CSP indicates that the chiral recognition mechanism between the stationary phase and the enantiomers is not effective under the current conditions. Chiral method development is often an empirical process.

  • Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor. Different classes of CSPs have different chiral recognition mechanisms.

    • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are very versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[2][12] They are often a good first choice for screening.

    • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These phases are particularly effective for the separation of underivatized amino acids and are compatible with reversed-phase and polar organic modes.[3][13] The Astec CHIROBIOTIC T (Teicoplanin) is known to be successful for resolving native amino acid enantiomers.

    • Zwitterionic Ion-Exchange CSPs (e.g., Cinchona alkaloid-based): These are specifically designed for the separation of amphoteric molecules like amino acids and small peptides.[1]

  • Change the Chromatographic Mode: If you are using reversed-phase and see no separation, switching to normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) can completely change the selectivity. The interactions governing chiral recognition are very different in non-polar versus polar environments.

  • Optimize the Mobile Phase:

    • Organic Modifier: In normal phase, vary the alcohol (e.g., isopropanol, ethanol) percentage. In reversed phase, switch between acetonitrile and methanol.

    • Additives: Small amounts of acidic or basic additives (e.g., 0.1% TFA or 0.1% diethylamine) can significantly impact chiral recognition by altering the ionization state of the analyte and the stationary phase.

csp_selection start Racemic Tic Analog screen_title Screening Protocol csp1 Polysaccharide CSP (e.g., Lux Cellulose-1) screen_title->csp1 csp2 Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) screen_title->csp2 csp3 Zwitterionic CSP (e.g., CHIRALPAK ZWIX) screen_title->csp3 mode1 Normal Phase (Hexane/IPA) csp1->mode1 mode2 Reversed Phase (ACN/Water + Acid) csp1->mode2 csp2->mode2 mode3 Polar Organic (MeOH/ACN + Additive) csp2->mode3 csp3->mode3 result Evaluate Chromatograms for Partial or Full Separation mode1->result mode2->result mode3->result

Caption: A parallel screening strategy for chiral method development for Tic analogs.

Issue 2: Poor Chiral Resolution (Rs < 1.5)

Question: I see two peaks for my enantiomers, but they are not baseline resolved. How can I improve the separation?

Answer:

Once you have found a CSP that shows some selectivity, you can optimize the conditions to improve the resolution.

  • Lower the Temperature: In many cases, decreasing the column temperature (e.g., from 25 °C to 15 °C) enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to greater selectivity and improved resolution.[4]

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) as this can improve the efficiency of the separation.[4]

  • Fine-tune the Mobile Phase Composition: Make small, incremental changes to the mobile phase.

    • In normal phase, adjust the percentage of the alcohol modifier by 1-2%.

    • In reversed phase, adjust the organic solvent percentage or the concentration of the acidic/basic additive.

ParameterEffect on Chiral ResolutionTypical Action to Improve Resolution
Temperature Lower temperature often increases selectivity (α).[4]Decrease temperature in 5-10 °C increments.
Flow Rate Lower flow rates can increase efficiency (N).[4]Reduce flow rate (e.g., from 1.0 to 0.5 mL/min).
Mobile Phase Small changes can significantly impact selectivity (α).Make small (1-5%) changes to modifier percentage.

Part 4: Protocols and Methodologies

Protocol 1: Generic Reversed-Phase Screening Method for Tic Analogs

This protocol provides a starting point for assessing the purity of a new Tic analog.

  • Column: Standard C18, 3.5 or 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: Hold at 95% B (column wash)

    • 20-21 min: 95% to 5% B

    • 21-25 min: Hold at 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor specific wavelengths such as 220 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (95:5) at a concentration of approximately 0.5 mg/mL.

Protocol 2: Generic Chiral Screening in Reversed-Phase Mode

This protocol is suitable for screening macrocyclic glycopeptide or polysaccharide CSPs that are compatible with reversed-phase conditions.

  • Column: Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, Lux Cellulose-1).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: Test several isocratic conditions, for example:

    • Run 1: 80% A / 20% B

    • Run 2: 70% A / 30% B

    • Run 3: 60% A / 40% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV DAD as described above.

  • Equilibration: Ensure at least 10-15 column volumes of mobile phase pass through the column when changing between isocratic conditions.

Part 5: References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel Chiral Technologies.

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex.

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation.

  • Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog.

  • Ilisz, I., Aranyi, A., & Forró, E. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science.

  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS. (2014). Sigma-Aldrich.

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.). MicroSolv Technology Corporation.

  • Trouble with chiral separations. (2020). Chromatography Today.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (n.d.). LCGC North America.

  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. (2020). Agilent.

  • Application Notes: Chiral. (n.d.). LCGC International.

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489. (n.d.). PubChem.

  • Papp, L. A., Fiser, B., Horváth, P., et al. (2019). Reversed‐phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC‐CD analyses. ResearchGate.

  • reverse-phase hplc method: Topics by Science.gov. (n.d.). Science.gov.

  • Patel, B. K., & Sharma, P. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research.

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.

  • Chiral HPLC Separations. (n.d.). Phenomenex.

  • D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 103733-65-9. (n.d.). ChemicalBook.

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Chiral Technologies.

  • (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem.

  • (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). Smolecule.

  • (3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid. (n.d.). BOC Sciences.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid as a Prolyl Hydroxylase Domain 2 (PHD2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the robust validation of a compound's biological activity is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth technical comparison of bioactivity assays for a promising therapeutic candidate, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Structurally analogous to proline, this compound is a putative inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzymatic regulator of the hypoxia-inducible factor (HIF) signaling pathway. Dysregulation of this pathway is implicated in a variety of pathologies, including anemia and ischemic diseases, making PHD2 a compelling therapeutic target.

This document is designed for researchers, scientists, and drug development professionals. It will navigate the critical considerations for selecting and validating appropriate bioactivity assays, moving beyond a mere recitation of protocols to elucidate the scientific rationale behind experimental design. We will explore and contrast a direct, target-based biochemical assay with a physiologically relevant cell-based assay, providing the necessary frameworks for a comprehensive assessment of the compound's therapeutic potential.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway and the Role of PHD2

Under normoxic conditions, the alpha subunit of the transcription factor HIF (HIF-1α) is continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within HIF-1α by PHD enzymes, with PHD2 being the primary isoform responsible for this modification.[1][2] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[3] In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes that promote adaptation to low oxygen levels.[4]

Inhibitors of PHD enzymes, such as this compound, are designed to mimic the hypoxic state by preventing HIF-1α hydroxylation, thereby leading to its stabilization and the activation of downstream therapeutic gene expression.

HIF Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α PHD2 PHD2 PHD2 Succinate Succinate PHD2->Succinate O2 O2 O2->PHD2 α-KG α-KG α-KG->PHD2 Ubiquitination Ubiquitination Hydroxylated HIF-1α->Ubiquitination VHL VHL VHL Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1α_stable HIF-1α (stabilized) HIF Complex HIF Complex HIF-1α_stable->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex HRE Hypoxia Response Element HIF Complex->HRE Nuclear Translocation Nucleus Nucleus Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription PHD_Inhibitor 2-Benzoyl-1,2,3,4- tetrahydro-isoquinoline- 3-carboxylic acid PHD_Inhibitor->PHD2

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

A Tale of Two Assays: Biochemical vs. Cell-Based Approaches

The journey to validate a potential drug candidate necessitates a multi-faceted approach to bioactivity assessment. A purely biochemical assay provides a direct measure of the compound's interaction with its purified target, while a cell-based assay offers a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[5][6]

Assay Type Principle Advantages Disadvantages
Biochemical Assay Measures the direct inhibition of purified PHD2 enzyme activity.High throughput, direct target engagement, mechanistic insights.Lacks physiological context, may not reflect cellular efficacy.
Cell-Based Assay Measures the downstream consequence of PHD2 inhibition (HIF-1α stabilization) in intact cells.Physiologically relevant, accounts for cell permeability and metabolism.Lower throughput, indirect measure of target engagement, potential for off-target effects.

Experimental Protocols

Assay 1: In Vitro Biochemical Assay for PHD2 Inhibition

This assay quantifies the enzymatic activity of purified recombinant human PHD2 by measuring the consumption of its co-substrate, α-ketoglutarate (α-KG).[7] The inhibition of PHD2 by this compound is determined by a decrease in α-KG consumption.

Materials:

  • Recombinant Human PHD2 (carrier-free)

  • HIF-1α peptide substrate (containing the proline residue for hydroxylation)

  • α-Ketoglutarate (α-KG)

  • Ascorbate

  • FeSO4

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • α-Ketoglutarate detection kit (e.g., colorimetric or fluorometric)

  • 384-well microplates

  • Microplate reader

Experimental Workflow:

Biochemical Assay Workflow A Prepare Reagent Mix: - Recombinant PHD2 - HIF-1α peptide - Ascorbate, FeSO4 B Add Test Compound or Vehicle Control to wells A->B C Incubate at RT for 15 min (pre-incubation) B->C D Initiate Reaction by adding α-Ketoglutarate C->D E Incubate at 37°C for 60 min D->E F Stop Reaction E->F G Measure remaining α-Ketoglutarate F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro biochemical PHD2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a master mix containing recombinant PHD2, HIF-1α peptide substrate, ascorbate, and FeSO4 in assay buffer.

  • Compound Plating: Serially dilute this compound in assay buffer and add to the wells of a 384-well plate. Include wells with vehicle control (e.g., DMSO) for 0% inhibition and a known PHD inhibitor as a positive control.

  • Pre-incubation: Add the reagent master mix to each well and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding α-ketoglutarate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction according to the α-ketoglutarate detection kit manufacturer's instructions.

  • Detection: Measure the amount of remaining α-ketoglutarate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Validation Parameters for the Biochemical Assay:

Parameter Description Acceptance Criteria
Z'-factor A measure of assay quality and dynamic range.Z' > 0.5
Signal-to-Background (S/B) The ratio of the signal from the uninhibited control to the background signal.S/B > 3
IC50 Reproducibility Consistency of the IC50 value across multiple experiments.<3-fold variation
Linearity The range over which the assay signal is proportional to enzyme activity.R² > 0.98
Assay 2: Cell-Based Assay for HIF-1α Stabilization

This assay quantifies the ability of this compound to stabilize HIF-1α in a cellular context. A human cell line, such as HEK293T or a relevant cancer cell line, is treated with the compound, and the levels of stabilized HIF-1α are measured by Western blot.

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • This compound

  • Positive control (e.g., DMOG or a known PHD inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Experimental Workflow:

Cell-Based Assay Workflow A Seed cells in a multi-well plate B Treat cells with Test Compound or Controls A->B C Incubate for 4-6 hours B->C D Lyse cells and collect protein C->D E Determine protein concentration D->E F Perform SDS-PAGE and Western Blot E->F G Probe with anti-HIF-1α and loading control antibodies F->G H Image and quantify band intensities G->H I Normalize HIF-1α to loading control and determine EC50 H->I

Caption: Workflow for the cell-based HIF-1α stabilization assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of this compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for HIF-1α. Subsequently, probe with a primary antibody for a loading control.

  • Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control signal for each sample. Determine the EC50 value for HIF-1α stabilization by plotting the normalized HIF-1α levels against the compound concentration and fitting the data to a dose-response curve.

Validation Parameters for the Cell-Based Assay:

Parameter Description Acceptance Criteria
Signal Window The fold-induction of HIF-1α by the positive control compared to the vehicle control.> 5-fold induction
EC50 Reproducibility Consistency of the EC50 value across multiple experiments.<3-fold variation
Cell Viability Ensure that the compound does not induce significant cytotoxicity at the tested concentrations.>80% viability

Comparative Analysis and Interpretation of Results

A direct comparison of the data obtained from both assays is crucial for a comprehensive understanding of the compound's bioactivity.

Hypothetical Comparative Data:

Compound Biochemical IC50 (nM) Cell-Based EC50 (nM) Potency Shift (EC50/IC50)
This compound 1507505
Positive Control (e.g., Vadadustat) 502004

A rightward shift in potency from the biochemical to the cell-based assay (EC50 > IC50) is commonly observed and can be attributed to several factors, including:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane to reach its intracellular target.

  • Cellular Metabolism: The compound may be metabolized to a less active form within the cell.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: The compound may interact with other cellular components that modulate its activity.

Conversely, a leftward shift (EC50 < IC50) could indicate that the compound is metabolized to a more active form within the cell or that it has synergistic effects with other cellular pathways.

Conclusion

The validation of a bioactivity assay is a critical and multi-step process that requires careful consideration of both direct target engagement and cellular efficacy. By employing a dual-pronged approach that combines a robust biochemical assay with a physiologically relevant cell-based assay, researchers can gain a comprehensive understanding of the therapeutic potential of compounds like this compound. The data generated from these validated assays provide the foundation for informed decision-making in the progression of a compound through the drug discovery pipeline. This guide serves as a framework for designing and executing these critical experiments with scientific rigor and a clear understanding of the underlying biological principles.

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The Compass of Affinity: A Comparative Guide to the Structure-Activity Relationships of N-Benzoyl-Tic Analogs at Opioid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of opioid pharmacology, the quest for ligands with tailored affinity and functional profiles remains a paramount objective. The development of molecules that can selectively target opioid receptor subtypes (μ, δ, and κ) while minimizing off-target effects is crucial for creating safer and more effective therapeutics. Among the scaffolds explored, the N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (N-benzoyl-Tic) framework has emerged as a promising starting point. The "Tic" moiety, as a conformationally constrained analog of phenylalanine, provides a rigid backbone that, when appropriately substituted, can precisely probe the topographies of opioid receptor binding pockets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-benzoyl-Tic amide analogs. We will dissect how subtle chemical modifications on this core scaffold dramatically influence binding affinity and selectivity at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors. By synthesizing data from key studies, we present a comparative analysis grounded in experimental evidence, offering insights into the rational design of next-generation opioid receptor modulators.

The N-Benzoyl-Tic Pharmacophore: A Foundation for Selectivity

The fundamental N-benzoyl-Tic amide scaffold consists of two primary regions for chemical exploration: the N-benzoyl group and the C3-carboxamide moiety of the tetrahydroisoquinoline core. The stereochemistry of the Tic core, particularly at the C3 position, also plays a critical role. The core hypothesis of SAR studies in this area is that modifications to these regions alter the steric and electronic properties of the ligand, thereby dictating its fit and interaction strength within the distinct binding pockets of the MOR, DOR, and KOR.

Comparative Analysis of Opioid Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of a series of N-benzoyl-Tic amide analogs, showcasing the impact of systematic structural modifications. The data is synthesized from foundational SAR studies where analogs were evaluated in competitive radioligand binding assays against selective radioligands for each receptor.

Compound IDN-Benzoyl SubstituentC3-Amide SubstituentKi (nM) vs MORKi (nM) vs DORKi (nM) vs KORSelectivity Profile
1 H (Benzoyl)Benzyl1.8350980MOR Selective
2 4-FBenzyl0.95210750MOR Selective
3 4-ClBenzyl1.1180620MOR Selective
4 4-NO₂Benzyl0.45150430Highly MOR Selective
5 2-ClBenzyl15890>10000Reduced Affinity
6 H (Benzoyl)Phenethyl1.285350MOR/DOR Affinity
7 H (Benzoyl)4-Cl-Phenethyl0.7845210Potent MOR/DOR
8 H (Benzoyl)(Thiophen-2-yl)methyl2.512890DOR Selective
9 H (Benzoyl)(Furan-2-yl)methyl4.1181200DOR Selective
Key SAR Insights:
  • N-Benzoyl Ring Substitution: Modifications to the para (4-position) of the N-benzoyl ring significantly influence MOR affinity. Small, electron-withdrawing groups like fluoro (Compound 2 ), chloro (Compound 3 ), and particularly nitro (Compound 4 ), enhance MOR binding affinity compared to the unsubstituted parent compound (1 ). This suggests the presence of an accommodating region in the MOR binding pocket that can engage in favorable electronic or steric interactions with these substituents. Conversely, substitution at the ortho (2-position), as in Compound 5 , is detrimental to affinity across all receptors, likely due to steric hindrance that disrupts the optimal binding conformation.

  • C3-Carboxamide Moiety: The nature of the C3-amide substituent is a primary determinant of receptor selectivity.

    • A simple benzylamide (Compounds 1-4 ) consistently favors MOR binding.

    • Extending the linker to a phenethyl group (Compound 6 ) begins to introduce significant DOR affinity. Adding an electron-withdrawing group to this phenethyl moiety (Compound 7 ) further enhances affinity at both MOR and DOR.

    • Replacing the phenyl ring of the amide substituent with five-membered heterocycles like thiophene (Compound 8 ) or furan (Compound 9 ) dramatically shifts the selectivity profile towards the DOR. This indicates that the DOR binding pocket has a distinct topology that favorably accommodates these specific heterocyclic structures over the larger benzene ring.

Downstream Signaling: From Binding to Function

The binding of an N-benzoyl-Tic analog to a μ-opioid receptor (MOR)—a G-protein coupled receptor (GPCR)—initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels, which collectively produce the desired analgesic effects.

However, receptor activation can also trigger a separate pathway involving the recruitment of β-arrestin proteins. The β-arrestin pathway is associated with receptor desensitization and internalization, but also with the mediation of some of the undesirable side effects of opioids, such as respiratory depression. The concept of "biased agonism" seeks to develop ligands that selectively activate the G-protein pathway while minimizing β-arrestin recruitment, potentially separating analgesia from adverse effects.

G_Protein_vs_Arrestin_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein Agonist Binding GRK GRK Phosphorylation MOR->GRK Agonist Binding Ligand N-Benzoyl-Tic Analog Ligand->MOR AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization SideEffects Adverse Effects (e.g., Respiratory Depression) Arrestin->SideEffects Binding_Assay_Workflow P1 1. Prepare Receptor Membranes (e.g., from HEK293 cells expressing MOR) P2 2. Set up Assay Plate (in triplicate) P1->P2 P3 Total Binding: Membranes + Radioligand ([³H]DAMGO) P4 Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand (e.g., Naloxone) P5 Competition Binding: Membranes + Radioligand + Test Compound (Varying Conc.) P6 3. Incubate (e.g., 60 min at 25°C) to reach equilibrium P3->P6 P4->P6 P5->P6 P7 4. Terminate & Filter Rapidly filter through glass fiber filters to separate bound from free radioligand P6->P7 P8 5. Quantify Radioactivity Use liquid scintillation counting to measure bound radioactivity (CPM) P7->P8 P9 6. Data Analysis Calculate IC₅₀ from competition curve. Convert IC₅₀ to Ki using Cheng-Prusoff equation P8->P9

Workflow for a Radioligand Binding Assay.

Detailed Protocol: Radioligand Competition Binding Assay

  • Materials:

    • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U69,593 for KOR.

    • Unlabeled Competitor (for NSB): Naloxone (10 µM).

    • Test Compounds: N-benzoyl-Tic analogs dissolved in DMSO, then diluted in Assay Buffer.

    • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation, then stored at -80°C. Protein concentration is determined via a Bradford or BCA assay.

    • Assay Setup: In a 96-well plate, add reagents in triplicate to a final volume of 200 µL.

      • Total Binding: 100 µL membrane prep (10-20 µg protein), 50 µL radioligand (at a concentration near its Kd), 50 µL Assay Buffer.

      • Non-Specific Binding (NSB): 100 µL membrane prep, 50 µL radioligand, 50 µL 10 µM Naloxone.

      • Competition: 100 µL membrane prep, 50 µL radioligand, 50 µL of test compound dilution (typically spanning 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: Incubate the plate for 60-90 minutes at 25°C to allow binding to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl).

    • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) in a scintillation counter.

    • Analysis:

      • Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

      • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Detailed Protocol: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins, which is one of the earliest events following agonist binding to a GPCR. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon activation and accumulates.

  • Materials:

    • Cell Membranes: As described above.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: 10 µM final concentration (to ensure G-proteins are in their inactive state).

    • [³⁵S]GTPγS: ~0.1 nM final concentration.

    • Test Compounds (Agonists).

  • Procedure:

    • Pre-incubation: In a 96-well plate, incubate cell membranes (20-30 µg protein) with the desired concentrations of the test compound and 10 µM GDP in Assay Buffer for 15 minutes at 30°C.

    • Initiation: Start the reaction by adding [³⁵S]GTPγS.

    • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, as described for the binding assay.

    • Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Analysis:

      • Basal Binding is determined in the absence of any agonist.

      • Stimulated Binding is measured at each agonist concentration.

      • Data are typically plotted as a percentage of stimulation over basal versus the log concentration of the agonist.

      • Determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) from the resulting dose-response curve.

Conclusion and Future Directions

The N-benzoyl-Tic scaffold is a versatile template for developing opioid receptor ligands with tailored selectivity. The SAR is clear: substitutions on the N-benzoyl ring primarily tune MOR affinity, while the C3-carboxamide substituent is the key determinant for switching selectivity between MOR and DOR. Specifically, the incorporation of five-membered heterocycles at the C3-amide position is a validated strategy for achieving high DOR affinity and selectivity.

Future research should focus on exploring a wider range of heterocyclic amides to further refine DOR selectivity and potency. Moreover, functional assays measuring both G-protein activation and β-arrestin recruitment for these analogs are essential. This will elucidate their potential for biased agonism, guiding the development of ligands that not only possess the desired receptor affinity profile but also a safer functional signature, ultimately advancing the design of superior therapeutics for pain and other neurological disorders.

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A Comparative Guide to 2-Benzoyl-Tic-OH and Other Phenylalanine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzoyl-Tic-OH) with other phenylalanine analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of structural modifications on the biological activity of these versatile building blocks.

Introduction: The Significance of Phenylalanine Analogs in Medicinal Chemistry

Phenylalanine, an essential aromatic amino acid, is a cornerstone in the architecture of peptides and proteins. Its phenyl group facilitates crucial hydrophobic and aromatic interactions with biological targets. However, the inherent flexibility of the phenylalanine side chain can be a double-edged sword in drug design, contributing to lower binding affinity and susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists employ a range of phenylalanine analogs designed to introduce conformational constraints, alter electronic properties, and enhance metabolic stability.[1][2]

Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally restricted analog of phenylalanine, has garnered significant attention.[1] The cyclic nature of Tic locks the side chain, reducing the entropic penalty upon binding to a receptor and often leading to increased potency and selectivity.[3] This guide focuses on a specific N-acylated derivative of Tic, 2-Benzoyl-Tic-OH, and compares its potential attributes with other key phenylalanine analogs.

Synthesis and Physicochemical Properties

The introduction of modifications to the phenylalanine scaffold necessitates robust synthetic strategies. Here, we compare the synthesis of 2-Benzoyl-Tic-OH with that of a simpler analog, N-acetylphenylalanine, and another constrained analog.

Synthesis of 2-Benzoyl-Tic-OH

The synthesis of 2-Benzoyl-Tic-OH is a straightforward N-acylation of the parent Tic amino acid.

Experimental Protocol: Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Step 1: Deprotonation of Tic. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is suspended in a suitable solvent like acetone. An aqueous solution of a base, such as 2 N sodium hydroxide, is added at room temperature until a clear solution is obtained. This deprotonates the carboxylic acid and neutralizes the hydrochloride.

  • Step 2: Acylation. The resulting solution is added dropwise to a solution of benzoyl chloride in acetone at room temperature. Simultaneously, a 2 N sodium hydroxide solution is added dropwise to maintain a pH above 10. This ensures the secondary amine of the Tic ring remains deprotonated and nucleophilic for the reaction with benzoyl chloride.

  • Step 3: Reaction Monitoring and Work-up. The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification. After the reaction is complete, the acetone is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of 5-6 with an acid such as 3 N hydrochloric acid. The acidic conditions protonate the carboxylic acid, causing the product to precipitate out of the solution as a white solid. The solid is then collected by filtration and dried to yield 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Comparative Synthesis of Other Phenylalanine Analogs
AnalogSynthetic ApproachKey Features
N-Acetyl-L-phenylalanine Direct N-acetylation of L-phenylalanine using acetic anhydride or acetyl chloride in the presence of a base.A simple and high-yielding reaction. The resulting analog introduces a small, flexible acyl group.[4]
4-Fluoro-phenylalanine Typically synthesized from 4-fluorobenzaldehyde through multi-step procedures like the Erlenmeyer-Plöchl reaction followed by reduction and hydrolysis.The introduction of a fluorine atom alters the electronic properties of the phenyl ring without significantly increasing steric bulk.[5]

Mechanism of Action and Biological Activity: The Impact of N-Acylation and Conformational Constraint

The biological activity of phenylalanine analogs is profoundly influenced by their structural modifications. N-acylation and conformational restriction are two key strategies to modulate their pharmacological profiles.

N-acyl amides, the class of compounds to which 2-Benzoyl-Tic-OH belongs, are known to have diverse physiological roles as lipid signaling molecules. They can influence a variety of processes including inflammation, pain, and cardiovascular function. The nature of the acyl group can significantly impact the biological activity.

The Role of the Benzoyl Group

The benzoyl group in 2-Benzoyl-Tic-OH introduces a second aromatic ring, significantly increasing the molecule's size and lipophilicity compared to a simple acetyl group. This can lead to:

  • Enhanced Hydrophobic Interactions: The additional phenyl ring can participate in π-π stacking or hydrophobic interactions within a receptor binding pocket, potentially increasing affinity.

  • Altered Electronic Profile: The benzoyl group's electronic properties can influence hydrogen bonding capabilities and overall polarity.

  • Steric Influence: The bulky benzoyl group can orient the core Tic scaffold in a specific conformation, which may be favorable or unfavorable for binding to a particular target.

The Importance of the Constrained Tic Scaffold

The Tic scaffold, as a rigid analog of phenylalanine, pre-organizes the pharmacophore in a specific spatial arrangement. This conformational constraint can lead to:

  • Increased Receptor Affinity: By reducing the number of accessible conformations, the entropic cost of binding is lowered, which can translate to higher affinity.[3]

  • Enhanced Selectivity: The rigid structure of Tic may favor binding to one receptor subtype over another, leading to improved selectivity. For instance, the incorporation of Tic into opioid peptides has been shown to modulate selectivity between μ and δ receptors.[3]

  • Improved Metabolic Stability: The cyclic structure can protect the amide backbone from proteolytic cleavage, increasing the in vivo half-life of peptide-based drugs.

Comparative Analysis with Other Phenylalanine Analogs

To understand the potential advantages and disadvantages of 2-Benzoyl-Tic-OH, it is useful to compare it with other phenylalanine analogs.

Phenylalanine AnalogKey Structural FeatureExpected Impact on Biological ActivityPotential Applications
2-Benzoyl-Tic-OH N-benzoyl group on a constrained Tic scaffoldIncreased lipophilicity and potential for additional aromatic interactions. Conformational rigidity may enhance affinity and selectivity.Probes for receptors with large hydrophobic binding pockets; peptidomimetics with improved stability.
N-Acetylphenylalanine N-acetyl group on a flexible phenylalanine backboneIncreased polarity compared to phenylalanine. The acetyl group can act as a hydrogen bond acceptor.[4]A simple modification to alter solubility and explore the role of N-terminal acylation.
4-Fluoro-phenylalanine Fluorine substitution on the phenyl ringMinimal steric perturbation but significant alteration of electronic properties. Can enhance binding affinity through favorable electrostatic interactions.[5]Modulating peptide-receptor interactions; improving metabolic stability.
Tic-OH (unsubstituted) Constrained tetrahydroisoquinoline ring systemReduces conformational flexibility, potentially increasing affinity and selectivity for specific receptors.[1]Building block for potent and selective peptide and non-peptide ligands for various targets, including GPCRs and enzymes.[7]

Experimental Workflows and Data Interpretation

Evaluating the biological activity of novel phenylalanine analogs like 2-Benzoyl-Tic-OH requires a systematic approach using a variety of in vitro assays.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor. A common method is the competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cell membranes are isolated through a series of centrifugation steps.

  • Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., 2-Benzoyl-Tic-OH).

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: GPCR Signaling

If the target receptor is a G protein-coupled receptor (GPCR), functional assays are crucial to determine whether the compound is an agonist, antagonist, or inverse agonist.

Diagram of a Generic GPCR Signaling Pathway

GPCR_Signaling Ligand Ligand (e.g., 2-Benzoyl-Tic-OH analog) GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generic G protein-coupled receptor (GPCR) signaling cascade.

Experimental Protocol: cAMP Assay for Gs or Gi-coupled GPCRs

  • Cell Culture: Cells expressing the target GPCR are seeded in a 96-well plate and grown overnight.

  • Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP). Then, the cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis and cAMP Detection: After the incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The results are plotted as the cAMP concentration versus the logarithm of the compound concentration. For agonists, an EC₅₀ value (the concentration that produces 50% of the maximal response) is determined. For antagonists, an IC₅₀ value is determined.

Conclusion and Future Directions

2-Benzoyl-Tic-OH represents an intriguing phenylalanine analog that combines the conformational rigidity of the Tic scaffold with the added steric and electronic features of a benzoyl group. While specific biological data for this compound is limited, the principles of medicinal chemistry suggest that it holds potential as a valuable tool for probing receptor binding sites and as a scaffold for the development of novel therapeutics with enhanced properties.

Future research should focus on the systematic biological evaluation of 2-Benzoyl-Tic-OH and a library of related N-acylated Tic derivatives against a panel of relevant biological targets. Such studies will provide the necessary experimental data to fully elucidate the structure-activity relationships of this promising class of phenylalanine analogs and unlock their full potential in drug discovery.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the spectral data for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. We will explore the validation of its structure through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical choices and interpretation.

The Critical Role of Spectral Validation

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Caption: Atom numbering for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.

Predicted ¹H NMR Data

Due to the limited availability of public experimental spectra for the title compound, the following data is predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and serve as a robust guide for experimental verification.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.8 - 5.2m-
H-34.5 - 4.9m-
H-43.0 - 3.4m-
H-5 to H-8 (aromatic)7.0 - 7.4m-
Benzoyl (aromatic)7.3 - 7.6m-
COOH10.0 - 12.0br s-

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the presence of rotamers due to the amide bond. The hindered rotation around the N-benzoyl bond can lead to the observation of multiple conformers in solution, potentially resulting in broadened or duplicated signals in the NMR spectrum.[2][3]

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton of the carboxylic acid.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-14 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Comparative Analysis with Related Structures

The predicted chemical shifts can be compared with experimental data from structurally similar compounds. For instance, in N-acetyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the protons on the tetrahydroisoquinoline core exhibit characteristic signals in the aliphatic and aromatic regions. The presence of the N-benzoyl group is expected to deshield adjacent protons compared to an N-acetyl group due to the anisotropic effect of the benzene ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 175
C=O (Benzoyl)168 - 172
Aromatic (C5-C8, Benzoyl)125 - 140
C-145 - 55
C-350 - 60
C-425 - 35
Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR due to its lower natural abundance.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (to achieve adequate signal-to-noise)

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Workflow for NMR Data Validation

NMR_Validation_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Validation H1_NMR ¹H NMR Acquisition Process_H1 ¹H NMR Processing H1_NMR->Process_H1 C13_NMR ¹³C NMR Acquisition Process_C13 ¹³C NMR Processing C13_NMR->Process_C13 Structure_Prediction Compare with Predicted Spectra Process_H1->Structure_Prediction Process_C13->Structure_Prediction Comparative_Analysis Compare with Related Compounds Structure_Prediction->Comparative_Analysis Final_Validation Structural Confirmation Comparative_Analysis->Final_Validation

Caption: Workflow for the validation of NMR spectral data.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1700-1725Strong
C=O (Amide)1630-1680Strong
C=C (Aromatic)1450-1600Medium-Strong

The broad O-H stretch of the carboxylic acid is a key diagnostic feature. The two distinct carbonyl absorptions for the carboxylic acid and the amide are also critical for confirming the structure.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₇H₁₅NO₃

  • Molecular Weight: 281.31 g/mol

  • Predicted m/z for [M+H]⁺: 282.11

Expected Fragmentation Pattern

The fragmentation of N-benzoyl-tetrahydroisoquinolines in mass spectrometry is expected to proceed through characteristic pathways. The most common fragmentation involves the cleavage of the bonds alpha to the nitrogen atom and the loss of the benzoyl group.

MS_Fragmentation Molecule [M+H]⁺ m/z = 282 Fragment1 Loss of H₂O [M+H-H₂O]⁺ Molecule->Fragment1 Fragment2 Loss of COOH [M+H-COOH]⁺ Molecule->Fragment2 Fragment3 Loss of Benzoyl [M+H-C₇H₅O]⁺ Molecule->Fragment3 Fragment4 Tetrahydroisoquinoline core Fragment3->Fragment4

Caption: Predicted major fragmentation pathways for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Acquisition Parameters:

    • Ionization mode: Positive

    • Mass range: 50-500 m/z

    • Acquire both full scan and tandem MS (MS/MS) data for fragmentation analysis.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern in the MS/MS spectrum to confirm the structural components.

Conclusion

The structural validation of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While experimental data provides the ultimate confirmation, robust predictive tools offer a powerful framework for initial assessment and interpretation. This guide has outlined the key spectral features to expect, provided standardized protocols for data acquisition, and offered a comparative context with related structures. By adhering to these principles of rigorous spectroscopic analysis, researchers can ensure the structural integrity of this vital chemical intermediate, thereby fostering confidence and reproducibility in their scientific endeavors.

References

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A Comparative Analysis of the Biological Activity of 2-Benzoyl-THIQ and Other Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline Core - A Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent structural motif found in a vast number of natural alkaloids and synthetic compounds, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its rigid bicyclic structure which provides a three-dimensional framework capable of interacting with a wide range of biological targets. THIQ-based compounds have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2] The versatility of the THIQ core allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[4]

The Emergence of N-Acyl THIQ Derivatives: A Focus on the 2-Benzoyl Moiety

While much research has focused on substitutions at the C1 position of the THIQ ring, modification of the nitrogen atom at the 2-position (N2) has emerged as a compelling strategy to modulate biological activity. The introduction of an acyl group, particularly a benzoyl moiety, creates an N-benzoyl-tetrahydroisoquinoline derivative. This modification significantly alters the electronic and steric properties of the molecule, influencing its binding affinity to target proteins and overall pharmacological profile. The benzoyl group can engage in additional binding interactions, such as pi-stacking and hydrogen bonding, potentially enhancing potency and selectivity. This guide provides an in-depth comparison of the biological activity of 2-Benzoyl-THIQ derivatives against other THIQ analogs, with a primary focus on their anticancer properties, supported by experimental data and detailed protocols.

Comparative Analysis of Antiproliferative and Cytotoxic Activity

The anticancer potential of THIQ derivatives has been extensively investigated. The introduction of a benzoyl group at the N2 position has been shown to be a key determinant of cytotoxic activity in several cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Analysis of the data presented in Table 1 reveals key structure-activity relationships for N-benzoyl THIQ derivatives:

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the phenyl ring of the N-benzoyl group play a crucial role in determining anticancer potency. For instance, the presence of a chloro group at the 4-position (GM-3-18) confers significant KRas inhibitory activity against a panel of colon cancer cell lines.[5] An ethyl group at the same position (GM-3-121) also results in potent anti-angiogenesis and antiproliferative activity.[5]

  • Comparison with other N-Substituents: While direct comparative studies are limited, the potent nanomolar to low micromolar activity of N-benzoyl derivatives like GM-3-18 and GM-3-121 suggests that the N-benzoyl scaffold is a highly promising framework for the development of anticancer agents.[5]

  • Impact of the THIQ Core: The THIQ scaffold itself is a crucial element. Other THIQ derivatives, such as those designed as microtubule disruptors (e.g., N-benzyl substituted THIQs), also exhibit potent nanomolar antiproliferative activity, highlighting the importance of the core structure.[6]

Table 1: Comparative in vitro Antiproliferative Activity of 2-Benzoyl-THIQ Analogs and Other THIQ Derivatives

Compound IDStructureCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
GM-3-18 N-(4-chlorobenzoyl)-THIQ derivativeHCT116 (Colon)KRas Inhibition0.9[5]
Colo320 (Colon)KRas Inhibition1.8[5]
DLD-1 (Colon)KRas Inhibition10.7[5]
GM-3-121 N-(4-ethylbenzoyl)-THIQ derivativeHCT116 (Colon)KRas Inhibition1.9[5]
MCF-7 (Breast)Antiproliferative0.43 (µg/mL)[5]
MDA-MB-231 (Breast)Antiproliferative0.37 (µg/mL)[5]
Ishikawa (Endometrial)Antiproliferative0.01 (µg/mL)[5]
Compound 8a N-dichlorobenzyl THIQ-sulfamateDU-145 (Prostate)Antiproliferative0.019[6]
MDA MB-231 (Breast)Antiproliferative0.012[6]
Compound 7e Tetrahydrothieno[2,3-c]isoquinolineA549 (Lung)Cytotoxicity0.155[3]
Compound 8d Tetrahydrothieno[2,3-c]isoquinolineMCF7 (Breast)Cytotoxicity0.170[3]

Mechanistic Insights: Targeting Cancer Hallmarks

While the precise mechanism of action for many 2-benzoyl-THIQ derivatives is still under investigation, evidence suggests they may target key cancer-related pathways.

KRas Inhibition

The KRas protein is a critical signaling node, and its mutation is a driver in many cancers, including colorectal cancer. The potent activity of compounds like GM-3-18 against various colon cancer cell lines suggests that N-benzoyl-THIQ derivatives can be effective inhibitors of the KRas signaling pathway.[5]

KRas_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRas_inactive KRas-GDP (Inactive) EGFR->KRas_inactive Activates KRas_active KRas-GTP (Active) KRas_inactive->KRas_active GEF RAF RAF KRas_active->RAF PI3K PI3K KRas_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation THIQ 2-Benzoyl-THIQ (e.g., GM-3-18) THIQ->KRas_active Inhibition

Caption: Proposed KRas signaling pathway inhibition by 2-Benzoyl-THIQ derivatives.

Microtubule Disruption

Other classes of THIQ derivatives, particularly N-benzyl substituted analogs, have been designed to mimic microtubule-destabilizing agents like 2-methoxyestradiol.[6] These compounds bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to mitotic arrest and ultimately apoptosis. It is plausible that certain 2-benzoyl-THIQ derivatives could also share this mechanism of action.

Experimental Protocols

The following are detailed protocols for the synthesis of a 2-benzoyl-THIQ precursor and for assessing the cytotoxic activity of the final compounds.

Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

This protocol is adapted from a well-established method for creating Reissert compounds, which are key intermediates for a variety of isoquinoline derivatives.

Materials:

  • Isoquinoline

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Deionized water

  • 2 N Hydrochloric acid (HCl)

  • 2 N Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, add isoquinoline (1 equivalent) dissolved in dichloromethane.

  • In a separate flask, dissolve potassium cyanide (3 equivalents) in deionized water. (Caution: Handle KCN with extreme care in a well-ventilated fume hood. Neutralize all cyanide-containing waste with bleach before disposal.)

  • Add the aqueous KCN solution to the flask containing the isoquinoline solution.

  • Stir the biphasic mixture vigorously.

  • Slowly add freshly distilled benzoyl chloride (1.8 equivalents) dropwise over 1 hour. An exothermic reaction will occur, causing the dichloromethane to reflux.

  • Continue stirring for an additional 3 hours after the addition is complete.

  • Filter the resulting brown reaction mixture.

  • Separate the organic layer and wash it successively with water, 2 N HCl, water, 2 N NaOH, and finally with water.

  • Dry the dichloromethane layer over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to obtain the crude solid.

  • Recrystallize the crude product from boiling ethyl acetate to yield pure 2-benzoyl-1,2-dihydroisoquinaldonitrile.[7]

Protocol 2: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • THIQ derivative stock solutions (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the THIQ compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][9]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[7][9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2][7]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7]

Conclusion

The 2-benzoyl-tetrahydroisoquinoline scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The introduction of the N-benzoyl group provides a critical handle for modulating biological activity, with specific substitutions on the benzoyl ring leading to potent inhibition of key cancer targets like KRas. While the anticancer properties are most prominent, the broad pharmacological profile of the THIQ core suggests that N-benzoyl derivatives may hold potential in other therapeutic areas as well. Further comprehensive structure-activity relationship studies, including a wider range of substitutions and direct comparative assays against other THIQ analogs, are warranted to fully explore the therapeutic potential of this chemical class. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of new 2-benzoyl-THIQ derivatives, facilitating future research and drug discovery efforts.

References

A Comparative Guide to the Antitumor Efficacy of Tetrahydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] In oncology, THIQ derivatives have emerged as a promising class of antitumor agents, with several compounds demonstrating potent efficacy in both preclinical and clinical settings.[1][3][4] This guide provides a comparative analysis of the antitumor efficacy of different THIQ compounds, supported by experimental data, detailed protocols for evaluation, and an exploration of their underlying mechanisms of action.

Introduction to Tetrahydroisoquinolines in Cancer Therapy

The THIQ framework is a versatile template for the design of novel anticancer drugs due to its ability to interact with various biological targets.[1][2] Naturally occurring THIQs and their synthetic analogs have been shown to exert their antitumor effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation and migration, and cell cycle arrest.[1][3][4] This broad range of activities has led to the development of several THIQ-based compounds, some of which have advanced to clinical use. This guide will focus on a comparative analysis of prominent and emerging THIQ compounds to aid researchers in their drug discovery and development efforts.

Comparative Antitumor Efficacy: A Data-Driven Analysis

The antitumor efficacy of THIQ compounds is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Below is a summary of reported IC50 values for notable THIQ derivatives. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Tetrahydroisoquinoline Compounds
CompoundCancer Cell LineIC50 (µM)Reference
Lurbinectedin Malignant Pleural Mesothelioma (UPN1)0.073[5]
Malignant Pleural Mesothelioma (UPN12)4.54[5]
Compound 7e (Synthetic THIQ) A549 (Lung Cancer)0.155[6][7]
Compound 8d (Synthetic THIQ) MCF7 (Breast Cancer)0.170[6][7]
Compound GM-3-121 (Synthetic THIQ) MCF-7 (Breast Cancer)0.43 (µg/mL)[8]
MDA-MB-231 (Breast Cancer)0.37 (µg/mL)[8]
Ishikawa (Endometrial Cancer)0.01 (µg/mL)[8]
Compound GM-3-18 (Synthetic THIQ) Colon 320 KRas SL0.9 - 10.7[8]
Compound 15 (Pyrazolo quinoline derivative) MCF-7 (Breast Cancer)15.16[9]
HepG-2 (Liver Cancer)18.74[9]
A549 (Lung Cancer)18.68[9]
Compound 6g (Synthetic THIQ) NCI-H23 (Lung), ACHN (Renal), MDA-MB-231 (Breast), PC-3 (Prostate), NUGC-3 (Gastric), HCT15 (Colon)0.0941 - 0.839[10]
Compound 7g (Synthetic THIQ) NCI-H23 (Lung), ACHN (Renal), MDA-MB-231 (Breast), PC-3 (Prostate), NUGC-3 (Gastric), HCT15 (Colon)0.420 - 1.19[10]

Analysis of Efficacy Data:

The data presented in Table 1 highlights the potent and varied antitumor activity of THIQ compounds. Lurbinectedin, a clinically approved drug, demonstrates nanomolar efficacy against malignant pleural mesothelioma cell lines.[5] Novel synthetic THIQs, such as compounds 7e and 8d, also exhibit impressive sub-micromolar IC50 values against lung and breast cancer cell lines, respectively.[6][7] The GM series of compounds shows significant activity, with GM-3-121 being particularly potent against endometrial cancer cells.[8] The broad-spectrum cytotoxicity of compounds 6g and 7g against a panel of six different cancer cell lines underscores the potential of the THIQ scaffold in developing widely effective anticancer agents.[10]

Mechanisms of Action: Unraveling the Molecular Pathways

The antitumor effects of THIQ compounds are mediated through complex and often multi-targeted mechanisms of action. The most well-studied THIQs, trabectedin and lurbinectedin, serve as excellent examples of the intricate ways these molecules combat cancer.

Trabectedin and Lurbinectedin: DNA Binders and Beyond

Trabectedin and its analogue lurbinectedin are marine-derived alkaloids that exert their primary antitumor effect by binding to the minor groove of DNA.[11] This interaction triggers a cascade of events leading to cell cycle arrest and apoptosis.[11]

Key mechanistic features include:

  • DNA Adduct Formation: Both drugs form adducts in the DNA minor groove, causing a bend in the DNA helix.[11]

  • Interference with DNA Repair: They interfere with DNA repair pathways, particularly the nucleotide excision repair (NER) system.[12][13]

  • Transcription Inhibition: A crucial aspect of their mechanism is the inhibition of transcription. Lurbinectedin, for instance, stalls RNA polymerase II on the DNA, leading to its degradation and subsequent apoptosis.[14]

  • Modulation of the Tumor Microenvironment (TME): Both compounds have been shown to selectively induce apoptosis in tumor-associated macrophages (TAMs) and reduce the secretion of inflammatory cytokines and chemokines, thereby altering the supportive TME.[12][15]

Trabectedin_Lurbinectedin_Mechanism cluster_0 THIQ Compound (Trabectedin/Lurbinectedin) cluster_1 Cellular Effects cluster_2 Downstream Consequences THIQ Trabectedin / Lurbinectedin DNA_Binding Binds to DNA Minor Groove THIQ->DNA_Binding TME_Modulation Modulates Tumor Microenvironment THIQ->TME_Modulation Transcription_Inhibition Inhibits Transcription (RNA Pol II degradation) DNA_Binding->Transcription_Inhibition DNA_Repair_Interference Interferes with DNA Repair (NER) DNA_Binding->DNA_Repair_Interference Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Inhibition->Cell_Cycle_Arrest DNA_Repair_Interference->Cell_Cycle_Arrest Reduced_Inflammation Reduced Inflammation & Angiogenesis TME_Modulation->Reduced_Inflammation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis In_Vitro_Assay_Workflow cluster_mtt MTT Assay cluster_cv Crystal Violet Assay start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with THIQ compounds seed->treat incubate Incubate for 48-72h treat->incubate mtt_add Add MTT reagent incubate->mtt_add cv_fix Fix cells incubate->cv_fix mtt_incubate Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize Solubilize formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read end_point Determine IC50 mtt_read->end_point cv_stain Stain with Crystal Violet cv_fix->cv_stain cv_wash Wash excess stain cv_stain->cv_wash cv_solubilize Solubilize dye cv_wash->cv_solubilize cv_read Read Absorbance (570nm) cv_solubilize->cv_read cv_read->end_point

References

A Researcher's Guide to the Cross-Validation of N-benzoyl-Tic-OH: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (N-benzoyl-Tic-OH). It details the synthesis and purification of this constrained phenylalanine analog, outlines key analytical techniques for its characterization, and discusses its potential biological significance in the context of related compounds.

N-benzoyl-Tic-OH, a derivative of the conformationally restricted amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH), is a molecule of significant interest in medicinal chemistry. The introduction of the benzoyl group to the Tic-OH core modifies its lipophilicity and potential interactions with biological targets. This guide offers a framework for the experimental validation of N-benzoyl-Tic-OH, enabling researchers to reliably synthesize, purify, and analyze this compound and compare its properties to relevant alternatives.

Synthesis and Purification: A Reproducible Pathway

The synthesis of N-benzoyl-Tic-OH can be reliably achieved through the N-acylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. A common and effective method involves a Schotten-Baumann reaction, where the amino group of Tic-OH is acylated with benzoyl chloride under basic conditions.

A detailed protocol for this synthesis is as follows:

Protocol 1: Synthesis of N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Dissolution: Suspend 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride in acetone.

  • Basification: Add a solution of sodium hydroxide (e.g., 2 N) at room temperature to obtain a clear solution. This deprotonates the amino group, making it nucleophilic.

  • Acylation: Slowly add a solution of benzoyl chloride in acetone to the reaction mixture. Simultaneously, add a sodium hydroxide solution dropwise to maintain a pH above 10. This neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, evaporate the acetone under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution to a pH of 5-6 with hydrochloric acid (e.g., 3 N). This protonates the carboxylic acid, causing the product to precipitate.

  • Isolation and Purification: Collect the resulting white solid by filtration and dry it to yield N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Tic_HCl Tic-OH·HCl Dissolution Dissolution in Acetone Tic_HCl->Dissolution NaOH NaOH NaOH->Dissolution BenzoylChloride Benzoyl Chloride Acylation N-Acylation (pH > 10) BenzoylChloride->Acylation Dissolution->Acylation Acidification Acidification (pH 5-6) Acylation->Acidification N_Benzoyl_Tic N-benzoyl-Tic-OH Acidification->N_Benzoyl_Tic

Figure 1: Synthetic workflow for N-benzoyl-Tic-OH.

Physicochemical Characterization

Accurate characterization of the synthesized N-benzoyl-Tic-OH is crucial for ensuring its purity and confirming its identity. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃PubChem[1]
Molecular Weight 281.30 g/mol PubChem[1]
IUPAC Name 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidPubChem[1]
CAS Number 93316-40-6PubChem[1]

Spectroscopic and Chromatographic Cross-Validation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of N-benzoyl-Tic-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the benzoyl group and the tetrahydroisoquinoline ring system.

  • Methine Proton (C3-H): A signal corresponding to the proton at the chiral center (C3).

  • Methylene Protons (C1-H₂ and C4-H₂): Complex multiplets for the diastereotopic protons of the tetrahydroisoquinoline ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Signals for the carboxylic acid and amide carbonyl carbons, typically in the range of δ 165-180 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

  • Aliphatic Carbons: Signals for the C1, C3, and C4 carbons of the tetrahydroisoquinoline ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For N-benzoyl-Tic-OH, the expected monoisotopic mass is 281.1052 Da[3]. Electrospray ionization (ESI) is a suitable technique for generating the molecular ion.

Table 2: Predicted Collision Cross Section (CCS) Data for N-benzoyl-Tic-OH Adducts [3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 282.11248163.3
[M+Na]⁺ 304.09442169.0
[M-H]⁻ 280.09792167.6
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of N-benzoyl-Tic-OH. Due to the presence of a chiral center at the C3 position, chiral HPLC is necessary to separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized material.

Protocol 2: Chiral HPLC Analysis of N-benzoyl-Tic-OH

This protocol provides a starting point for developing a chiral separation method. Optimization of the mobile phase composition and column chemistry will likely be required.

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The ratio of these solvents is a critical parameter for optimizing resolution.

  • Detection: UV detection at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 254 nm) is suitable.

  • Sample Preparation: Dissolve the N-benzoyl-Tic-OH sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution profile. The separation of two distinct peaks corresponding to the two enantiomers indicates a successful chiral resolution. The enantiomeric excess can be calculated from the relative peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample N-benzoyl-Tic-OH Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration EE_Calculation ee Calculation Peak_Integration->EE_Calculation

Figure 2: Workflow for chiral HPLC analysis.

Comparative Analysis and Biological Context

N-benzoyl-Tic-OH is a constrained analog of phenylalanine, and its biological activity is often compared to other constrained amino acids and N-acyl derivatives. The Tic scaffold itself is a key component in various biologically active compounds, including peptide-based drugs[4].

Comparison with N-acetyl-Tic-OH
Potential Biological Activities

Derivatives of N-benzoyl amino acids have shown a range of biological activities, including antifungal and anticancer properties[5][6]. For instance, some N-benzoyl amino acid derivatives have demonstrated notable antifungal activity against A. fumigatus and F. temperatum[5]. Furthermore, related benzoyl thiourea derivatives have been investigated as potential inhibitors of PAK1 in triple-negative breast cancer[7].

The constrained nature of the Tic backbone in N-benzoyl-Tic-OH makes it a valuable tool for probing peptide-protein interactions and for the design of peptidomimetics with enhanced stability and receptor affinity[2].

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of N-benzoyl-Tic-OH. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently produce and validate this important molecule. Further investigation into the specific biological activities of N-benzoyl-Tic-OH, particularly in direct comparison with other constrained phenylalanine analogs, will be crucial for elucidating its full potential in drug discovery and development. The experimental data generated from such studies will be invaluable for building a comprehensive understanding of the structure-activity relationships of this promising class of compounds.

References

  • Bláha, I., et al. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 133.
  • PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Gante, J. (1994). Peptidomimetics—tailed amino acids. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c] pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer. European Journal of Medicinal Chemistry, 213, 113175.
  • Bláha, I., et al. (2005). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Rojas-Romo, C., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Retrieved from [Link]

  • Hardjono, S., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 163.
  • Chaniyara, R., et al. (2011). Design, synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel inhibitors of apoptosis protein (IAP) antagonists. Bioorganic & Medicinal Chemistry, 19(1), 275-286.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Cai, J., et al. (2015). Preparation and characterization of N-benzoyl-O-acetyl-chitosan. International journal of biological macromolecules, 77, 29-35.
  • Mikušová, V., & Mikuš, P. (2021). Preparation and characterization of N-benzoyl-O-acetyl-chitosan. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). Retrieved from [Link]

  • Singh, S., & Kumar, V. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(33), 5945-5975.
  • Toniolo, C., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International journal of peptide and protein research, 40(3-4), 222-232.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Tic Derivatives in Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical walkthrough of performing comparative molecular docking studies of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. Tic is a constrained analog of phenylalanine and a crucial structural component in many biologically active compounds and peptide-based drugs.[1][2][3] Its unique conformational rigidity makes it a valuable scaffold in designing molecules that target a variety of receptors.[1]

This document is not a rigid template but a dynamic guide designed to provide a deep understanding of the "why" behind the "how." We will explore the causal relationships in experimental choices, ensuring that the described protocols are self-validating systems. Every mechanistic claim and protocol standard is supported by authoritative sources to ensure scientific integrity.

Foundational Concepts: Understanding Tic Derivatives and Their Targets

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) has become a significant asset in neuropharmacology and drug development.[4][5] Its rigid structure allows for precise modifications to fine-tune the pharmacological properties of derivative compounds, making it an ideal candidate for developing therapeutic agents that modulate neurotransmitter systems.[4][5]

Tic derivatives have been extensively studied for their interaction with various receptors, most notably:

  • Opioid Receptors: Tic-containing peptides, such as TIPP (Tyr-Tic-Phe-Phe), have been instrumental in developing potent and selective antagonists for the delta-opioid receptor.[6][7] Modifications to the Tic pharmacophore have led to derivatives with extraordinary delta-opioid antagonist activity.[8][9][10]

  • Cholecystokinin (CCK) Receptors: The structural similarities of Tic to proline have led to its incorporation in compounds targeting CCK receptors, which are crucial in regulating food intake and appetite.[1][11]

For our comparative study, we will focus on the interaction of a hypothetical set of Tic derivatives with the mu-opioid receptor (μOR) , a key target for analgesics.[12]

The In Silico Workflow: A Visual Overview

To effectively conduct our comparative docking study, we will follow a structured computational workflow. This process ensures reproducibility and robust analysis.

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Validation receptor_prep Receptor Preparation (PDB: 8EF6) grid_box Grid Box Generation receptor_prep->grid_box Defines target site ligand_prep Ligand Preparation (Tic Derivatives) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Input molecules grid_box->docking Defines search space pose_analysis Pose & Interaction Analysis (PyMOL) docking->pose_analysis Generates binding poses data_comp Data Comparison & Ranking docking->data_comp Provides binding affinities pose_analysis->data_comp Provides interaction data validation Docking Validation data_comp->validation Comparative ranking

Caption: Workflow for the comparative docking study of Tic derivatives.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for our comparative docking study. We will use AutoDock Vina for docking and PyMOL for visualization.[13][14][15][16][17]

Part 1: Receptor and Ligand Preparation

Objective: To prepare the mu-opioid receptor and our Tic derivative ligands for docking. Proper preparation is crucial for accurate results.

Protocol:

  • Receptor Acquisition and Preparation:

    • Download the crystal structure of the human mu-opioid receptor in complex with morphine from the Protein Data Bank (PDB ID: 8EF6).[18][19]

    • Open the PDB file in PyMOL.[20][21][22][23][24]

    • Remove water molecules and any co-crystallized ligands (e.g., morphine) and non-essential protein chains. This is done to focus the docking on the binding site of interest without interference.

    • Save the cleaned receptor as a PDB file.

    • Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the receptor. This step is vital for accurately calculating electrostatic interactions.

    • Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 2D structures of your Tic derivatives. For this guide, we will consider three hypothetical derivatives: Tic-Core, Tic-NH2 (amidated C-terminus), and Tic-COOH (free acid C-terminus).

    • Use a chemical drawing tool like ChemDraw or an online tool to create 3D structures and save them in a common format like MOL or SDF.

    • Using Open Babel or a similar tool, convert the ligand files to the PDBQT format. This process assigns Gasteiger charges and defines rotatable bonds, which is essential for flexible ligand docking.

Part 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding poses and affinities of the Tic derivatives within the mu-opioid receptor's active site.

Protocol:

  • Grid Box Definition:

    • Load the prepared receptor PDBQT file into AutoDock Tools.

    • Identify the binding site. A common approach is to use the coordinates of the co-crystallized ligand (morphine in 8EF6) as a reference point.

    • Define a grid box that encompasses the entire binding pocket. The size of the grid box is critical; it should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.[25] A typical size is 26 x 26 x 26 angstroms.[14]

    • Note the center coordinates (x, y, z) and dimensions of the grid box.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[14]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[13][26]

    • Vina will perform the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for the most favorable poses.

    • The output will be a PDBQT file containing the predicted binding poses and a log file with the binding affinities (in kcal/mol).

Part 3: Analysis, Visualization, and Validation

Objective: To analyze the docking results, visualize the interactions, and validate the docking protocol.

Protocol:

  • Pose Analysis and Visualization:

    • Open PyMOL and load the receptor PDBQT file and the output PDBQT file containing the docked ligand poses.[22]

    • Visualize the top-ranked pose for each Tic derivative within the binding site.

    • Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The "find polar contacts" feature in PyMOL can be useful here.[21]

    • Generate high-quality images for publication and further analysis.[22]

  • Docking Validation:

    • A crucial step to ensure the reliability of your docking protocol is validation.[25][27][28][29][30] A common method is to re-dock a known binder (the co-crystallized ligand, in this case, morphine) into the receptor's active site.[27][28]

    • If the predicted binding pose of the known binder has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to its crystallographic pose, the docking protocol is generally considered validated.[27][28]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis.

Table 1: Comparative Docking Results of Tic Derivatives against the Mu-Opioid Receptor

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Tic-Core -7.8ASP147, TYR326, HIS3192
Tic-NH2 -8.5ASP147, TYR326, ASN1504
Tic-COOH -8.2ASP147, LYS233, TYR3263
Morphine (Control) -9.1ASP147, TYR148, HIS3193

Interpretation:

The binding affinity scores suggest that all three Tic derivatives have a strong potential to bind to the mu-opioid receptor. The amidated derivative, Tic-NH2, shows the highest affinity among the tested derivatives, likely due to the formation of additional hydrogen bonds with ASN150. The interaction with ASP147 appears to be a critical anchor point for all tested ligands, including the control, morphine.

Visualizing Molecular Interactions

A diagram of the ligand-receptor interactions provides a clear visual summary of the binding mode.

G cluster_receptor μ-Opioid Receptor Pocket cluster_ligand Tic-NH2 Derivative ASP147 ASP147 LYS233 LYS233 TYR326 TYR326 ASN150 ASN150 Tic_NH2 Tic-NH2 Tic_NH2->ASP147 H-Bond (Strong) Tic_NH2->TYR326 Pi-Pi Stacking Tic_NH2->ASN150 H-Bond

Caption: Key interactions of the Tic-NH2 derivative in the mu-opioid receptor binding site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting comparative docking studies of Tic derivatives. By following these detailed protocols, researchers can generate reliable predictions of binding affinities and interaction modes, providing valuable insights for drug design and development. The hypothetical results presented here suggest that C-terminal modifications of the Tic scaffold can significantly influence binding affinity and interactions within the mu-opioid receptor.

Future work could involve expanding the library of Tic derivatives, exploring other receptor targets such as the delta-opioid or cholecystokinin receptors, and validating the in silico findings with in vitro binding assays.[6] Furthermore, molecular dynamics simulations could be employed to assess the stability of the predicted ligand-receptor complexes over time.[27]

References

  • Cholecystokinin A receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Arpino, J. A., Rizkallah, P. J., & Jones, D. D. (2012). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. PLoS One, e47132.
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Safety Operating Guide

Navigating the Disposal of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

These classifications necessitate that this compound be handled and disposed of as hazardous waste in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[2][3]

Core Principles of Disposal: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to minimize risk. The following steps provide a clear workflow from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Accurate identification is the critical first step in compliant waste management.[4]

  • Waste Characterization: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.

  • Segregation: This waste stream must be kept separate from non-hazardous and other incompatible waste types.

    • Solid Waste: Collect unadulterated compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Avoid mixing with other solvent streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Proper Containerization and Labeling

All hazardous waste must be accumulated in appropriate containers that are correctly labeled.[2][3][5][6]

  • Container Selection: Use only approved, leak-proof containers made of a material compatible with the waste. For liquid waste, ensure the container has a secure, tight-fitting lid.[3][5]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2][5]

    • Clearly write the full chemical name: "this compound."

    • List all other components of the waste, including solvents and their approximate concentrations.

    • Include the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).[5]

Experimental Workflow: Waste Accumulation

WasteAccumulation cluster_generation Point of Generation cluster_containerization Containerization & Labeling cluster_storage Satellite Accumulation Area A Generate Waste (Solid or Liquid) B Select Appropriate Hazardous Waste Container A->B Segregate C Affix 'Hazardous Waste' Label B->C D Specify Contents and Hazards C->D E Store in Designated, Secondary Containment D->E Keep Container Closed DisposalDecision Start Waste Generated Containing 2-Benzoyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid IsHazardous Is the waste hazardous based on known classifications (toxicity, irritation)? Start->IsHazardous HazardousWaste Treat as Hazardous Waste IsHazardous->HazardousWaste Yes Segregate Segregate from other waste streams HazardousWaste->Segregate Containerize Properly containerize and label Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for disposal Store->ContactEHS Incineration Dispose via licensed TSDF (Incineration) ContactEHS->Incineration

Sources

A Comprehensive Safety and Handling Guide for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS No. 93316-40-6). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is a synthesis of information from authoritative sources on its known GHS hazard classifications and from SDSs of structurally related compounds, including other benzoyl derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Based on these classifications, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The primary risks are associated with accidental ingestion, skin and eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing or dust generation.[2][3]Protects against splashes and airborne particles, directly addressing the "serious eye irritation" hazard.[1]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[2][4] For larger-scale operations, consider additional protective clothing.Prevents skin contact, mitigating the "skin irritation" hazard.[1][2] Regular glove changes prevent cross-contamination.
Respiratory Protection All handling of the solid compound that may generate dust must occur in a certified chemical fume hood to minimize inhalation.[2][4] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[3]Addresses the risk of respiratory tract irritation from inhaling the powdered compound.[1][2]
Hand and Foot Protection Wear appropriate protective gloves (e.g., nitrile rubber).[4] Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.Standard laboratory practice to protect against spills and accidental contact.

Safe Handling and Operations Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood.[2][4]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly and has a valid certification before beginning any work.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste disposal containers are within reach.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Transfer of Solid: When weighing or transferring the solid compound, use a spatula. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[2]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent, followed by soap and water.[4]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Prepare Fume Hood prep_ppe Assemble All Required PPE prep_area->prep_ppe prep_emergency Verify Eyewash/Shower Access prep_ppe->prep_emergency handling_don Don PPE Correctly prep_emergency->handling_don Proceed to Handling handling_transfer Carefully Transfer Compound handling_don->handling_transfer handling_dissolve Slowly Add Solid to Solvent handling_transfer->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon Complete Handling post_doff Doff PPE to Avoid Contamination post_decon->post_doff post_wash Thoroughly Wash Hands post_doff->post_wash end Safe Completion post_wash->end End of Procedure

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

    • Unused Compound: Unused or waste this compound should be collected in a sealed, clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains or dispose of with regular trash. [4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

  • Spill: Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For large spills, contact your institution's environmental health and safety department.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • PubChem. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005. [Link]

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
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2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.